molecular formula C10H15NO2 B582281 2-Ethoxy-3-propoxypyridine CAS No. 1330750-35-0

2-Ethoxy-3-propoxypyridine

Cat. No.: B582281
CAS No.: 1330750-35-0
M. Wt: 181.235
InChI Key: PJAQCUKZLHHQBT-UHFFFAOYSA-N
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Description

2-Ethoxy-3-propoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-3-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAQCUKZLHHQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716549
Record name 2-Ethoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-35-0
Record name 2-Ethoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Ethoxy-3-propoxypyridine, a disubstituted pyridine derivative of interest in medicinal chemistry and materials science. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step approach commencing from the readily accessible precursor, 3-hydroxypyridine. The proposed synthesis leverages the preparation of the key intermediate, 2-chloro-3-hydroxypyridine, followed by a sequential Williamson ether synthesis to introduce the desired ethoxy and propoxy moieties. This guide is intended to serve as a foundational resource, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of the target compound.

Introduction: The Rationale for this compound

Disubstituted pyridines are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement and nature of substituents on the pyridine ring critically influence the molecule's physicochemical properties, biological activity, and potential applications. This compound, with its distinct alkoxy substitution pattern, presents an intriguing target for synthesis. The presence of two different ether linkages offers opportunities for modulating properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide addresses the synthetic challenge by proposing a robust and logical pathway, thereby enabling further investigation into the potential of this novel compound.

Strategic Overview of the Synthetic Pathway

The proposed synthesis of this compound is a three-step process that begins with the chlorination of 3-hydroxypyridine to form the key intermediate, 2-chloro-3-hydroxypyridine. This is followed by a two-step sequential etherification. The rationale for this strategic approach is based on the differential reactivity of the hydroxyl and chloro functionalities, allowing for controlled, stepwise introduction of the propoxy and ethoxy groups.

Synthesis_Pathway A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine A->B Step 1: Chlorination C 2-Chloro-3-propoxypyridine B->C Step 2: Propoxylation D This compound C->D Step 3: Ethoxylation

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

The initial step involves the regioselective chlorination of 3-hydroxypyridine at the C2 position. This transformation is crucial as it sets the stage for the subsequent etherification reactions. A common method for this chlorination is the reaction of 3-hydroxypyridine with a chlorinating agent in an acidic medium.

Protocol:

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add a chlorinating agent like sodium hypochlorite (NaOCl) dropwise at a controlled temperature (e.g., 0-5 °C).[1][2]

  • The pH of the reaction mixture should be carefully maintained in the range of 11-13 during the addition of the chlorinating agent.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-hydroxypyridine.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

Mechanistic Considerations:

The chlorination of 3-hydroxypyridine is an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack by the hydroxyl group. The acidic conditions facilitate the generation of the active chlorinating species.

Step 2: Synthesis of 2-Chloro-3-propoxypyridine via Williamson Ether Synthesis

With 2-chloro-3-hydroxypyridine in hand, the next step is the introduction of the propoxy group at the C3 position. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[3][4][5][6][7]

Protocol:

  • In a round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • To the resulting mixture, add 1-bromopropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 2-chloro-3-propoxypyridine.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis without interfering with the nucleophile.

  • Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than a simple alcohol but still requires a potent base for complete conversion to the alkoxide.

  • Alkyl Halide: 1-bromopropane is a primary alkyl halide, which is ideal for the SN2 reaction, minimizing the potential for competing elimination reactions.[5]

Step 3: Synthesis of this compound

The final step is the introduction of the ethoxy group at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the C2 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen.

Protocol:

  • Prepare sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To a solution of 2-chloro-3-propoxypyridine (1.0 eq) in anhydrous ethanol, add the freshly prepared sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude target compound.

  • Purify the final product, this compound, by column chromatography to obtain a pure sample.

Mechanistic Pathway Visualization:

Williamson_Ether_Synthesis cluster_0 Step 2: Propoxylation (Williamson Ether Synthesis) cluster_1 Step 3: Ethoxylation (SNAr) B 2-Chloro-3-hydroxypyridine Alkoxide 2-Chloro-3-pyridyloxide B->Alkoxide Deprotonation C 2-Chloro-3-propoxypyridine Alkoxide->C SN2 Attack Base Base (e.g., NaH) Base->B PropylBromide 1-Bromopropane PropylBromide->C C2 2-Chloro-3-propoxypyridine Meisenheimer Meisenheimer Complex C2->Meisenheimer Nucleophilic Attack D This compound Meisenheimer->D Elimination of Cl- Ethoxide Sodium Ethoxide Ethoxide->C2

Caption: Mechanistic overview of the sequential etherification steps.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques. The expected data is summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Spectroscopic Data (Expected)
2-Chloro-3-hydroxypyridine C₅H₄ClNO129.54White to off-white solid¹H NMR, ¹³C NMR, MS confirming structure
2-Chloro-3-propoxypyridine C₈H₁₀ClNO171.62Colorless to pale yellow oil¹H NMR showing propyl group signals, MS
This compound C₁₀H₁₅NO₂181.23Colorless to pale yellow oil¹H NMR showing both ethyl and propyl signals, MS

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. Each step of the synthesis yields a stable, isolable intermediate. The purity and identity of each intermediate can and should be rigorously confirmed by standard analytical methods (NMR, MS, IR) before proceeding to the next step. This modular approach ensures that any potential issues can be identified and addressed early in the synthetic sequence, thereby increasing the overall reliability and success rate of the synthesis.

Conclusion

This technical guide presents a detailed and logical synthetic pathway for the preparation of this compound. By leveraging the synthesis of the key intermediate 2-chloro-3-hydroxypyridine and employing a sequential Williamson ether synthesis and nucleophilic aromatic substitution, this guide provides researchers with a robust framework for accessing this novel disubstituted pyridine. The provided protocols, mechanistic insights, and emphasis on analytical validation are intended to empower scientists in their pursuit of new chemical entities for drug discovery and materials science.

References

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  • EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google P
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  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing).
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  • Cs2CO3-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses SUPPORTING - The Royal Society of Chemistry.
  • Williamson Ether Synthesis - Chemistry Steps.
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Sources

Introduction: The Structural Significance of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethoxy-3-propoxypyridine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, the underlying principles governing chemical shifts and coupling constants, and a detailed, field-proven protocol for empirical data acquisition. Our approach synthesizes predictive methods with practical experimental considerations to offer a self-validating framework for the structural elucidation of this substituted pyridine derivative.

This compound is a disubstituted pyridine derivative featuring two distinct alkoxy groups. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. The electronic environment of the pyridine ring is significantly modulated by the electron-donating nature of the ethoxy and propoxy substituents, influencing its reactivity and potential as a ligand or building block.

NMR spectroscopy is the definitive technique for the unambiguous structural determination of organic molecules in solution.[1][2] By analyzing the ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework, confirm the substitution pattern, and gain insights into the molecule's conformational dynamics. This guide serves as a practical reference for predicting, acquiring, and interpreting these critical spectral data.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering for the pyridine ring and lettered assignments for the alkoxy substituents.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show six distinct signals, three for the aromatic protons on the pyridine ring and three for the aliphatic protons of the alkoxy side chains. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.[3][4][5]

Aromatic Region (δ 6.5-8.5 ppm)

The pyridine ring protons are deshielded due to the ring current and the electron-withdrawing effect of the ring nitrogen. The two alkoxy groups, being electron-donating, will shield these protons relative to unsubstituted pyridine.[6][7]

  • H-6: This proton is adjacent to the ring nitrogen, making it the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical ~5 Hz) and H-4 (⁴J, typical ~2 Hz).

  • H-4: This proton is coupled to H-5 (³J, typical ~7-8 Hz) and H-6 (⁴J, typical ~2 Hz), also resulting in a doublet of doublets (dd).

  • H-5: This proton is coupled to both H-4 and H-6, appearing as a doublet of doublets (dd).

Aliphatic Region (δ 1.0-4.5 ppm)

The protons of the ethoxy and propoxy groups are shielded relative to the aromatic protons. Their chemical shifts are primarily determined by the proximity to the electron-withdrawing oxygen atoms.[8][9]

  • -OCH₂- (Ethoxy, Hα): These protons are on a carbon directly attached to an oxygen atom, causing a significant downfield shift. This signal is expected to be a quartet (q) due to coupling with the three adjacent methyl protons (Hβ).

  • -OCH₂- (Propoxy, Hγ): Similar to the ethoxy group, these protons are deshielded by the adjacent oxygen and will appear as a triplet (t) due to coupling with the two neighboring methylene protons (Hδ).

  • -CH₃ (Ethoxy, Hβ): These methyl protons will appear as a triplet (t) due to coupling with the two methylene protons (Hα).

  • -CH₂- (Propoxy, Hδ): These protons are further from the oxygen and will be more shielded. They are coupled to both the -OCH₂- protons (Hγ) and the -CH₃ protons (Hε), resulting in a complex multiplet, likely a sextet (sxt).

  • -CH₃ (Propoxy, Hε): This terminal methyl group is the most shielded in the molecule and will appear as a triplet (t) due to coupling with the adjacent methylene protons (Hδ).

Summary of Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.8 - 8.2dd³J ≈ 5, ⁴J ≈ 21H
H-47.0 - 7.4dd³J ≈ 8, ⁴J ≈ 21H
H-56.8 - 7.2dd³J ≈ 8, ³J ≈ 51H
Hα (-OCH₂CH₃)4.1 - 4.4q³J ≈ 72H
Hγ (-OCH₂CH₂CH₃)4.0 - 4.3t³J ≈ 72H
Hδ (-OCH₂CH₂CH₃)1.8 - 2.1sxt³J ≈ 72H
Hβ (-OCH₂CH₃)1.3 - 1.6t³J ≈ 73H
Hε (-OCH₂CH₂CH₃)0.9 - 1.2t³J ≈ 73H

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show ten distinct signals, as all carbon atoms are in unique chemical environments. Chemical shifts are primarily influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[10][11][12]

Aromatic Region (δ 110-165 ppm)

The pyridine ring carbons exhibit a wide range of chemical shifts due to the influence of the nitrogen atom and the two different alkoxy substituents.[13][14]

  • C-2 & C-3: These carbons are directly attached to the electron-donating oxygen atoms, which results in a significant downfield shift. They are also part of the aromatic system. C-2, being adjacent to nitrogen and bonded to an oxygen, will be highly deshielded.

  • C-6: This carbon is adjacent to the electronegative nitrogen, causing a downfield shift compared to C-4 and C-5.

  • C-4 & C-5: These carbons are the most shielded of the ring carbons, appearing at the highest field within the aromatic region.

Aliphatic Region (δ 10-75 ppm)

The carbons of the alkoxy groups are found in the upfield region of the spectrum.[15]

  • Cα & Cγ (-OCH₂-): The carbons directly bonded to oxygen are the most deshielded of the aliphatic carbons, typically appearing in the δ 60-75 ppm range.

  • Cδ (-CH₂-): This central carbon of the propoxy group is more shielded than the carbon attached to the oxygen.

  • Cβ & Cε (-CH₃): The terminal methyl carbons are the most shielded carbons in the molecule, appearing at the highest field (lowest ppm).

Summary of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)
C-2160 - 165
C-3155 - 160
C-6145 - 150
C-4115 - 125
C-5110 - 120
Cα (-OCH₂CH₃)65 - 70
Cγ (-OCH₂CH₂CH₃)70 - 75
Cδ (-OCH₂CH₂CH₃)20 - 25
Cβ (-OCH₂CH₃)14 - 18
Cε (-OCH₂CH₂CH₃)10 - 14

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, high-resolution NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[16] This protocol is designed to be a self-validating system for generating reliable data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL CDCl₃) prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 prep4 Cap and Label Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Tune & Match Probe acq2->acq3 acq4 Acquire Spectra (¹H, ¹³C) acq3->acq4 proc1 Fourier Transform (FID → Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shift (TMS or Solvent) proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Sample Preparation
  • Analyte Preparation: Ensure the this compound sample is pure. For a standard 500 MHz spectrometer, weigh approximately 5-10 mg of the compound.[17]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a deuterated solvent to provide a lock signal for the spectrometer and to avoid a large interfering solvent proton signal.[18][19]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[20] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[17]

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution. A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[19][21]

  • Finalization: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition Parameters

The choice of acquisition parameters is critical for balancing resolution, sensitivity, and experiment time.[22][23][24] The following are recommended starting parameters for a 500 MHz spectrometer.

Parameter¹H Experiment¹³C ExperimentCausality and Rationale
Spectral Width (SW)16 ppm (~8000 Hz)240 ppm (~30200 Hz)The spectral window must be wide enough to encompass all expected signals.[22][23]
Acquisition Time (AQ)2-4 s1-2 sA longer AQ provides better digital resolution, but also more noise. A good compromise is to acquire for ~3x the average T₂ relaxation time.[24]
Relaxation Delay (D1)1-2 s2-5 sAllows for longitudinal relaxation of the nuclei between pulses, crucial for accurate integration (especially in ¹³C).
Pulse Width (P1)Calibrated 90° pulseCalibrated 30-45° pulseA 90° pulse provides maximum signal for ¹H. A smaller flip angle for ¹³C reduces saturation and allows for a shorter relaxation delay.
Number of Scans (NS)8-16128-1024¹H is highly sensitive and requires few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve an adequate signal-to-noise ratio.
Receiver Gain (RG)Auto-adjustedAuto-adjustedMust be set to maximize the signal without clipping the FID, which would make quantitative analysis impossible.[24]

Conclusion

This guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in established principles of NMR spectroscopy, offer a clear target for experimental verification. The detailed experimental protocol emphasizes the importance of careful sample preparation and logical parameter selection to ensure the acquisition of high-fidelity data. By integrating theoretical prediction with rigorous experimental practice, researchers can confidently utilize NMR spectroscopy for the definitive structural elucidation and quality control of this and other complex organic molecules.

References

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  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

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  • Hidayat, A. R. P., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Jurnal Pendidikan Kimia, 14(2), 114-131. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural and quantitative analysis of 2-Ethoxy-3-propoxypyridine using modern mass spectrometry techniques. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of method development, from the selection of an appropriate ionization source to the detailed interpretation of fragmentation spectra. We explore the predictable and rational fragmentation pathways of the target molecule under tandem mass spectrometry (MS/MS) conditions, supported by theoretical calculations and established chemical principles. Furthermore, this guide presents a detailed, field-proven protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, offering a robust starting point for method validation and implementation in a regulated or research environment.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₅NO₂) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Pyridine rings are common scaffolds in pharmaceuticals, and their substitution patterns critically influence their biological activity, solubility, and metabolic stability.[2] Therefore, the ability to unambiguously identify and quantify such molecules is paramount during drug discovery, development, and quality control.[3][4]

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of small molecules.[5][6] Its high sensitivity and specificity, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC), make it the gold standard for analyzing complex mixtures and identifying unknown compounds.[3][7] This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive characterization of this compound.

Foundational Strategy: Physicochemical Properties & Ionization

A successful mass spectrometry analysis begins with understanding the analyte's properties to select the optimal ionization technique.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicRationale for MS Method
Chemical Formula C₁₀H₁₅NO₂Basis for accurate mass calculations.
Monoisotopic Mass 181.1103 uThe theoretical exact mass used for High-Resolution Mass Spectrometry (HRMS).[8]
Key Structural Feature Basic Pyridine NitrogenThe lone pair of electrons on the nitrogen atom makes it a prime site for protonation.[1]
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile).[1]Compatible with typical mobile phases used in reversed-phase liquid chromatography.
Ionization Mode Selection: The Case for ESI

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, which typically prevents premature fragmentation and ensures the molecular ion is observed.[9][10]

Causality Behind the Choice:

  • Positive Mode ESI ([M+H]⁺): The pyridine nitrogen is basic and readily accepts a proton, especially in the acidic mobile phases (e.g., containing 0.1% formic acid) commonly used in LC-MS.[1][11] This makes positive mode ESI highly efficient for generating the protonated molecule, [C₁₀H₁₅NO₂ + H]⁺, which will appear at a mass-to-charge ratio (m/z) of 182.1181 . Tuning the instrument to detect the protonated molecule is a standard starting point for small molecule method development.[11]

  • Minimal Fragmentation: ESI preserves the intact molecule, which is crucial for the first stage of analysis (MS1), where we confirm the molecular weight. The structural information is then controllably generated in the second stage (MS/MS).[9]

High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation

Before elucidating the structure, it is critical to confirm the elemental formula. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure m/z with high accuracy (typically <5 ppm).[4]

Protocol for Elemental Composition Determination:

  • Infuse a dilute solution (e.g., 1 µg/mL) of this compound directly into the ESI source.

  • Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

  • Measure the m/z of the most abundant ion.

  • Compare the measured accurate mass to the theoretical mass of the [M+H]⁺ ion.

Example Data:

  • Theoretical [M+H]⁺ Mass: 182.1181 u

  • Observed Mass: 182.1179 u

  • Mass Error: -1.1 ppm

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the core technique for structural elucidation.[5][12] It involves isolating the ion of interest (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathways

The protonated this compound molecule ([M+H]⁺ at m/z 182.1) has several chemically labile bonds, primarily the ether linkages. The fragmentation will be driven by the stability of the resulting neutral molecules and charged fragments.[13][14]

Key Fragmentation Mechanisms:

  • Neutral Loss of Alkene: The most common fragmentation pathway for protonated ethers involves the loss of a neutral alkene.

    • Loss of Propene (C₃H₆): Cleavage of the propoxy group results in the loss of a neutral propene molecule (42.047 u). This is often a dominant pathway.

    • Loss of Ethene (C₂H₄): Cleavage of the ethoxy group leads to the loss of a neutral ethene molecule (28.031 u).

  • Cleavage of C-O Bonds: Direct cleavage of the carbon-oxygen bonds can also occur, leading to the loss of the entire alkoxy group.

The diagram below visualizes the primary fragmentation pathways originating from the precursor ion.

G Precursor [M+H]⁺ m/z 182.12 Frag140 Fragment Ion m/z 140.07 ([M+H - C₃H₆]⁺) Precursor->Frag140 - Propene (C₃H₆) Frag154 Fragment Ion m/z 154.09 ([M+H - C₂H₄]⁺) Precursor->Frag154 - Ethene (C₂H₄) Frag112 Fragment Ion m/z 112.04 ([m/z 140 - C₂H₄]⁺) Frag140->Frag112 - Ethene (C₂H₄) Frag126 Fragment Ion m/z 126.05 ([m/z 154 - C₂H₄]⁺) Frag154->Frag126 - Ethene (C₂H₄)

Caption: Proposed MS/MS fragmentation of protonated this compound.

Table 2: Summary of Predicted Fragment Ions

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product Ion
182.12140.07Propene (C₃H₆)Protonated 2-Ethoxy-3-hydroxypyridine
182.12154.09Ethene (C₂H₄)Protonated 3-Propoxy-2-hydroxypyridine
140.07112.04Ethene (C₂H₄)Protonated 2,3-dihydroxypyridine

Experimental Protocol: LC-MS/MS Method

This section provides a robust, step-by-step protocol for the analysis of this compound. This method is designed as a starting point and should be optimized and validated for specific applications.

Workflow Overview

The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Prep Sample Preparation (Dilution in Mobile Phase A) Inject LC Injection Prep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Ion Electrospray Ionization (Positive Mode) Sep->Ion MS1 MS1 Scan (Confirm [M+H]⁺) Ion->MS1 MS2 MS/MS Scan (Fragment m/z 182.1) MS1->MS2 Detect Data Acquisition & Analysis MS2->Detect

Caption: General workflow for the LC-MS/MS analysis of small molecules.

Detailed Method Parameters

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[11]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[15]

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS1 Scan Range: m/z 70-300.

  • MS/MS Method:

    • Precursor Ion: m/z 182.1

    • Collision Energy (CE): Optimize by ramping from 10 to 40 eV. A starting point of 20 eV is recommended.

    • Product Ion Scan Range: m/z 50-200.

This generic approach provides a solid foundation for method development for a wide range of small molecules.[11][15]

Quantitative Analysis: Selected Reaction Monitoring (SRM)

For quantitative applications, such as pharmacokinetic studies or purity analysis, tandem mass spectrometry is operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).[3]

In SRM, the mass spectrometer is set to monitor specific "transitions" (a precursor ion fragmenting to a specific product ion). This is a highly selective and sensitive technique.[3]

Table 3: Potential SRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound182.1140.1Quantifier (most intense, stable fragment)
This compound182.1154.1Qualifier (for identity confirmation)

The ratio of the quantifier to the qualifier signal should remain constant across all concentrations and samples, providing an additional layer of identity confirmation, which is a requirement in many regulatory guidelines.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's chemistry and the principles of mass spectrometry. By leveraging positive mode ESI, the basic pyridine nitrogen allows for efficient generation of the protonated molecular ion. Subsequent fragmentation via collision-induced dissociation provides a predictable and informative spectrum, dominated by the neutral loss of propene and ethene from the alkoxy side chains. This guide provides the theoretical basis, a practical experimental protocol, and a pathway toward quantitative analysis, equipping researchers with the necessary tools for the confident and accurate characterization of this and related small molecules.

References

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Pandey, P. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube.
  • Dong, M. et al. Application of LCMS in small-molecule drug development. Pharma Focus Asia.
  • Salehi, H. et al. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry.
  • Li, Y. et al. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules.
  • Li, F. & Aubin, Y. Advanced techniques and applications of LC-MS in small molecule drug discovery. RSC Advances.
  • Kind, T. & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical chemistry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Van de Steene, J. & Verpoort, F. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.
  • Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China.
  • Goolsby, B. et al. Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry.
  • Salehi, H. et al. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed.
  • ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.
  • Labsolu. This compound.
  • BLD Pharm. This compound.
  • Nikolic, D. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.
  • PubChem. 2-Ethoxypyridine-3-boronic acid.
  • Broeckling, C. An overview of tandem mass spectrometry methods and approaches. Colorado State University via YouTube.
  • Wikipedia. Electrospray ionization.
  • BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane.
  • Smith, R. M. Fragmentation and Interpretation of Spectra.
  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Chen, Y-H. et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.
  • Chemical Science. Themed collections. Royal Society of Chemistry.
  • National Institute of Standards and Technology. Pyridine. NIST WebBook.
  • Silva, L. F. et al. Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks. ResearchGate.
  • Tsefrikas, V. M. et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.

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An In-depth Technical Guide to 2,3-Dimethoxypyridine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dimethoxypyridine, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, offers a detailed synthesis protocol, and outlines methodologies for its thorough characterization. The content herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: The Significance of Alkoxypyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Among these, alkoxypyridines stand out for their utility as versatile building blocks. The introduction of alkoxy groups, such as the methoxy groups in 2,3-Dimethoxypyridine, significantly alters the electronic properties of the pyridine ring. This modification can influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This guide focuses specifically on the 2,3-disubstituted isomer, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. These properties dictate everything from appropriate storage and handling conditions to the design of synthetic routes and purification strategies.

Structural and Molecular Data

2,3-Dimethoxypyridine is characterized by a pyridine ring substituted with two methoxy groups at the C2 and C3 positions. This substitution pattern imparts specific electronic and steric features to the molecule.

PropertyValueSource
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Canonical SMILES COC1=C(OC)N=CC=C1
InChI Key ODHCMARSWCWAGB-UHFFFAOYSA-N
CAS Number 24328-30-5
Physical Properties

The physical state and solubility of 2,3-Dimethoxypyridine are critical for its practical handling and use in reaction mixtures.

PropertyValueSource
Physical State Liquid
Boiling Point 93-94 °C at 13 mmHg
Density 1.109 g/cm³
Refractive Index (n²⁰/D) 1.516

Synthesis and Reactivity

Synthetic Pathway Overview

The synthesis of 2,3-Dimethoxypyridine typically proceeds from a readily available starting material, 2,3-dihydroxypyridine. The core transformation involves a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction utilizes a base to deprotonate the hydroxyl groups, forming alkoxides that then act as nucleophiles to attack a methylating agent.

G A 2,3-Dihydroxypyridine B Dianion Intermediate A->B Deprotonation C 2,3-Dimethoxypyridine B->C SN2 Nucleophilic Substitution reagent1 Base (e.g., NaH) reagent1->A reagent2 Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) reagent2->B

Caption: Synthetic workflow for 2,3-Dimethoxypyridine.

Detailed Synthesis Protocol

This protocol describes the methylation of 2,3-dihydroxypyridine. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation, driving the reaction to completion. Dimethyl sulfate is an effective and common methylating agent for this type of transformation.

Materials:

  • 2,3-Dihydroxypyridine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dihydroxypyridine.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add dimethyl sulfate dropwise via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure 2,3-Dimethoxypyridine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy groups and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons will confirm the 2,3-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two methoxy carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Chromatographic Analysis
  • Gas Chromatography (GC): GC can be used to assess the purity of the final product, particularly given its volatility. A single, sharp peak on the chromatogram is indicative of a pure sample.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction and for determining the appropriate solvent system for column chromatography.

G cluster_0 Synthesis & Purification cluster_1 Characterization A Crude Product B Flash Column Chromatography A->B C Pure Fractions B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry C->E F GC Analysis C->F G Final Verified Compound D->G E->G F->G

Caption: Workflow for purification and analytical validation.

Safety and Handling

2,3-Dimethoxypyridine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. The synthesis protocol involves hazardous reagents such as sodium hydride (flammable solid) and dimethyl sulfate (toxic and carcinogenic), which require specific and careful handling procedures.

Conclusion

2,3-Dimethoxypyridine serves as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science industries. Its synthesis from 2,3-dihydroxypyridine is straightforward, and its identity and purity can be reliably confirmed through standard analytical techniques. This guide provides the essential technical information required for the successful synthesis, purification, and characterization of this important chemical intermediate, empowering researchers to confidently incorporate it into their discovery and development workflows.

References

  • PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

CAS number and molecular structure of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethoxy-3-propoxypyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1330750-35-0), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This guide details its core physicochemical properties, molecular structure, potential synthetic pathways, and predictive spectroscopic profile. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a building block or intermediate in the design and synthesis of novel molecules. The narrative emphasizes the practical application of this compound, grounded in its structural characteristics and known hazard profile.

Introduction to a Versatile Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. This compound is a member of this class, characterized by a pyridine core functionalized with two distinct alkoxy groups at the 2- and 3-positions. While not a widely studied compound in its own right, its significance lies in its role as a specialized chemical intermediate. Commercial suppliers classify it as a "Bulk Drug Intermediate" and a "Protein Degrader Building Block," suggesting its utility in the synthesis of more complex, biologically active molecules, potentially including Proteolysis Targeting Chimeras (PROTACs) or other novel therapeutic agents.[1][2] The strategic placement of the ethoxy and propoxy groups offers steric and electronic modulation, which can be critical for optimizing a drug candidate's solubility, metabolic stability, and target-binding affinity.

Physicochemical and Identification Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All experimental work should begin with the verification of these key identifiers.

PropertyValueSource
CAS Number 1330750-35-0[2][3]
Molecular Formula C₁₀H₁₅NO₂[3]
Molecular Weight 181.23 g/mol
IUPAC Name This compound[3]
Canonical SMILES CCCOC1=CC=CN=C1OCC[3]
InChI Key PJAQCUKZLHHQBT-UHFFFAOYSA-N[3]
Purity Typically available at ≥98%[2]
Known Hazard Codes H302, H315, H319, H335[2][3]

Molecular Structure and Visualization

The arrangement of the ethoxy and propoxy groups on the pyridine ring dictates the molecule's three-dimensional shape, polarity, and reactivity. The nitrogen atom and the two oxygen atoms act as hydrogen bond acceptors, while the overall structure maintains a degree of lipophilicity (XLogP3: 2.4).[1]

Caption: 2D structure of this compound.

Synthetic Considerations and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not detailed in readily available literature, its structure suggests a logical synthetic approach based on established pyridine chemistry. A common strategy for preparing di-alkoxy pyridines involves the sequential alkylation of a corresponding dihydroxypyridine precursor.

Hypothetical Synthetic Workflow

A plausible synthesis could start from 2,3-dihydroxypyridine. The differential acidity of the two hydroxyl groups could allow for selective alkylation, or protection-deprotection strategies may be employed. A generalized Williamson ether synthesis approach is outlined below.

synthesis_workflow start 2,3-Dihydroxypyridine step1 Selective Alkylation (Step 1) start->step1 Base (e.g., NaH) + Propyl halide intermediate Mono-alkoxypyridine Intermediate step1->intermediate step2 Alkylation (Step 2) intermediate->step2 Base (e.g., K₂CO₃) + Ethyl halide product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

  • Choice of Base: A strong base like Sodium Hydride (NaH) would likely be used in the first step to deprotonate the more acidic hydroxyl group. A milder base like Potassium Carbonate (K₂CO₃) might suffice for the second alkylation.

  • Order of Alkylation: The order of adding the propoxy and ethoxy groups could be reversed and would need to be optimized to maximize yield and minimize side reactions.

  • Solvent: A polar aprotic solvent, such as DMF or THF, would be appropriate to dissolve the reagents and facilitate the Sₙ2 reaction.

The presence of the pyridine ring also opens avenues for further modification, such as electrophilic substitution, although the alkoxy groups are activating and will direct incoming electrophiles.

Predictive Spectroscopic Profile

For any scientist using this compound, verifying its identity and purity is paramount. While authenticated spectra are not publicly available, a predictive analysis based on fundamental principles of spectroscopy provides a powerful tool for characterization.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Pyridine-H (3 protons)δ 7.0 - 8.2 ppmProtons on the electron-deficient pyridine ring are deshielded and appear downfield. The specific positions (4, 5, 6) will have distinct shifts and coupling patterns.
Propoxy-OCH₂δ 3.9 - 4.2 ppm (triplet)Methylene group adjacent to an oxygen atom.
Ethoxy-OCH₂δ 4.0 - 4.4 ppm (quartet)Methylene group adjacent to an oxygen atom.
Propoxy-CH₂δ 1.7 - 2.0 ppm (sextet)Methylene group adjacent to another methylene group.
Propoxy/Ethoxy-CH₃δ 0.9 - 1.5 ppm (triplets)Terminal methyl groups in the alkyl chains.
¹³C NMR Pyridine-C (5 carbons)δ 110 - 165 ppmRing carbons show a wide range of shifts due to the influence of nitrogen and oxygen substituents. C2 and C3, bonded to oxygen, will be the most downfield.
Alkoxy-CH₂δ 60 - 75 ppmCarbons directly bonded to oxygen atoms.
Alkoxy-CH₃δ 10 - 20 ppmTerminal methyl carbons.
Mass Spec Molecular Ion (M⁺)m/z = 181.11The exact mass of the C₁₀H₁₅NO₂ molecule.[1]
IR Spec C-O Stretch (Ether)1250 - 1000 cm⁻¹Strong, characteristic absorbance for the aryl-alkyl ether linkages.
C=N/C=C Stretch1600 - 1450 cm⁻¹Aromatic ring stretching vibrations.
C-H Stretch (sp³)3000 - 2850 cm⁻¹Aliphatic C-H bonds in the ethoxy and propoxy groups.

Self-Validating Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data.

  • Verification: Compare the obtained spectra to the predictive data in the table. The molecular ion peak in the mass spectrum should confirm the molecular weight. The integration of the ¹H NMR signals should correspond to the number of protons in each environment (e.g., a 2:2:2:3:3 ratio for the alkoxy chain protons). The presence of key IR stretches further validates the functional groups. Significant deviation may indicate impurities or structural misidentification.

Applications in Drug Development and Research

The primary value of this compound is as a synthetic intermediate. Its classification as a "Protein Degrader Building Block" is particularly noteworthy.[2] This suggests its use in constructing molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

The general class of 2-alkoxypyridine derivatives has been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The ethoxy and propoxy substituents on this specific scaffold can serve several purposes in a larger drug molecule:

  • Modulating Lipophilicity: Fine-tuning the balance between water and lipid solubility, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Control: The bulk of the groups can influence the binding conformation of the molecule with its biological target, potentially enhancing selectivity.

  • Metabolic Blocking: Alkoxy groups can block sites on the aromatic ring that would otherwise be susceptible to metabolic oxidation, thereby increasing the drug's half-life.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several hazards.

  • GHS Pictogram: GHS07 (Harmful/Irritant).[3]

  • Signal Word: Warning.[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Protocol for Safe Handling: All manipulations of this compound should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. In case of accidental contact, wash affected skin thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water.

Conclusion

This compound is a specialized chemical reagent whose value is realized in its application as a building block for more complex molecular architectures. Its well-defined physicochemical properties, combined with a predictable spectroscopic signature, allow for reliable use in multi-step syntheses. For professionals in drug discovery and development, this compound represents a useful tool for introducing a di-alkoxy substituted pyridine moiety, enabling the systematic exploration of structure-activity relationships in the pursuit of novel therapeutics.

References

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The Theoretical Backbone of Innovation: An In-depth Technical Guide to the Properties of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which can be meticulously modulated through substitution. This guide provides a deep dive into the theoretical properties of substituted pyridine derivatives, offering a framework for understanding their behavior and rationally designing novel therapeutics.

Part 1: The Electronic Influence of Substituents on the Pyridine Ring

The strategic placement of substituents on the pyridine ring is a powerful tool for fine-tuning a molecule's physicochemical properties, such as basicity and reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] The electronic effects of substituents can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[1]

Inductive Effect (I): This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into the ring.

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring.[1] It is most pronounced when the substituent is at the ortho or para position to the nitrogen atom.

The interplay of these effects governs the electron density at different positions of the ring, profoundly impacting the molecule's properties.

Quantifying Electronic Effects

Several parameters can be used to quantitatively describe the electronic influence of a substituent on the pyridine ring.

Hammett Constants (σ): The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position, relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[1]

SubstituentσpσmElectronic Effect
-NO₂0.780.71Strong Electron-Withdrawing
-CN0.660.56Strong Electron-Withdrawing
-Cl0.230.37Electron-Withdrawing
-H0.000.00Reference
-CH₃-0.17-0.07Electron-Donating
-OCH₃-0.270.12Electron-Donating (Resonance) / Withdrawing (Inductive)
-NH₂-0.66-0.16Strong Electron-Donating

pKa Values: The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the electron density, leading to lower basicity (lower pKa).[3] Modulating the pKa of a pyridine-containing drug can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

NMR Chemical Shifts: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the pyridine ring.[1] Electron-donating groups cause an upfield shift (lower ppm) of the signals of the ortho and para protons and carbons, while electron-withdrawing groups lead to a downfield shift (higher ppm).[1]

Aromaticity and Tautomerism

The aromaticity of the pyridine ring is a key contributor to its stability. Substituents can influence this aromaticity. Theoretical studies using methods like Nucleus-Independent Chemical Shift (NICS) can quantify these changes.[4][5]

Furthermore, certain substituted pyridines, particularly those with hydroxyl, amino, or thiol groups at the 2- or 4-positions, can exist in tautomeric forms.[6][7] For example, 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer.[6][7] The position of this equilibrium is influenced by the substituent, solvent, and temperature.[7][8] Understanding tautomerism is critical as different tautomers can exhibit distinct biological activities and physicochemical properties.

Part 2: Reactivity of Substituted Pyridines

The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen, governs its reactivity.[9][10]

Electrophilic Aromatic Substitution

Pyridine is less reactive towards electrophilic aromatic substitution than benzene because the nitrogen atom deactivates the ring.[9] Substitution, when it occurs, is directed to the 3-position. The reactivity can be modulated by substituents; electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups further deactivate it.

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[9][11] This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes pyridine a nucleophile and a base.[3][9] It readily reacts with electrophiles such as alkyl halides to form N-alkylpyridinium salts and with acids to form pyridinium salts.[9]

Part 3: Theoretical Properties in the Context of Drug Development

The theoretical understanding of substituted pyridine derivatives is paramount in modern drug discovery.[2][12][13] By leveraging computational chemistry and quantitative structure-activity relationship (QSAR) studies, researchers can predict and optimize the properties of pyridine-based drug candidates.

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of pyridine derivatives.[14][15] These methods can accurately calculate molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic data.[14][16] Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.[14]

G cluster_0 Computational Workflow A 1. Molecular Structure Input (e.g., SMILES or 2D sketch) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B Initial Geometry C 3. Frequency Calculation (Confirm minimum energy structure) B->C Optimized Geometry D 4. Property Calculation (Electronic properties, Spectra) C->D Vibrational Frequencies E 5. Analysis and Interpretation D->E Calculated Properties

Caption: A typical workflow for the computational analysis of a substituted pyridine derivative.

  • Input Structure: Build the 3D structure of the substituted pyridine derivative using a molecular modeling software.

  • Computational Method Selection: Choose a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.[14]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, calculate desired properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, dipole moment, and NMR chemical shifts. For UV-Vis spectra, perform a TD-DFT calculation.[14]

  • Data Analysis: Analyze the calculated data to understand the electronic structure and predict the reactivity and spectroscopic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17][18] For pyridine derivatives, QSAR models can be developed to predict properties like anti-cancer, anti-diabetic, or antimicrobial activity based on various molecular descriptors.[17][19][20][21]

G cluster_1 QSAR Modeling F 1. Data Collection (Structures and Biological Activity) G 2. Descriptor Calculation (Topological, Electronic, etc.) F->G H 3. Model Development (e.g., Multiple Linear Regression) G->H I 4. Model Validation (Internal and External) H->I J 5. Prediction for New Compounds I->J

Sources

Chapter 1: The Alkoxypyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Alkoxypyridines

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its utility stems from its aromatic nature, polarity, and ability to engage in various biological interactions. The introduction of an alkoxy substituent onto this privileged scaffold significantly modulates its physicochemical properties, enhancing lipophilicity, influencing metabolic stability, and providing specific vectors for hydrogen bonding. This guide offers a comprehensive exploration of the diverse biological activities exhibited by alkoxypyridine derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, examining the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the alkoxypyridine scaffold.

The pyridine nucleus is the second most common heterocyclic ring system found in pharmaceuticals, a testament to its versatility.[1] The nitrogen atom introduces a dipole moment, allows for hydrogen bonding, and can be protonated at physiological pH, which can be crucial for solubility and receptor interaction.

When an alkoxy (-OR) group is appended to the pyridine ring, it imparts several key characteristics:

  • Modulation of Lipophilicity: The alkyl portion of the alkoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets. The length and branching of the alkyl chain are critical parameters for tuning this property.[3]

  • Electronic Effects: The oxygen atom of the alkoxy group can donate electron density into the pyridine ring through resonance, influencing the reactivity and electronic distribution of the scaffold.

  • Metabolic Handles: Alkoxy groups can serve as sites for metabolic transformation (e.g., O-dealkylation), providing a route for drug clearance. Judicious placement can also shield other parts of the molecule from metabolism, thereby improving pharmacokinetic profiles.

  • Conformational Control: The steric bulk of the alkoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target engagement.

These features make alkoxypyridines a highly "tunable" scaffold, allowing chemists to systematically modify their structure to optimize potency, selectivity, and drug-like properties.

Chapter 2: Anticancer Activity of Alkoxypyridines

The fight against cancer has seen the development of numerous small-molecule inhibitors, and alkoxypyridine derivatives have emerged as a promising class of compounds.[4] They exert their effects through multiple mechanisms, most notably through the inhibition of critical cell signaling pathways and the induction of programmed cell death.

Mechanism I: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases, which regulate cellular growth, proliferation, and survival. Alkoxypyridines have been successfully developed as inhibitors of several key oncogenic kinases.[4]

  • Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are found in a subset of non-small cell lung cancers (NSCLC).[5] ALK inhibitors function by binding to the ATP pocket of the ALK protein, preventing its phosphorylation activity and shutting down downstream signaling.[5] Certain bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines have been investigated as ALK inhibitors.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. A series of novel pyridine-ureas, featuring alkoxy substituents, demonstrated inhibitory activity against VEGFR-2.[7]

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by Alkoxypyridine ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation Proliferation Downstream_Signaling->Proliferation Alkoxypyridine Alkoxypyridine Kinase_Inhibited Kinase_Inhibited Alkoxypyridine->Kinase_Inhibited Competitively binds to ATP pocket No_Phosphorylation Kinase_Inhibited->No_Phosphorylation Blocks Substrate Binding

Caption: General mechanism of kinase inhibition by alkoxypyridine derivatives.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Beyond targeted kinase inhibition, certain alkoxypyridines can induce cancer cell death through broader mechanisms like cell cycle arrest and apoptosis. For instance, specific pyridine derivatives have been shown to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest.[8][9] This cell cycle blockade is often mediated by the p53-p21 pathway. Furthermore, these compounds can trigger apoptosis, or programmed cell death, through the upregulation of pro-apoptotic proteins like JNK.[8][9]

Alkoxypyridine Alkoxypyridine p53 p53 Alkoxypyridine->p53 Upregulates Cyclin_D1 Cyclin_D1 Alkoxypyridine->Cyclin_D1 Downregulates JNK JNK Alkoxypyridine->JNK Upregulates p21 p21 p53->p21 Activates G2M_Checkpoint G2M_Checkpoint p21->G2M_Checkpoint Enforces Cyclin_D1->G2M_Checkpoint Promotes Progression Cell_Cycle_Arrest Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Apoptosis and cell cycle arrest pathways induced by alkoxypyridines.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of alkoxypyridines is highly dependent on their substitution patterns. A study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that the nature and position of substituents on the 4-aryl ring significantly impacted cytotoxic activity.[10] Generally, electron-withdrawing groups (like nitro) and halogens (like bromo) on the aryl ring enhanced potency.[10] A broader analysis of pyridine derivatives has shown that the presence and positions of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative activity, while bulky groups or halogens may sometimes decrease it.[1][11]

Compound ClassKey Structural Features for High ActivityTarget Cell LinesIC50 Range (µM)Reference
2-methoxypyridine-3-carbonitriles4-aryl ring with electron-withdrawing groups (e.g., 3-nitro, 4-nitro, 3-bromo-4-methoxy)MCF-7, HCT-1161.12 - 4.87[10]
6-(dimethoxyphenyl)-4-(methylenedioxyphenyl)pyridin-2-one and -pyridinePyridin-2-one scaffold showed higher activity than the corresponding pyridine.HepG2, MCF-74.5 - 15.6[9]
Pyridine-UreasPhenyl or substituted phenyl groups on the urea moiety (e.g., 4-chlorophenyl, 3,4-dichlorophenyl)VEGFR-23.93 - 5.0[7]
Experimental Workflow: Screening for Anticancer Activity

A typical workflow for evaluating the anticancer potential of novel alkoxypyridines involves a multi-step process from initial synthesis to detailed mechanistic studies.

cluster_workflow Anticancer Screening Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Test Compounds Characterization Characterization Purification->Characterization Test Compounds Primary_Screen Primary Screen (e.g., MTT Assay @ 10 µM) Characterization->Primary_Screen Test Compounds Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Active Hits Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Dose_Response->Target_Assay Potent Compounds (Low IC50) Mechanism_Study Mechanism of Action (e.g., Western Blot for p53) Target_Assay->Mechanism_Study Target-Specific Hits

Caption: A standard workflow for anticancer drug screening.

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkoxypyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Causality: This protocol is a foundational step in anticancer screening. The MTT assay is chosen for its high throughput and reliability in measuring metabolic activity, which is a surrogate for cell viability and proliferation.[9] A low IC50 value from this assay justifies moving forward to more complex and specific mechanistic studies.

Chapter 3: Antimicrobial Properties of Alkoxypyridines

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Alkoxypyridine derivatives have shown promise in this area, particularly against Gram-positive bacteria.[12][13]

Activity Spectrum

Studies have demonstrated that alkoxypyridine and related alkyl pyridinol compounds possess potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[12][13] Some 2-alkoxy-3-cyano-4,6-diarylpyridines and their derivatives have also been evaluated for their antibacterial properties.[14][15] The activity is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, which may be due to differences in the bacterial cell wall structure.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

For antimicrobial pyridines, lipophilicity plays a crucial role. In one study of 3-alkylpyridine alkaloids, a class of marine natural products, the length of the alkyl chain was critical for activity.[16] Similarly, for pyridinethione derivatives, substitutions that modulate the electronic and steric properties of the molecule were found to be important for achieving potent activity against strains like E. coli and B. mycoides.[17]

Compound ClassKey Structural Features for High ActivityTarget OrganismsMIC Range (mg/mL or µM)Reference
3-Alkylpyridine Alkaloids (Analogs)Optimal alkyl chain length (e.g., C12-C14)S. aureus, S. mutans3.9 - 15.6 µM[16]
Thienopyridine derivativesN-arylacetamide substitutionsB. mycoides, C. albicans<0.0048 - 0.0195 mg/mL[17]
2-amino-4,6-diphenylpyridinesChloro and hydroxyl substitutions on the phenyl ringsS. aureus, E. coli62.5 - 125 µg/mL[18]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the potency of a new antimicrobial agent is the determination of its MIC, the lowest concentration that prevents visible microbial growth.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the alkoxypyridine test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The results are validated by ensuring the positive control shows growth and the negative control remains clear.

Causality: This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of potency.[16] It is essential for comparing the activity of new compounds against established antibiotics and for guiding SAR studies. The use of a standardized inoculum density and specific growth medium ensures reproducibility.

Chapter 4: Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.[19] Pyridine and its derivatives have been explored as anti-inflammatory agents due to their ability to inhibit key inflammatory mediators.[20][21]

Inhibition of Inflammatory Mediators

The anti-inflammatory action of alkoxypyridines often involves the suppression of pro-inflammatory enzymes and cytokines. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, active compounds can inhibit the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS).[20] They can also reduce the expression of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[20] The mechanism can involve the inhibition of upstream signaling pathways like nuclear factor kappa B (NF-κB).[20] Some pyrimidine derivatives, structurally related to pyridines, have also shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[19][22]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NFkB_Pathway TLR4->NFkB_Pathway Signals via iNOS_Gene iNOS_Gene NFkB_Pathway->iNOS_Gene Upregulates Cytokine_Genes Cytokine_Genes NFkB_Pathway->Cytokine_Genes Upregulates Alkoxypyridine Alkoxypyridine Alkoxypyridine->NFkB_Pathway Inhibits iNOS_Protein iNOS_Protein iNOS_Gene->iNOS_Protein Expresses TNFa_IL6 TNFa_IL6 Cytokine_Genes->TNFa_IL6 Expresses NO_Production NO_Production iNOS_Protein->NO_Production Catalyzes Inflammation Inflammation NO_Production->Inflammation TNFa_IL6->Inflammation

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common and effective method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the alkoxypyridine compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Collect the supernatant from each well.

  • Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). A pink/violet color will develop in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.[20]

Causality: This assay provides a robust and quantifiable measure of anti-inflammatory potential.[20] LPS is a potent activator of macrophages via the TLR4 receptor, mimicking a bacterial infection and initiating a strong inflammatory cascade. Measuring nitrite, a stable surrogate for NO, is a well-established method to quantify the activity of iNOS, a key enzyme in the inflammatory response.

Chapter 5: Emerging Biological Targets

The versatility of the alkoxypyridine scaffold allows it to be adapted for a wide range of other biological targets beyond cancer, microbes, and inflammation.

  • Central Nervous System (CNS) Activity: A series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with one compound, CP-316311, showing an IC50 of 6.8 nM and demonstrating oral efficacy in CNS models.[23] This highlights their potential as novel antidepressants or anxiolytics.

  • Ion Channel Modulation: While the classic examples are the 1,4-dihydropyridine calcium channel blockers like nifedipine, the broader pyridine scaffold is a key component in molecules that modulate ion channels.[24][25][26] The ability of the alkoxy group to fine-tune lipophilicity and conformation makes this an area ripe for exploration in diseases like hypertension, arrhythmia, and neuropathic pain.[27]

  • GPCR Allosteric Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets.[28] Instead of competing with the endogenous ligand at the primary (orthosteric) site, allosteric modulators bind to a different site on the receptor.[29][30] This can lead to more subtle and potentially safer pharmacological effects. The structural diversity of alkoxypyridines makes them attractive candidates for screening campaigns aimed at discovering novel positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for various GPCRs.[31][32]

Chapter 6: Synthesis Strategies for Biologically Active Alkoxypyridines

The biological evaluation of alkoxypyridines is underpinned by efficient and flexible chemical synthesis. Several classic and modern methods are employed to construct this scaffold.

  • Hantzsch Dihydropyridine Synthesis: This is a classic multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[33][34]

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry often employs MCRs to build molecular complexity in a single step. For instance, novel pyridines can be synthesized in a one-pot, four-component reaction of a suitable aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate.[21]

  • Transformation of 2-Alkoxypyridines: Existing 2-alkoxypyridines can be used as precursors for further derivatization. For example, a Lewis acid-catalyzed nucleophilic displacement reaction can transform 2-alkoxypyridines into 2-aminopyridines, which also exhibit biological activity.[14]

cluster_synthesis General Synthesis Scheme Aldehyde Aldehyde MCR One-Pot Multicomponent Reaction Aldehyde->MCR Ketoester Ketoester Ketoester->MCR Ammonia Ammonia Ammonia->MCR Alkoxypyridine_Core Alkoxypyridine_Core MCR->Alkoxypyridine_Core Functionalization Functionalization Alkoxypyridine_Core->Functionalization e.g., Suzuki Coupling, Amidation Bioactive_Derivative Bioactive_Derivative Functionalization->Bioactive_Derivative

Caption: Conceptual workflow for the synthesis of bioactive alkoxypyridines.

Conclusion

Alkoxypyridines represent a highly versatile and privileged scaffold in the landscape of drug discovery. Their tunable physicochemical properties allow for systematic optimization against a wide array of biological targets. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential for modulating CNS targets and ion channels, ensures their continued relevance. Future research will likely focus on leveraging computational methods to refine SAR, exploring novel multicomponent reactions to expand chemical diversity, and applying this scaffold to new and challenging biological targets. The insights and protocols detailed in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics derived from the alkoxypyridine core.

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The Enduring Legacy of the Pyridine Ring: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold, a deceptively simple six-membered heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the replacement of a carbon-hydrogen unit in benzene with a nitrogen atom, bestow upon it a privileged status in the design of bioactive molecules.[1][2] This guide provides a comprehensive exploration of the discovery and history of novel pyridine compounds, tracing their evolution from early, serendipitous isolations to the sophisticated, mechanism-driven synthetic strategies employed today. We will delve into the causality behind key experimental choices in both classical and modern synthetic protocols, offering field-proven insights for the practicing chemist. Through detailed methodologies, comparative data, and workflow visualizations, this document serves as a technical resource for professionals engaged in the synthesis and application of this vital heterocyclic motif.

Introduction: The Privileged Scaffold

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine and essential vitamins such as niacin and pyridoxine (Vitamin B6).[3][4][5] In the realm of synthetic pharmaceuticals, its presence is even more pronounced, forming the core of over 7,000 drug molecules.[2][3] The nitrogen atom imparts a unique set of characteristics: it renders the ring electron-deficient, influences its aromaticity, provides a site for hydrogen bonding, and allows for salt formation, all of which can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][6]

Recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system (CNS) disorders.[2][7][8] This underscores the continued and growing importance of pyridine chemistry in addressing significant unmet medical needs. From calcium channel blockers like Nifedipine to anticancer agents such as Imatinib, the pyridine core has proven its versatility and value time and again.[9] This guide will illuminate the synthetic pathways that have made such molecular diversity possible.

Foundational Discoveries: The Dawn of Pyridine Chemistry

The story of pyridine begins not in a flask, but in the destructive distillation of organic matter. In 1849, Scottish chemist Thomas Anderson first isolated impure pyridine from bone oil, naming it from the Greek words pyr (fire) and idine (for an aromatic base).[1][3][10][11] The correct benzene-like structure was proposed independently by Wilhelm Körner and James Dewar some two decades later.[3][10]

However, isolation from natural sources was inefficient. The true potential of pyridine chemistry could only be unlocked through de novo synthesis, allowing for the controlled placement of functional groups. Two seminal, named reactions from this early period remain fundamental to the field:

The Hantzsch Pyridine Synthesis (1881)

The first major breakthrough in constructing the pyridine ring was achieved by Arthur Hantzsch in 1881.[4][10][11][12] The Hantzsch synthesis is a robust multi-component reaction renowned for its efficiency in building highly functionalized pyridines in a single pot.[13]

Core Principle: The reaction condenses two equivalents of a β-dicarbonyl compound (like a β-ketoester), one equivalent of an aldehyde, and an ammonia source.[13][14] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is then oxidized to the aromatic pyridine.[14][15] The driving force for the final oxidation step is the stability gained through aromatization.[14]

Causality in Mechanism: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration.[13][16] The choice of a β-ketoester is critical as its acidic α-protons readily form the necessary enolate intermediates for the condensation steps.

Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Workflow start Starting Materials: - Aldehyde - 2x β-Ketoester - Ammonia Source mix Mix & Reflux in Solvent (e.g., Ethanol) start->mix 1. Condensation dhp Formation of 1,4-Dihydropyridine (Hantzsch Ester) mix->dhp 2. Cyclization oxidize Oxidation Step (e.g., HNO₃, FeCl₃, or air) dhp->oxidize 3. Aromatization product Final Product: Substituted Pyridine oxidize->product isolate Isolation & Purification product->isolate

Caption: Logical workflow for the Hantzsch pyridine synthesis.

The Chichibabin Amination Reaction (1914)

While Hantzsch provided a method to build the ring, Aleksei Chichibabin developed a revolutionary way to directly functionalize the pre-formed pyridine core. In 1914, he reported the direct amination of pyridine using sodium amide (NaNH₂).[17][18] This reaction is a powerful example of nucleophilic aromatic substitution on an electron-deficient ring.

Core Principle: The potent nucleophile, the amide anion (NH₂⁻), directly attacks the electron-poor C2 (or C4) position of the pyridine ring.[17][18][19] The reaction proceeds through an addition-elimination mechanism, displacing a hydride ion (H⁻) to afford 2-aminopyridine.[18][19]

Causality in Mechanism: The electron-withdrawing nature of the ring nitrogen makes the α- (C2/C6) and γ- (C4) positions electrophilic and susceptible to nucleophilic attack. Sodium amide is a sufficiently strong nucleophile and base to facilitate the reaction, which often requires high temperatures in an inert solvent like xylene or toluene.[17][19] The evolution of hydrogen gas is a tell-tale sign of reaction progress.[18]

The Modern Era: Catalysis and Precision

The 20th and 21st centuries have witnessed an explosion in synthetic methodologies, driven largely by the advent of transition-metal catalysis. These modern methods offer unparalleled precision, allowing chemists to forge C-C and C-heteroatom bonds at specific positions on the pyridine ring, often under milder conditions and with greater functional group tolerance than classical methods.

Transition-Metal-Catalyzed Cross-Coupling

Palladium, nickel, and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) have transformed the synthesis of complex pyridine derivatives. These reactions typically involve the coupling of a pyridine halide (or triflate) with a suitable partner, such as a boronic acid (Suzuki), alkene (Heck), or amine (Buchwald-Hartwig).

C-H Functionalization: The Atom-Economic Frontier

More recently, the field has moved towards an even more efficient strategy: direct C-H functionalization.[20] This approach avoids the need to pre-functionalize the pyridine ring with a halide, making it a more atom-economical and sustainable process.[21][22]

Core Principle: A transition metal catalyst (e.g., Palladium, Rhodium, Iridium) reversibly activates a C-H bond on the pyridine ring, forming a carbon-metal bond.[22] This intermediate can then react with a coupling partner to form a new C-C or C-X bond.

Causality and Regioselectivity: Achieving regioselectivity is the primary challenge.[21]

  • C2-Functionalization: The acidity of the C2-H bond and the directing effect of the nitrogen lone pair often favor functionalization at this position.[21]

  • Distal C-H Functionalization (C3, C4): This is more challenging due to the inherent electronic properties of the ring.[23] Success often relies on the use of specialized directing groups temporarily installed on the pyridine nitrogen or at the C2 position, which physically guide the catalyst to the desired C-H bond.[21][23] Emerging strategies even use temporary dearomatization to activate the meta-position for electrophilic attack.[23]

Diagram: Regioselectivity in Pyridine C-H Functionalization

Caption: Reactivity sites for C-H functionalization on pyridine.

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides detailed, self-validating protocols for both a classical and a modern pyridine synthesis.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This two-step protocol is a classic example of the Hantzsch reaction, first forming the dihydropyridine intermediate, followed by oxidation.

Step 1: Synthesis of 1,4-Dihydropyridine Intermediate

  • Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

  • Reaction Initiation: While stirring, add ammonium hydroxide (28% aq. solution, 7.5 mL, ~110 mmol). An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The product will begin to precipitate as a yellow solid.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum.

    • Self-Validation: Expected yield: 14-16 g (75-85%). The product should be a bright yellow solid. Melting point: ~156-158 °C.

Step 2: Oxidation to Pyridine

  • Reagents & Setup: In a 250 mL flask, dissolve the dried 1,4-dihydropyridine (10 g, 27 mmol) in 50 mL of glacial acetic acid.

  • Oxidation: While stirring, add a solution of sodium nitrite (NaNO₂) (2.8 g, 40.5 mmol) in 5 mL of water dropwise. (CAUTION: Gas evolution - NOx). The solution will darken.

  • Reaction: Stir at room temperature for 1 hour, then heat to 80 °C for 30 minutes.

  • Workup & Isolation: Cool the mixture and pour it onto 200 g of crushed ice. Neutralize carefully with concentrated ammonium hydroxide until basic (pH ~8-9). The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water.

    • Self-Validation: Expected yield: 8-9 g (80-90%). The product should be a white or off-white solid. Characterization by ¹H NMR should show the disappearance of the C4-H proton at ~4.9 ppm and the N-H proton at ~5.8 ppm from the dihydropyridine intermediate, with the aromatic pyridine protons appearing in the 7-8 ppm region.

Protocol 2: Suzuki Cross-Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol demonstrates a modern, palladium-catalyzed method for creating a C-C bond at the C3 position.

  • Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).

  • Solvent & Degassing: Add a mixture of toluene (40 mL) and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Self-Validation: Expected yield: 1.2-1.4 g (77-90%). The product, 3-phenylpyridine, should be a white solid or colorless oil. Successful coupling is confirmed by mass spectrometry (expected m/z) and ¹H NMR, showing the characteristic signals for both the pyridine and phenyl rings and the disappearance of the starting 3-bromopyridine signals.

Data Summary and Comparison

The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available starting materials.

MethodTypical ApplicationAdvantagesDisadvantages
Hantzsch Synthesis Symmetrically substituted, highly functionalized pyridinesOne-pot reaction; uses simple, inexpensive starting materials; high yields.Limited to specific substitution patterns; requires a final oxidation step.[13][24]
Chichibabin Amination Synthesis of 2-aminopyridinesDirect functionalization of the parent ring; high atom economy.Harsh reaction conditions (high temp.); limited to strong nucleophiles; moderate yields.[17][19]
Suzuki Coupling Aryl/heteroaryl substituted pyridinesMild conditions; high yields; excellent functional group tolerance; vast commercial availability of boronic acids.Requires pre-functionalized pyridine (halide); catalyst cost and removal can be an issue.
Direct C-H Arylation Aryl/heteroaryl substituted pyridinesNo pre-functionalization needed; high atom economy.Regioselectivity can be a major challenge; often requires directing groups or specialized ligands.[21][23]

Conclusion and Future Outlook

The journey of pyridine chemistry, from Anderson's bone oil to modern C-H activation, is a testament to the relentless innovation in organic synthesis. Classical methods like the Hantzsch and Chichibabin reactions laid a critical foundation and are still employed for their robustness and scalability.[4][10][17] However, the future of novel pyridine compound discovery lies in the continued development of catalytic and highly selective methodologies.

Emerging fields such as photoredox catalysis and flow chemistry are poised to offer even milder and more efficient routes to complex pyridines. As our understanding of biological systems deepens, the demand for precisely functionalized pyridine scaffolds will only grow. The principles and protocols outlined in this guide provide the fundamental knowledge base required for researchers to not only utilize existing methods but also to innovate and develop the next generation of synthetic tools for drug discovery and beyond.

References

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Methodological & Application

Step-by-step synthesis protocol for 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Ethoxy-3-propoxypyridine

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, a disubstituted pyridine derivative with potential applications as a building block in pharmaceutical and materials science research. The synthetic strategy is predicated on a sequential etherification approach, beginning with the commercially available precursor, 2-Chloro-3-hydroxypyridine. The initial step involves a Williamson ether synthesis to introduce the ethoxy group at the 3-position. The subsequent step achieves the introduction of the propoxy group via a nucleophilic aromatic substitution (SNAr) at the 2-position. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Rationale

Disubstituted pyridines are a class of heterocyclic compounds of significant interest due to their prevalence in biologically active molecules and functional materials.[1] The specific arrangement of alkoxy substituents on the pyridine ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making them valuable intermediates in drug discovery programs.[2]

The synthesis of unsymmetrical 2,3-dialkoxypyridines like this compound requires a regioselective strategy. The protocol outlined herein employs a robust and logical two-step sequence that leverages the differential reactivity of the hydroxyl and chloro groups on the 2-Chloro-3-hydroxypyridine scaffold.[3] The first reaction is a classic Williamson ether synthesis, a reliable method for forming ether linkages by reacting an alkoxide with an alkyl halide.[4][5] The second step takes advantage of the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 position for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride by a propoxide nucleophile.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Ethoxylation: Formation of 2-Chloro-3-ethoxypyridine from 2-Chloro-3-hydroxypyridine.

  • Propoxylation: Conversion of 2-Chloro-3-ethoxypyridine to the final product, this compound.

Overall Reaction Scheme

Figure 1. Two-step synthesis of this compound.

Mechanistic Pathway Overview

The synthesis combines two fundamental reaction mechanisms in organic chemistry. The initial ethoxylation proceeds via an SN2 mechanism, while the subsequent propoxylation occurs through a nucleophilic aromatic substitution (SNAr) pathway.

G Diagram 1: Core Mechanistic Pathways cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Chloro-3-hydroxypyridine B Deprotonation (Base, e.g., NaH) A->B 1. C Pyridin-3-olate Anion (Nucleophile) B->C E SN2 Transition State C->E 2. Nucleophilic Attack D Ethyl Halide (Et-X) (Electrophile) D->E F 2-Chloro-3-ethoxypyridine E->F 3. Halide Departure G 2-Chloro-3-ethoxypyridine I Meisenheimer Complex (Resonance Stabilized) G->I 1. Nucleophilic Attack H Propoxide Ion (PrO⁻) (Nucleophile) H->I J Chloride Departure I->J 2. Rearomatization K This compound J->K

Caption: Core Mechanistic Pathways

Materials and Equipment

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

Reagent / Material CAS Number Supplier Notes
2-Chloro-3-hydroxypyridine6636-78-8Sigma-Aldrich, etc.Starting Material
Sodium Hydride (NaH), 60% disp. in mineral oil7646-69-7Sigma-Aldrich, etc.Highly flammable, water-reactive
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich, etc.Anhydrous, <50 ppm water
Iodoethane (Ethyl Iodide)75-03-6Sigma-Aldrich, etc.Lachrymator, light-sensitive
1-Propanol, anhydrous71-23-8Sigma-Aldrich, etc.Solvent for Step 2
Diethyl Ether, anhydrous60-29-7Fisher Scientific, etc.For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALab-preparedFor workup
Brine (Saturated NaCl solution)N/ALab-preparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich, etc.Drying agent
Silica Gel112926-00-8Sorbent Technologies, etc.For column chromatography
Hexanes110-54-3Fisher Scientific, etc.Eluent for chromatography
Ethyl Acetate141-78-6Fisher Scientific, etc.Eluent for chromatography

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen/Argon gas inlet and oil bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Use a powder funnel for transfers. Quench excess NaH carefully with isopropanol, followed by methanol, and then water.

  • Iodoethane: A lachrymator and potential carcinogen. Handle with extreme care, ensuring no skin contact or vapor inhalation.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • Pyridine Derivatives: Can be toxic and irritating. Avoid contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

Detailed Experimental Protocol

The overall experimental process is depicted in the workflow diagram below.

G Diagram 2: Experimental Synthesis Workflow cluster_0 Step 1: Synthesis of 2-Chloro-3-ethoxypyridine cluster_1 Step 2: Synthesis of this compound A Setup Inert Atmosphere B Add 2-Chloro-3-hydroxypyridine & Anhydrous DMF A->B C Cool to 0°C B->C D Portion-wise addition of Sodium Hydride (NaH) C->D E Stir at 0°C for 30 min D->E F Add Iodoethane Dropwise E->F G Warm to RT, Stir 12h (Monitor by TLC) F->G H Reaction Workup (Quench, Extract, Wash, Dry) G->H I Purification (Column Chromatography) H->I J Prepare Sodium Propoxide (NaH + Propanol) I->J Intermediate K Add Intermediate 2-Chloro-3-ethoxypyridine J->K L Heat to Reflux (97°C) (Monitor by TLC) K->L M Reaction Workup (Quench, Extract, Wash, Dry) L->M N Purification (Column Chromatography) M->N O Final Product Characterization (NMR, MS) N->O

Caption: Experimental Synthesis Workflow
Part A: Synthesis of 2-Chloro-3-ethoxypyridine (Intermediate)
  • Inert Atmosphere Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the flask, add 2-Chloro-3-hydroxypyridine (1.0 eq, e.g., 5.0 g, 38.6 mmol) followed by anhydrous DMF (40 mL). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq, 2.32 g, 57.9 mmol) portion-wise over 15 minutes.

    • Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. The 1.2 equivalents ensure complete deprotonation of the hydroxyl group to form the nucleophilic pyridin-3-olate anion.[8]

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes. The solution may become a thicker slurry.

  • Alkylation: Add iodoethane (1.1 eq, 3.4 mL, 42.5 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup: a. Cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of water to destroy any unreacted NaH. b. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. c. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

    • Causality Note: The aqueous washes remove residual DMF and inorganic salts. The bicarbonate wash neutralizes any potential acidic byproducts. e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-Chloro-3-ethoxypyridine as a clear oil or low-melting solid.

Part B: Synthesis of this compound (Final Product)
  • Nucleophile Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous 1-propanol (40 mL). Cool to 0°C and add sodium hydride (60% dispersion, 1.5 eq relative to the intermediate) portion-wise. Stir for 20 minutes at 0°C to allow for the formation of sodium propoxide.

  • Reagent Addition: Dissolve the 2-Chloro-3-ethoxypyridine intermediate (1.0 eq, assuming a yield from Part A, e.g., 4.0 g, 25.4 mmol) in a minimal amount of anhydrous 1-propanol (~5 mL) and add it to the sodium propoxide solution via syringe.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 97°C) using a heating mantle.

    • Causality Note: The SNAr reaction requires thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex and subsequent elimination of the chloride ion.[9] Propanol serves as both the solvent and the source of the nucleophile.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Workup: a. Cool the reaction to room temperature and carefully quench by adding 20 mL of water. b. Remove the bulk of the 1-propanol using a rotary evaporator. c. Transfer the remaining residue to a separatory funnel with diethyl ether (50 mL) and water (50 mL). d. Separate the layers and extract the aqueous phase twice more with diethyl ether (2 x 50 mL). e. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (a similar hexanes/ethyl acetate gradient system as in Part A should be effective) to yield pure this compound.[10][11]

Expected Results and Characterization

The protocol is expected to provide the target compound in moderate to good yield over the two steps.

Parameter Step 1: Intermediate Step 2: Final Product
Product 2-Chloro-3-ethoxypyridineThis compound
Molecular Formula C₇H₈ClNOC₁₀H₁₅NO₂
Molecular Weight 157.60 g/mol 181.23 g/mol [10]
Typical Yield 75-85%70-80%
Appearance Colorless oil / white solidColorless oil
Purity (Post-Column) >98%>98%[11]

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the ethoxy group (triplet and quartet), the propoxy group (triplet, sextet, triplet), and three distinct aromatic protons on the pyridine ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect 10 distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 182.12.

References

  • Suribabu, K. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Jubilant Ingrevia Limited. (2024).
  • Pipzine Chemicals. (n.d.). 2-Ethoxypyridine Manufacturer & Supplier in China.
  • HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound.
  • Labsolu. (n.d.). This compound.
  • BLD Pharm. (n.d.). 1330750-35-0 | this compound.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Gesto, C., et al. (1992). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (22), 2963-2967.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Szymański, P., et al. (2012). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 77(23), 10831–10841.
  • CN105237468B. (2018). A kind of method for synthesizing 2 ethoxy pyridines.
  • ResearchGate. (n.d.). Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.

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The 2,3-Dialkoxypyridine Scaffold: Emerging Opportunities in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Common Scaffolds

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone of medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] While extensive research has focused on mono-substituted and symmetrically substituted pyridines, the underexplored realm of non-symmetrically substituted scaffolds, such as 2,3-dialkoxypyridines, presents a promising frontier for the discovery of novel therapeutic agents. This application note delves into the potential of the 2-ethoxy-3-propoxypyridine core, a representative of the 2,3-dialkoxypyridine class, as a versatile building block in modern drug discovery. By examining the synthetic accessibility, potential biological relevance, and strategic considerations for library development, we aim to provide researchers with the foundational knowledge to harness the untapped potential of this scaffold.

The strategic placement of two distinct alkoxy groups at the C2 and C3 positions of the pyridine ring introduces a unique electronic and steric profile. This arrangement can influence the molecule's dipole moment, hydrogen bonding capacity, metabolic stability, and interaction with biological targets. The ethoxy and propoxy groups, in particular, offer a balance of lipophilicity and polarity, potentially enhancing pharmacokinetic properties. While direct biological data on this compound is limited, the broader class of substituted pyridines exhibits a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][3] This suggests that the 2,3-dialkoxy substitution pattern could serve as a novel pharmacophore for various therapeutic targets.

Synthetic Strategies: Accessing the 2,3-Dialkoxypyridine Core

The successful application of any scaffold in medicinal chemistry hinges on its synthetic tractability. Fortunately, several established methods for the synthesis of substituted pyridines can be adapted to access the 2,3-dialkoxy motif.

Protocol 1: Synthesis via Directed Ortho-Metalation of a 2-Alkoxypyridine

A powerful strategy for the regioselective functionalization of pyridine rings is directed ortho-metalation. This approach leverages the ability of a substituent to direct a metalating agent (typically a strong base like an organolithium reagent) to an adjacent position. In this protocol, a readily available 2-alkoxypyridine serves as the starting material.

Workflow for Directed Ortho-Metalation:

G cluster_0 Step 1: Metalation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Second Alkoxy Group Introduction (if necessary) A 2-Alkoxypyridine C 3-Lithio-2-alkoxypyridine (Intermediate) A->C Directed Ortho-Metalation (-78 °C, Inert Atmosphere) B Organolithium Reagent (e.g., n-BuLi, LDA) B->C E 2-Alkoxy-3-substituted Pyridine C->E Reaction with Electrophile D Electrophile (e.g., Alkyl Halide) D->E G Final 2,3-Dialkoxypyridine E->G Further Modification F Nucleophilic Aromatic Substitution or Cross-Coupling F->G G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution A 2,3-Dihalopyridine C 2-Alkoxy-3-halopyridine (Intermediate) A->C SNAr Reaction 1 B First Alkoxide (e.g., Sodium Ethoxide) B->C E 2,3-Dialkoxypyridine (Final Product) C->E SNAr Reaction 2 D Second Alkoxide (e.g., Sodium Propoxide) D->E G A This compound (Core Scaffold) B Functionalization at C4, C5, C6 A->B C Alkoxy Chain Modification (Length, Branching, Cyclization) A->C D Bioisosteric Replacement of Alkoxy Groups A->D E Diverse Chemical Library B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G

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The Strategic Utility of 2-Ethoxy-3-propoxypyridine in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their prevalence in a vast array of biologically active molecules and functional materials.[1][2] The precise control over the substitution pattern on the pyridine ring is paramount for fine-tuning the physicochemical and pharmacological properties of the final compounds. Among the myriad of substituted pyridines, 2-ethoxy-3-propoxypyridine emerges as a particularly intriguing, albeit underexplored, building block. Its unique arrangement of dual alkoxy substituents offers a powerful handle for selective functionalization, primarily through directed ortho-metalation (DoM) and subsequent cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a strategic building block. We will delve into its synthesis, explore its reactivity with a focus on causality, and provide robust, field-proven protocols for its application in the construction of complex molecular architectures.

Core Attributes of this compound

The synthetic utility of this compound is rooted in the electronic nature and steric influence of its alkoxy substituents. The oxygen atoms of the ethoxy and propoxy groups are Lewis basic, enabling them to act as powerful directing metalation groups (DMGs).[3][4][5] This characteristic allows for the regioselective deprotonation of the pyridine ring at the C4 position, a feat not easily achieved through conventional electrophilic aromatic substitution.

Furthermore, the alkoxy groups can be later cleaved or modified, offering additional pathways for molecular diversification. The ethoxy and propoxy groups also influence the solubility and lipophilicity of the molecule and its derivatives, which can be advantageous in the context of drug discovery.

Synthesis of this compound

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyridine synthesis methodologies. A common approach involves the construction of the pyridine ring followed by the introduction of the alkoxy groups. One such conceptual pathway is outlined below.

Conceptual Synthetic Workflow

A Starting Material (e.g., 2,3-dihydroxypyridine) B Step 1: O-Ethylation A->B Reagents: Ethyl iodide, Base (e.g., K2CO3) Solvent: DMF C Intermediate (2-ethoxy-3-hydroxypyridine) B->C D Step 2: O-Propylation C->D Reagents: Propyl iodide, Base (e.g., NaH) Solvent: THF E Final Product (this compound) D->E

Caption: Conceptual workflow for the synthesis of this compound.

Application in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[3][4][5][6][7] In the case of this compound, the synergistic directing effect of the two alkoxy groups facilitates the selective deprotonation at the C4 position by a strong organolithium base.

Mechanistic Rationale

The reaction proceeds through the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atoms of the ethoxy and propoxy groups.[3][4] This pre-coordination complex brings the strong base in close proximity to the C4 proton, leading to its abstraction and the formation of a stable 4-lithiated intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups.

Directed ortho-Metalation Mechanism

cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench A This compound C Pre-coordination Complex A->C B Organolithium (n-BuLi) B->C D 4-Lithiated Intermediate C->D Deprotonation at C4 F 4-Substituted Product D->F E Electrophile (E+) E->F

Caption: Mechanism of directed ortho-metalation of this compound.

Experimental Protocol: 4-Iodo-2-ethoxy-3-propoxypyridine Synthesis via DoM

This protocol details the synthesis of a key intermediate, 4-iodo-2-ethoxy-3-propoxypyridine, which can be further functionalized using cross-coupling reactions.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC10H15NO2181.231.81 g10.0 mmol
Tetrahydrofuran (THF), anhydrousC4H8O72.1150 mL-
n-Butyllithium (2.5 M in hexanes)C4H9Li64.064.4 mL11.0 mmol
Iodine (I2)I2253.813.04 g12.0 mmol

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.81 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL, 11.0 mmol, 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Electrophilic Quench: In a separate flask, dissolve iodine (3.04 g, 12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) to consume excess iodine, followed by water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-iodo-2-ethoxy-3-propoxypyridine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo derivative synthesized via DoM is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[8][9][10][11] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[8]

Suzuki-Miyaura Cross-Coupling Workflow

A 4-Iodo-2-ethoxy-3-propoxypyridine F Coupled Product (4-Aryl-2-ethoxy-3-propoxypyridine) A->F B Arylboronic Acid (Ar-B(OH)2) B->F C Pd Catalyst & Ligand (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: General workflow for the Suzuki-Miyaura coupling of 4-iodo-2-ethoxy-3-propoxypyridine.

Experimental Protocol: Synthesis of 4-Aryl-2-ethoxy-3-propoxypyridine

Materials:

Reagent/SolventFormulaM.W.AmountMoles
4-Iodo-2-ethoxy-3-propoxypyridineC10H14INO2307.13307 mg1.0 mmol
Arylboronic acidArB(OH)2-1.2 mmol1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh3)41155.5658 mg0.05 mmol
Potassium carbonateK2CO3138.21415 mg3.0 mmol
TolueneC7H892.148 mL-
WaterH2O18.022 mL-

Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-iodo-2-ethoxy-3-propoxypyridine (307 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add degassed toluene (8 mL) and degassed water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired 4-aryl-2-ethoxy-3-propoxypyridine.

Conclusion: A Gateway to Molecular Complexity

This compound, while not a commonplace reagent, presents a compelling case for its adoption as a versatile building block in the synthesis of complex molecules. Its capacity for highly regioselective functionalization via directed ortho-metalation, followed by a diverse array of cross-coupling reactions, opens up a vast chemical space for exploration. The protocols outlined herein provide a solid foundation for researchers to harness the synthetic potential of this unique pyridine derivative, paving the way for the discovery of novel therapeutics and functional materials. The principles of causality behind the experimental choices, rooted in the electronic and steric properties of the alkoxy substituents, underscore the rational design of synthetic strategies in modern organic chemistry.

References

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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]

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  • Directed Ortho Metalation Guide. Scribd. [Link]

  • Novel 2‐Alkoxy‐3‐Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. ResearchGate. [Link]

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  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides. National Institutes of Health. [Link]

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Application Note: A Detailed Mechanistic Pathway and Protocol for the Synthesis of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethoxy-3-propoxypyridine, a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. We delineate a robust two-step synthetic strategy commencing from the commercially available precursor, 2-chloro-3-hydroxypyridine. The core of this synthesis involves a sequential nucleophilic substitution pathway, specifically the Williamson ether synthesis followed by a nucleophilic aromatic substitution (SNAr). This note offers a detailed reaction mechanism, a step-by-step experimental protocol, and predicted characterization data to ensure procedural fidelity and successful product validation.

Introduction and Synthetic Strategy

Substituted alkoxypyridines are pivotal structural motifs in the development of novel pharmaceuticals and functional materials.[1] The precise placement of ether functionalities on the pyridine ring allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability. This compound represents a specific scaffold where these properties can be modulated.

The synthetic approach detailed herein is a sequential etherification starting from 2-chloro-3-hydroxypyridine. This strategy is predicated on the differential reactivity of the two functional groups. The phenolic hydroxyl group is first deprotonated to form a potent nucleophile for the initial etherification, followed by a nucleophilic aromatic substitution at the C2 position to introduce the second ether group. This method provides a controlled and high-yielding route to the target molecule.

G cluster_0 Overall Workflow A Start: 2-Chloro-3-hydroxypyridine B Step 1: Williamson Ether Synthesis (Propoxylation) A->B C Intermediate: 2-Chloro-3-propoxypyridine B->C D Step 2: Nucleophilic Aromatic Substitution (Ethoxylation) C->D E Final Product: this compound D->E G cluster_1 S(N)Ar Mechanism: Ethoxylation Step reactant 2-Chloro-3-propoxypyridine + EtO⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack product This compound + Cl⁻ meisenheimer->product Loss of Leaving Group (Rearomatization)

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is a cornerstone heterocyclic motif, forming the structural core of countless compounds essential to human health and technology. Its presence is pervasive, from critical pharmaceuticals and agrochemicals to advanced functional materials and catalysts.[1][2] Approximately 20% of the top 200 drugs feature a pyridine-based active or starting ingredient, underscoring the profound importance of this scaffold in medicinal chemistry.[1] The development of efficient, robust, and modular methods for the synthesis of highly functionalized pyridines is therefore a paramount objective for researchers in academia and industry.

This guide provides an in-depth exploration of key experimental setups for synthesizing substituted pyridines. It moves beyond simple procedural lists to explain the underlying principles and causality behind methodological choices. We will traverse from time-honored cyclization strategies to modern, transition-metal-catalyzed functionalizations, offering detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Section 1: Classical Cyclization Strategies: Building the Pyridine Core

These foundational methods construct the pyridine ring from acyclic precursors through condensation reactions. They are valued for their ability to generate complex, highly substituted pyridines from simple, readily available starting materials.

Hantzsch Pyridine Synthesis

First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction is a renowned and straightforward method for synthesizing 1,4-dihydropyridines (DHPs), which are subsequently aromatized to the target pyridine.[3][4] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] The DHP products themselves are of significant pharmaceutical importance, most notably as calcium channel blockers.[4][6]

Mechanistic Causality: The reaction proceeds through a cascade of well-understood transformations.[6] One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl intermediate. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. The core-forming step is a Michael addition of the enamine to the α,β-unsaturated carbonyl. Subsequent cyclization and dehydration yield the 1,4-dihydropyridine ring.[6] The final aromatization to the pyridine is a critical step, often driven by the thermodynamic stability of the aromatic system.

Hantzsch_Mechanism cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: Enamine Formation cluster_2 Ring Formation & Aromatization Ketoester1 β-Ketoester Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Ketoester1->Unsaturated_Carbonyl + Aldehyde Aldehyde Aldehyde (R-CHO) Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine + NH3 Ammonia Ammonia (NH3) Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & -H2O Pyridine Substituted Pyridine DHP->Pyridine Oxidation (Aromatization)

Caption: The Hantzsch synthesis proceeds via two parallel pathways followed by convergence.

Experimental Protocol: Two-Step Hantzsch Synthesis [7]

Step 1: Synthesis of 1,4-Dihydropyridine

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (10 mmol, 0.77 g) in ethanol (20 mL).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine derivative.

Step 2: Aromatization to Pyridine

  • Reagent Setup: Dissolve the 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL) in a suitable flask.

  • Oxidation: While stirring, add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture at 80°C for 1 hour.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Data Summary: Modern Hantzsch Synthesis Variants

Catalyst/ConditionSolventAdvantageTypical Yield (%)Reference
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS)Green chemistry, high yield, ultrasonic irradiation~96%[3]
Ionic LiquidIonic Liquid (as catalyst & solvent)Non-toxic, reusable catalyst, room temperatureHigh[3]
γ-Al2O3 NanoparticlesSolvent-freeReusable catalyst, environmentally friendly90-95%[8]
Microwave IrradiationDMFRapid reaction times (minutes vs. hours)High[9]
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[10] The reaction occurs between an α-pyridinium methyl ketone salt (the "Kröhnke salt") and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12] This method is prized for its broad functional group tolerance.[10]

Mechanistic Causality: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide acts as a soft nucleophile in a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound.[13] This key step forms a 1,5-dicarbonyl intermediate, which then undergoes a cyclocondensation reaction with ammonium acetate, followed by dehydration, to form the aromatic pyridine ring.[13][14]

Krohnke_Mechanism Krohnke_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Krohnke_Salt->Ylide Base Michael_Adduct 1,5-Dicarbonyl Intermediate Ylide->Michael_Adduct + α,β-Unsaturated Ketone (Michael Addition) Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate + NH4OAc (Cyclization) Pyridine 2,4,6-Trisubstituted Pyridine Cyclized_Intermediate->Pyridine - H2O - Pyridine (Aromatization)

Caption: The Kröhnke synthesis hinges on a key Michael addition to form a 1,5-dicarbonyl.

Experimental Protocol: Solvent-Free Kröhnke Synthesis [10]

  • Reagent Setup: In a flask or vial, thoroughly mix the substituted acetophenone (e.g., acetophenone, 10 mmol), a substituted benzaldehyde (e.g., chalcone, 10 mmol), and ammonium acetate (80 mmol). Note: The pyridinium salt can be pre-formed or generated in situ.

  • Reaction: Heat the solvent-free mixture in a heating block or oil bath to 120-140 °C for 2-4 hours. The mixture will typically melt and then solidify as the reaction proceeds.

  • Work-up: Allow the reaction vessel to cool to room temperature. Add water to the solid residue and break it up with a spatula.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and other water-soluble impurities.

  • Purification: Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,6-trisubstituted pyridine.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for producing 2,3,6-trisubstituted pyridines with complete regiochemical control.[15][16] The classical procedure is a two-step process involving the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate, which is then isolated and subjected to high-temperature cyclodehydration.[16][17]

Mechanistic Causality: The reaction's regioselectivity is dictated by the initial Michael addition of the enamine to the activated alkyne of the ethynylketone.[16] This forms an aminodiene intermediate which is kinetically stable due to its E-geometry. The high-temperature requirement of the classical method is necessary to induce E/Z isomerization around the double bond, which then allows for a spontaneous 6π-electrocyclization followed by dehydration to furnish the aromatic pyridine.[15][16] The primary drawbacks of the original method—the need to isolate the intermediate and the harsh heating conditions—have been overcome in modern variations.[15]

Modern Improvements: The synthetic utility of the Bohlmann-Rahtz reaction has been significantly enhanced by the introduction of acid catalysis (Brønsted or Lewis acids).[16] The acid promotes both the initial conjugate addition and the subsequent cyclodehydration, allowing the reaction to proceed at much lower temperatures and, crucially, in a single pot.[15] Furthermore, microwave-assisted protocols dramatically reduce reaction times from hours to minutes.[18]

Bohlmann_Rahtz_Workflow cluster_classical Classical Two-Step Protocol cluster_modern Modern One-Pot Protocol Start1 Enamine + Ethynylketone Step1 Step 1: Michael Addition (Room Temp) Start1->Step1 Intermediate Isolate & Purify Aminodiene Intermediate Step1->Intermediate Step2 Step 2: Cyclodehydration (High Temp, 120-170°C) Intermediate->Step2 Product1 Trisubstituted Pyridine Step2->Product1 Start2 Enamine + Ethynylketone Step3 One-Pot Reaction (Acid Catalyst, 50-80°C or MW) Start2->Step3 Product2 Trisubstituted Pyridine Step3->Product2

Caption: Modern one-pot Bohlmann-Rahtz protocols offer significant advantages.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [7]

  • Reagent Setup: To a solution of ethyl β-aminocrotonate (10 mmol, 1.29 g) in a 5:1 mixture of toluene and acetic acid (12 mL), add 1-phenyl-2-propyn-1-one (10 mmol, 1.30 g).

  • Reaction: Heat the reaction mixture at 50°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. Note: For less reactive substrates, a higher temperature or microwave irradiation may be required.[15][18]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the pure 2,3,6-trisubstituted pyridine.

Data Summary: Classical vs. Microwave-Assisted Bohlmann-Rahtz [18]

MethodTemperature (°C)TimeYield (%)
Conductive Heating (Sealed Tube)1702 hours75
Microwave Irradiation17010-20 minutesup to 98
Guareschi-Thorpe Pyridine Synthesis

This reaction is a classic method for preparing 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from a β-dicarbonyl compound and a cyanoacetamide (or alkyl cyanoacetate) in the presence of a base.[19] Recently, an advanced, environmentally friendly version of this reaction has been developed.[20][21]

Mechanistic Causality & Modern Improvements: The reaction is initiated by the aminolysis of an alkyl cyanoacetate to cyanoacetamide, which then undergoes a Knoevenagel-type condensation with a 1,3-dicarbonyl compound. The resulting intermediate cyclizes and dehydrates to yield the final product.[20] A significant improvement involves using ammonium carbonate in an aqueous medium. Here, ammonium carbonate serves a dual role: it acts as the nitrogen source for the pyridine ring and as a promoter/base for the reaction, creating a green buffer system.[20][21] This approach is inexpensive, user-friendly, and often results in the product precipitating directly from the reaction medium, simplifying purification.[20]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [8]

  • Reagent Setup: In a round-bottom flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: Add 2 mL of water (or a 1:1 mixture of water and ethanol for substrates with poor water solubility).

  • Reaction: Heat the mixture at 80°C with vigorous stirring. The product often begins to precipitate from the solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected product with cold water and dry under vacuum to obtain the pure hydroxy-cyanopyridine. Further purification is often unnecessary.

Section 2: Modern Transition-Metal Catalyzed Strategies

While classical methods build the ring from scratch, modern cross-coupling reactions offer powerful and modular ways to functionalize a pre-existing pyridine or halopyridine core. These methods are indispensable for late-stage functionalization in drug discovery.

Suzuki-Miyaura Cross-Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[22] It is widely used to synthesize aryl- and heteroarylpyridines.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle. A Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halopyridine to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[22] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition PdII_Complex Ar-Pd(II)L2-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Aryl_Complex Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_Complex Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-R Red_Elim->Product Aryl_Halide Ar-X (Halopyridine) Aryl_Halide->Ox_Add Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine [22]

  • Reagent Setup: In a Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon), add 5-bromo-2-methylpyridin-3-amine (1 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 85-95°C with stirring for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[23] It has become a dominant method for forming aryl C-N bonds, replacing harsher classical methods.[24]

Mechanistic Causality and Challenges with Pyridines: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[23] A significant challenge when using pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, acting as a ligand and inhibiting or "poisoning" the catalyst.[25] This often necessitates the use of specialized, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands that promote the desired catalytic cycle over catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine [26]

  • Reagent Setup: In a glovebox, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to a sealable reaction tube.

  • Addition of Reagents: Outside the glovebox, add the 2-bromopyridine (1 mmol), the desired amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at the appropriate temperature (typically 80-110°C) for the specified time (4-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to yield the aminopyridine product.

Summary and Outlook

The synthesis of substituted pyridines has evolved from classical, often harsh, condensation reactions to highly sophisticated and mild transition-metal-catalyzed methods.

  • Classical methods like the Hantzsch and Kröhnke syntheses remain highly valuable for constructing complex pyridine cores from simple acyclic precursors. Modern advancements, including microwave-assistance and the development of greener protocols, have significantly improved their efficiency and environmental footprint.[18][20]

  • Modern cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide unparalleled modularity for the late-stage functionalization of the pyridine ring, a critical capability in drug discovery programs.[27][28]

The future of pyridine synthesis will likely focus on the continued development of catalytic systems with even broader scope and functional group tolerance. The rise of C-H activation and functionalization techniques offers the enticing prospect of directly modifying the pyridine scaffold without the need for pre-functionalized starting materials, representing a more atom-economical and efficient synthetic strategy.[29] Furthermore, the integration of these powerful synthetic methods into continuous flow platforms promises to enhance scalability, safety, and reproducibility for the large-scale production of these vital heterocyclic compounds.[30]

References

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  • WordPress. Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(21), 4127-4130. Available at: [Link]

  • Gande, S., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(37), 25881-25906. Available at: [Link]

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  • Mphahlele, M. J., et al. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 26(15), 4481. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25333-25341. Available at: [Link]

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  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]

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  • Boufroura, H., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 589-598. Available at: [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

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  • Beeler, A. B., & Johnson, J. S. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 48(38), 7083-7086. Available at: [Link]

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  • Ali, N. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]

  • Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 60(10), 3046-3050. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(28), 16123-16131. Available at: [Link]

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Application Notes and Protocols for 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-3-propoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research as a building block in organic synthesis.[1][2] Given its specific functional groups—an ethoxy and a propoxy group on a pyridine ring—careful handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing this compound, drawing upon established safety protocols for pyridine derivatives in the absence of comprehensive data for this specific compound.[3]

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, preliminary hazard information suggests that it should be handled with caution.[1][4] The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][6][7]

Due to its pyridine core, it is prudent to assume that this compound may share other hazards common to this class of compounds, such as potential flammability and harmful vapor inhalation.[8][9] A thorough risk assessment should be conducted before any experimental work begins.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1330750-35-0[1][5]
Molecular Formula C10H15NO2[1][5]
Molecular Weight 181.23 g/mol [1][5][10]
Purity Typically ≥98%[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is the primary defense against accidental exposure.[3] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may be suitable for incidental contact but should be changed frequently.[8] For prolonged handling or in case of a spill, butyl rubber or neoprene gloves are recommended.[3][12] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][12] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, contingent on a full respiratory protection program.[11]

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[8][9][12] Some suppliers recommend storage at 2-8°C, sealed in a dry environment.[10]

  • Container: Keep the compound in its original, tightly sealed container to prevent leakage and contamination.[9][13] Containers that have been opened must be carefully resealed and kept upright.[9][13]

  • Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), and bases.[11][12]

Storage Decision Workflow

start Receiving this compound check_container Is the container intact and properly sealed? start->check_container store_main Store in a designated, cool, dry, well-ventilated area. check_container->store_main Yes quarantine Quarantine the container in a secondary containment. check_container->quarantine No check_incompatibles Are incompatible materials stored nearby? store_main->check_incompatibles contact_supplier Contact the supplier for a replacement. quarantine->contact_supplier segregate Segregate from strong acids, bases, and oxidizing agents. check_incompatibles->segregate Yes final_storage Final Storage Location check_incompatibles->final_storage No segregate->final_storage

Caption: Decision workflow for the safe storage of this compound.

Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Dispensing: When transferring or dispensing the chemical, ground and bond containers to prevent static discharge, which could be a source of ignition.[9][13] Use non-sparking tools.[9]

  • Personal Hygiene: Avoid breathing vapors, mists, or gases.[9][14] Do not allow the chemical to come into contact with skin or eyes.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[9][11][13] Wash hands thoroughly after handling.[7][9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.

  • Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[8][9]

  • Collect: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report all spills to the designated safety officer.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove all contaminated clothing.[9][13] If skin irritation occurs, seek medical advice.[13]

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[13]

Emergency Response Workflow

spill Spill or Exposure Occurs assess Assess the situation. Is it a major or minor incident? spill->assess minor_spill Minor Spill/Exposure assess->minor_spill Minor major_spill Major Spill/Exposure assess->major_spill Major first_aid Administer First Aid (See Section 5). minor_spill->first_aid evacuate Evacuate the area and alert emergency services. major_spill->evacuate report Report the incident to the safety officer. evacuate->report contain_spill Contain the spill with absorbent material. first_aid->contain_spill dispose Dispose of waste in a sealed, labeled container. contain_spill->dispose decontaminate Decontaminate the area. dispose->decontaminate decontaminate->report

Caption: Workflow for responding to spills or exposures involving this compound.

Waste Disposal

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Do not pour the chemical down the drain or dispose of it with regular trash.[3][8] Follow all local, state, and federal regulations for chemical waste disposal.[3]

Conclusion

The handling and storage of this compound require a proactive and informed approach to safety. By implementing the protocols outlined in these application notes, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to supplement these guidelines with a thorough, experiment-specific risk assessment and to consult institutional safety protocols.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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  • Jubilant Ingrevia Limited. (2024, January 25).
  • Sigma-Aldrich. (2025, August 5).
  • HANGZHOU LEAP CHEM CO., LTD. Buy this compound from HANGZHOU LEAP CHEM CO., LTD.. ECHEMI.
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  • Labsolu. This compound.
  • BLD Pharm. 1330750-35-0|this compound.
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Application Notes and Protocols for 2-Ethoxy-3-propoxypyridine in Materials Science: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a prospective guide for the utilization of 2-Ethoxy-3-propoxypyridine in advanced materials science applications. While this specific molecule is not yet widely represented in published literature, its inherent structural and electronic properties, derived from its dialkoxy-substituted pyridine core, suggest significant potential. By drawing analogies from well-studied pyridine derivatives, this guide outlines potential applications in the fields of specialty polymers and organic electronics. Detailed hypothetical protocols are provided as a foundational framework for researchers and scientists to explore the capabilities of this promising compound. This guide is intended to serve as a starting point for innovation, grounded in the established principles of materials chemistry.

Introduction and Physicochemical Profile

This compound is a disubstituted pyridine derivative with the chemical formula C₁₀H₁₅NO₂. The pyridine ring, an electron-deficient aromatic heterocycle, is a foundational component in numerous functional materials, including pharmaceuticals, catalysts, and organic electronics.[1][2] The presence of two distinct alkoxy groups (ethoxy and propoxy) at the 2 and 3 positions is anticipated to modulate the electronic properties of the pyridine core while enhancing solubility in organic solvents, a critical factor for material processability.

The nitrogen atom in the pyridine ring provides a site for coordination with metal ions or for quaternization, opening avenues for the creation of metallopolymers or polyelectrolytes. Furthermore, the pyridine ring itself can be functionalized to enable polymerization or to append other functional moieties, making it a versatile building block for complex molecular architectures.[3][4]

This guide will explore two primary areas where this compound could offer unique advantages: as a monomer for the synthesis of novel functional polymers and as a foundational structure for materials in organic electronic devices.

PropertyValue
IUPAC Name This compound
CAS Number 1330750-35-0
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Predicted Boiling Point ~250-270 °C (at 760 mmHg)
Predicted Solubility Soluble in common organic solvents (e.g., THF, Chloroform, Toluene)
Structure Chemical Structure

Note: Some properties are predicted based on the structure and data from analogous compounds.

Potential Application: Monomer for High-Performance Polymers

Scientific Rationale

The incorporation of pyridine units into a polymer backbone is a well-established strategy for developing materials with enhanced thermal stability, specific photophysical properties, and chemical resistance.[5][6] this compound, after suitable functionalization (e.g., halogenation), can serve as a monomer in various polymerization reactions, such as Suzuki or Stille cross-coupling.

The alkoxy side chains are expected to confer several benefits:

  • Solubility: They can render the resulting polymer soluble in common organic solvents, facilitating characterization and processing into thin films or fibers.

  • Morphology Control: The flexible side chains can influence the packing of polymer chains in the solid state, impacting the material's mechanical and optical properties.

  • Property Tuning: The electron-donating nature of the alkoxy groups can modulate the electronic properties of the polymer's conjugated backbone, affecting its absorption and emission spectra.

A hypothetical poly(this compound) could be a candidate for applications such as fluorescent sensors, antimicrobial coatings, or as a component in polymer blends to enhance performance.[5]

Hypothetical Protocol: Synthesis of Poly(5,6-dibromo-2-ethoxy-3-propoxypyridine) via Suzuki Coupling

This protocol describes a hypothetical synthesis of a polymer from a di-brominated derivative of this compound. This serves as a foundational method that can be adapted for various cross-coupling reactions.

Workflow Diagram:

Polymerization_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purify Polymer Purification & Characterization Monomer This compound Bromination Bromination (e.g., with NBS) Monomer->Bromination Purification1 Purification of Dibromo-monomer Bromination->Purification1 Reaction Suzuki Coupling Reaction - Dibromo-monomer - Diboronic ester co-monomer - Pd Catalyst, Base, Solvent Purification1->Reaction Quenching Reaction Quenching (e.g., with HCl) Reaction->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Drying Drying under Vacuum Soxhlet->Drying Characterization Characterization (GPC, NMR, TGA, UV-Vis) Drying->Characterization

Caption: Workflow for the hypothetical synthesis of a pyridine-based polymer.

Step-by-Step Protocol:

  • Monomer Synthesis (Hypothetical):

    • Rationale: To enable polymerization, reactive sites must be introduced onto the monomer. Bromination is a common method for creating sites for cross-coupling reactions.

    • Dissolve this compound (1 equivalent) in a suitable solvent like chloroform.

    • Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dibromo-monomer by column chromatography.

  • Polymerization:

    • Rationale: A palladium-catalyzed Suzuki coupling is a robust method for forming carbon-carbon bonds to create a conjugated polymer backbone. An inert atmosphere is crucial to prevent catalyst degradation.

    • In a Schlenk flask, combine the dibrominated this compound monomer (1 equivalent), a suitable aromatic diboronic ester co-monomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

    • Add a degassed solvent mixture (e.g., Toluene/DMF) and an aqueous solution of a base (e.g., 2M K₂CO₃).

    • Purge the flask with argon for 15-20 minutes.

    • Heat the reaction mixture to 90-100°C and stir under an inert atmosphere for 48-72 hours.

  • Work-up and Purification:

    • Rationale: The polymer must be isolated from the reaction mixture and purified to remove residual catalyst and oligomers, which can affect its properties. Soxhlet extraction is an effective method for purifying polymers.

    • Cool the reaction mixture to room temperature and pour it into a large volume of stirring methanol to precipitate the polymer.

    • Filter the crude polymer and wash with water and methanol.

    • Dry the polymer and purify further by Soxhlet extraction using appropriate solvents (e.g., acetone, hexane, chloroform) to remove low molecular weight fractions.

    • Dry the purified polymer under vacuum at 40-50°C for 24 hours.

  • Characterization:

    • Rationale: A suite of analytical techniques is necessary to confirm the structure, molecular weight, and properties of the synthesized polymer.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

    • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

Potential Application: Building Block for Organic Electronic Materials

Scientific Rationale

Pyridine-based molecules are extensively used in organic light-emitting diodes (OLEDs), primarily as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters.[7][8] The electron-deficient nature of the pyridine ring facilitates electron injection and transport, which is essential for efficient device operation.[9][10]

By functionalizing this compound with other aromatic moieties (e.g., phenyl, triazole, or pyrene groups), it is possible to design novel materials with tailored properties for OLEDs:

  • Energy Level Tuning: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be adjusted to create favorable energy alignment with other layers in the OLED stack, improving charge injection and transport.[7]

  • High Triplet Energy: For use as a host material in phosphorescent OLEDs, a high triplet energy level is required to prevent quenching of the emitter's excited state. The pyridine core can contribute to achieving a high triplet energy.[8]

  • Morphological Stability: Amorphous thin films with high glass transition temperatures (Tg) are desirable for long-lasting OLEDs. Appending bulky side groups to the this compound core can promote the formation of stable amorphous films.[11]

Hypothetical Protocol: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple, hypothetical OLED device using a derivative of this compound as the electron-transporting layer.

Device Architecture Diagram:

OLED_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron-Transporting Layer (ETL) (this compound Derivative) EML Emissive Layer (EML) HTL Hole-Transporting Layer (HTL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: Structure of a hypothetical multilayer OLED device.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Rationale: A clean and smooth substrate is critical for the uniform deposition of subsequent layers and to prevent short circuits.

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

  • Layer Deposition (by Spin-Coating or Thermal Evaporation):

    • Rationale: A multi-layer structure is used to separate the functions of charge injection, transport, and emission, leading to higher efficiency. The choice between spin-coating and thermal evaporation depends on the solubility and thermal stability of the materials.

    • Hole-Transporting Layer (HTL): Deposit a layer of a standard HTL material (e.g., PEDOT:PSS by spin-coating, or NPB by thermal evaporation).

    • Emissive Layer (EML): Deposit the light-emitting layer (e.g., a host-dopant system like CBP:Ir(ppy)₃) on top of the HTL.

    • Electron-Transporting Layer (ETL): Deposit a thin film (20-40 nm) of the synthesized this compound derivative from a solution (if soluble) or by thermal evaporation in a high-vacuum chamber.

    • Cathode: Immediately transfer the substrate to a thermal evaporator to deposit the cathode, typically a bilayer of a low work function metal/alloy (e.g., LiF, 1 nm) and a thicker layer of a stable metal (e.g., Al, 100 nm).

  • Encapsulation and Characterization:

    • Rationale: Organic materials in OLEDs are sensitive to oxygen and moisture. Encapsulation is necessary to protect the device and ensure a longer lifetime.

    • Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

    • Calculate the device performance metrics: turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Summary of Expected Data

The following tables summarize the anticipated outcomes from the successful implementation of the hypothetical protocols described above.

Table 1: Expected Properties of a Polymer Derived from this compound

ParameterExpected Range/ValueCharacterization Method
Mn (Number-Average MW) 10,000 - 50,000 g/mol GPC
PDI (Polydispersity) 1.5 - 2.5GPC
Decomposition Temp. (Td) > 300 °CTGA
Max. Absorption (λₘₐₓ) 350 - 450 nmUV-Vis Spectroscopy
Max. Emission (λₑₘ) 450 - 550 nmPL Spectroscopy

Table 2: Anticipated Performance of an OLED with a this compound-based ETL

Performance MetricTarget ValueMeasurement System
Turn-on Voltage < 5.0 VJ-V-L Characterization
Max. Luminance > 1,000 cd/m²J-V-L Characterization
Max. EQE > 5%J-V-L Characterization
Electroluminescence Blue or Green regionSpectroradiometer

Conclusion and Future Directions

This compound represents an unexplored yet promising platform for the development of new materials. Based on the well-established chemistry of pyridine derivatives, it is reasonable to project its utility as a monomer for specialty polymers and as a building block for organic electronic materials. The hypothetical protocols and expected data presented in this guide are intended to provide a solid foundation for researchers to begin investigating this molecule.

Future work should focus on the efficient synthesis and functionalization of this compound, followed by the systematic exploration of its incorporation into polymers and organic electronic devices. A thorough investigation of the structure-property relationships will be key to unlocking the full potential of this versatile chemical compound.

References

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - RSC Publishing. Available at: [Link]

  • Pyridine-based electron transporting materials for highly efficient organic solar cells - RSC Publishing. Available at: [Link]

  • Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs - PubMed. Available at: [Link]

  • Pyridine-based electron transporting materials for highly efficient organic solar cells - RSC Publishing. Available at: [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega - ACS Publications. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. Available at: [Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Available at: [Link]

  • Pyridine functionalization via ring‐opening to Zincke intermediates.... - ResearchGate. Available at: [Link]

  • Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes | ACS Omega. Available at: [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine based polymers. Synthesis and characterization | Request PDF - ResearchGate. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. Available at: [Link]

  • Pyridine-based polymers and derivatives: Synthesis and applications - OUCI. Available at: [Link]

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Application Notes and Protocols for Catalytic Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance and Synthetic Evolution of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry. As one of the most common nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, agrochemicals, and functional materials, its strategic modification is of paramount importance.[1][2][3] Historically, the synthesis of functionalized pyridines relied on the construction of the ring from acyclic precursors.[1][3] However, the principles of atom economy and sustainable chemistry have driven a paradigm shift towards direct C–H functionalization of the pre-formed pyridine core.[1] This guide provides an in-depth overview of modern catalytic methods that enable the selective and efficient functionalization of the pyridine ring, a traditionally challenging substrate due to its electron-poor nature and the coordinating ability of the nitrogen atom.[1] We will delve into the mechanistic underpinnings of these transformations, offering detailed protocols and practical insights for their application in research and development.

Transition-Metal-Catalyzed C–H Functionalization: A Direct Approach to Pyridine Diversification

Direct C–H functionalization has emerged as a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials.[4][5] In the context of pyridines, transition metals like palladium, rhodium, and iridium have been instrumental in overcoming the inherent low reactivity of pyridine C–H bonds.[4][5]

Palladium-Catalyzed C–H Arylation and Alkenylation

Palladium catalysis is a versatile tool for the direct arylation and alkenylation of pyridine rings. The regioselectivity of these reactions can be controlled by various factors, including directing groups, the electronic properties of the pyridine ring, and the choice of ligands.[6][7]

Mechanistic Insight: The Role of Directing Groups and Ligands

In many palladium-catalyzed C–H functionalizations of pyridines, a directing group is employed to position the catalyst in proximity to a specific C–H bond, typically at the ortho position.[8][9][10] The reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.[8] Subsequent oxidative addition of a coupling partner (e.g., an aryl halide), followed by reductive elimination, furnishes the functionalized pyridine and regenerates the active palladium catalyst.[6][8]

For pyridine N-oxides, C-H activation can occur at the C2 position, leading to ortho-alkenylated or arylated products with high selectivity.[11] Mechanistic studies on the direct arylation of pyridine N-oxide have provided evidence for cooperative catalysis between two distinct palladium centers, where C-H activation occurs at one metal center and functionalization at another.[12]

Alternatively, ligand-promoted C3-selective arylation of unprotected pyridines has been developed, offering a route to another important class of substituted pyridines.[6]

Palladium_Catalyzed_CH_Arylation cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (+ Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Coordination_CH_Activation Coordination & C-H Activation (+ Pyridine) Pyridyl-Pd(II)-Ar Pyridyl-Pd(II)-Ar Coordination_CH_Activation->Pyridyl-Pd(II)-Ar Reductive_Elimination Reductive Elimination Functionalized_Pyridine Functionalized_Pyridine Pyridyl-Pd(II)-Ar->Functionalized_Pyridine Reductive_Elimination->Pd(0) Ar-X Ar-X Ar-X->Ar-Pd(II)-X Pyridine Pyridine Pyridine->Pyridyl-Pd(II)-Ar Rhodium_Catalyzed_Olefination Rh(III)_Catalyst [Rh(III)] Coordination Coordination with Pyridine Substrate Rh(III)_Catalyst->Coordination Chelate Chelate Complex Coordination->Chelate CH_Activation C-H Activation Chelate->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkene_Insertion Alkene Insertion Rhodacycle->Alkene_Insertion Insertion_Product Alkene-Inserted Intermediate Alkene_Insertion->Insertion_Product Reductive_Elimination Reductive Elimination Insertion_Product->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Rh(III)_Catalyst Regeneration Photoredox_Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Visible Light (hν) Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET SET->PC Regeneration Radical Radical (R•) SET->Radical Radical_Precursor Radical Precursor (R-X) Radical_Precursor->SET Radical_Addition Radical Addition Radical->Radical_Addition Pyridinium Pyridinium Ion Pyridinium->Radical_Addition Radical_Adduct Radical Adduct Radical_Addition->Radical_Adduct Oxidation_Deprotonation Oxidation & Deprotonation Radical_Adduct->Oxidation_Deprotonation Product Functionalized Pyridine Oxidation_Deprotonation->Product

Sources

Application Note & Protocols: Strategic Derivatization of 2-Ethoxy-3-propoxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The 2,3-dialkoxypyridine motif, in particular, offers a valuable starting point for the generation of diverse chemical libraries for biological screening. This is due to its unique electronic properties and the potential for multi-vector derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-ethoxy-3-propoxypyridine. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for key transformations, and discuss the analytical characterization of the resulting derivatives. The methodologies outlined herein are designed to be robust and adaptable, enabling the efficient generation of novel compound libraries for hit identification and lead optimization programs.

Introduction: The this compound Scaffold

The pyridine ring is a privileged structure in drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of two alkoxy groups at the 2 and 3 positions, as in this compound, significantly modulates the electronic landscape of the pyridine core. The electron-donating nature of the ethoxy and propoxy groups activates the ring towards certain transformations while directing functionalization to specific positions. This inherent reactivity provides a strategic advantage for controlled and predictable derivatization.

Furthermore, the concept of scaffold hopping , where a core molecular structure is replaced by a chemically different one while retaining similar biological activity, underscores the importance of having a versatile starting scaffold.[3] By systematically modifying the this compound core, researchers can explore new chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.[4][5] This process of generating a library of related compounds from a common core is a fundamental strategy in modern drug discovery.[6]

Strategic Derivatization Pathways

The derivatization of this compound can be approached through several key synthetic strategies. The choice of strategy will depend on the desired final compound and the available starting materials. The primary positions for functionalization on the 2,3-dialkoxypyridine ring are C4, C5, and C6.

G A This compound Scaffold B Directed ortho-Metalation (DoM) at C4 A->B Regioselective C-H Activation C Electrophilic Aromatic Substitution at C5 A->C Electronic Activation D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Pre-functionalization required A->D Versatile C-C, C-N, C-O Bond Formation E Nucleophilic Aromatic Substitution (SNAr) Pre-functionalization required A->E Introduction of Heteroatoms F Functionalized Derivatives for Screening B->F C->F D->F E->F

Figure 1: Key derivatization strategies for the this compound scaffold.

Directed ortho-Metalation (DoM) at the C4 Position

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[7] In the case of this compound, the alkoxy groups can act as directing metalation groups (DMGs), facilitating deprotonation at the adjacent C4 position by a strong base, typically an organolithium reagent.[8][9] The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Causality: The coordination of the organolithium base to the oxygen atoms of the alkoxy groups brings the base into close proximity to the C4 proton, lowering the activation energy for its abstraction.[10] This provides excellent regiocontrol, which can be challenging to achieve through other methods.[11]

Electrophilic Aromatic Substitution

The electron-donating alkoxy groups activate the pyridine ring towards electrophilic aromatic substitution (EAS).[12] However, the pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, which deactivates the ring.[13] Therefore, careful selection of reaction conditions is crucial. Nitration and halogenation are common EAS reactions that can be achieved on activated pyridine rings. Theoretical studies suggest that for pyridine-N-oxides, the kinetically controlled product of nitration is the ortho-nitro compound, while the thermodynamically favored product is the para-substituted one.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are indispensable tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[14][15] To utilize these methods, the this compound scaffold must first be halogenated, typically at the C4, C5, or C6 positions. The resulting halopyridine can then be coupled with a wide variety of boronic acids (Suzuki) or amines (Buchwald-Hartwig).

Insight: The Buchwald-Hartwig amination can be challenging with pyridine substrates due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[16][17] The choice of ligand is critical for a successful transformation.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Iodination at C4

This protocol describes the regioselective iodination of this compound at the C4 position via Directed ortho-Metalation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling of 4-Iodo-2-ethoxy-3-propoxypyridine

This protocol details the Suzuki coupling of the previously synthesized 4-iodo derivative with a generic arylboronic acid.

Materials:

  • 4-Iodo-2-ethoxy-3-propoxypyridine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 4-iodo-2-ethoxy-3-propoxypyridine (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated this compound

This protocol provides a general method for the C-N cross-coupling of a halogenated this compound with a primary or secondary amine.[18]

Materials:

  • Halogenated this compound (e.g., 4-bromo- or 4-iodo-)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk tube, add the halogenated pyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Purification and Characterization

The purification of pyridine derivatives can often be achieved using standard column chromatography on silica gel.[19] However, the basic nature of the pyridine nitrogen can sometimes lead to peak tailing.[19] In such cases, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape. For more challenging separations, other techniques such as preparative HPLC or ion-exchange chromatography may be necessary.[20]

The structural elucidation of the synthesized derivatives is typically performed using a combination of spectroscopic methods.[21][22][23]

Technique Information Obtained Typical Observations for Pyridine Derivatives
¹H NMR Proton environment and connectivityAromatic protons typically resonate between δ 7.0 and 9.0 ppm. The α-protons (C2, C6) are the most deshielded.[21]
¹³C NMR Carbon skeletonAromatic carbons resonate in the δ 120-160 ppm range. Carbons attached to the nitrogen are typically deshielded.
Mass Spectrometry Molecular weight and fragmentation patternProvides the molecular ion peak, confirming the mass of the synthesized compound.
FT-IR Functional groupsCharacteristic C=N and C=C stretching frequencies for the pyridine ring.

Data Presentation and Interpretation

The following table provides a hypothetical comparison of reaction yields for the derivatization of this compound at different positions.

Position Reaction Type Substituent Exemplary Yield (%)
C4Directed ortho-Metalation/Iodination-I85
C4Suzuki Coupling (from 4-iodo)-Phenyl78
C4Buchwald-Hartwig (from 4-iodo)-Morpholine65
C5Electrophilic Bromination-Br55

This data illustrates the efficiency of DoM for regioselective functionalization at C4, followed by high-yielding cross-coupling reactions. Electrophilic substitution at C5 is generally less efficient.

Conclusion

The this compound scaffold is a highly versatile starting point for the synthesis of diverse compound libraries for biological screening. Through strategic application of modern synthetic methodologies such as Directed ortho-Metalation and palladium-catalyzed cross-coupling, a wide array of functional groups can be introduced at specific positions on the pyridine ring. The detailed protocols provided in this application note offer a robust foundation for researchers to generate novel chemical entities for hit discovery and lead optimization in their drug discovery programs. Careful purification and thorough analytical characterization are paramount to ensure the quality and integrity of the synthesized compounds for subsequent biological evaluation.

References

  • Benchchem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
  • RSC Publishing. (n.d.). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents.
  • Miah, M. A. J., & Snieckus, V. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry - ACS Publications.
  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • PMC - PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • ResearchGate. (2025). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents.
  • (n.d.). Directed (ortho) Metallation.
  • PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2.
  • Journal of the American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
  • Andrew G Myers Research Group. (n.d.). ortho metalation.
  • Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • (2022). Scaffold Hopping in Drug Discovery. CRIPS Vol. 16 No. 5.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • PubMed. (2016). Pyridines and Imidazopyridines with Medicinal Significance.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-propoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The synthesis of this di-alkoxy pyridine derivative is typically achieved through a sequential Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This approach involves the stepwise alkylation of a suitable precursor, most commonly 2-chloro-3-hydroxypyridine.

The successful synthesis of this compound with high yield and purity hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and the ability to troubleshoot common issues that may arise. This guide will provide you with the necessary knowledge and practical advice to achieve your synthetic goals.

II. Reaction Mechanism and Key Considerations

The synthesis of this compound from 2-chloro-3-hydroxypyridine proceeds in two sequential SN2 reactions.

Step 1: Propoxylation of 2-chloro-3-hydroxypyridine

In the first step, the hydroxyl group of 2-chloro-3-hydroxypyridine is deprotonated by a suitable base to form a phenoxide-like intermediate. This nucleophile then attacks an n-propyl halide (e.g., 1-bromopropane) to yield 2-chloro-3-propoxypyridine.

Step 2: Ethoxylation of 2-chloro-3-propoxypyridine

The second step involves a nucleophilic aromatic substitution where an ethoxide ion, generated from ethanol and a strong base, displaces the chlorine atom at the 2-position of the pyridine ring to form the final product, this compound.

Key Considerations for Optimal Yield:

  • Choice of Base: The selection of an appropriate base is critical to ensure complete deprotonation of the hydroxyl group in the first step and to generate a sufficiently nucleophilic ethoxide in the second step, without promoting side reactions.

  • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Aprotic polar solvents are generally preferred for Williamson ether synthesis.[3]

  • Temperature Control: Precise temperature control is essential to balance reaction rate with the prevention of side reactions, such as elimination or decomposition.

  • Purity of Starting Materials: The use of high-purity starting materials is paramount to avoid the introduction of impurities that can interfere with the reaction or complicate purification.

III. Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound starting from 2-chloro-3-hydroxypyridine.

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
2-Chloro-3-hydroxypyridine≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)ReagentEMD Millipore
N,N-Dimethylformamide (DMF)AnhydrousTCI
1-Bromopropane≥99%Alfa Aesar
EthanolAnhydrousFisher Scientific
Sodium MetalReagentAcros Organics
Diethyl EtherAnhydrousVWR
Saturated Aqueous Ammonium ChlorideACS Grade
Saturated Aqueous Sodium BicarbonateACS Grade
Brine
Anhydrous Magnesium Sulfate

Step-by-Step Procedure:

Part A: Synthesis of 2-Chloro-3-propoxypyridine

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous DMF.

  • Addition of Starting Material: Dissolve 2-chloro-3-hydroxypyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Formation of the Alkoxide: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

  • Preparation of Sodium Ethoxide: In a separate dry round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.5 eq.) in small portions. Stir until all the sodium has dissolved.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add the purified 2-chloro-3-propoxypyridine (1.0 eq.) dissolved in a minimal amount of anhydrous ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Final Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The final product, this compound, can be further purified by vacuum distillation or column chromatography.

IV. Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Q1: The yield of 2-chloro-3-propoxypyridine in the first step is low. What are the possible causes?

  • Incomplete deprotonation of 2-chloro-3-hydroxypyridine:

    • Troubleshooting: Ensure the sodium hydride is fresh and the DMF is anhydrous. Allow sufficient time for the deprotonation to go to completion before adding the alkyl halide.

  • Side reactions:

    • Troubleshooting: Maintain a low temperature during the addition of 1-bromopropane to minimize potential side reactions.

  • Purity of starting materials:

    • Troubleshooting: Use high-purity 2-chloro-3-hydroxypyridine. Impurities can consume the base and reduce the yield.[4]

Q2: The final ethoxylation step is not proceeding to completion or is giving a low yield.

  • Insufficiently reactive nucleophile:

    • Troubleshooting: Ensure the sodium ethoxide is freshly prepared and that the ethanol is anhydrous. The presence of water will reduce the nucleophilicity of the ethoxide.

  • Deactivation of the pyridine ring:

    • Troubleshooting: The electron-donating effect of the propoxy group can slightly deactivate the ring towards nucleophilic aromatic substitution. Increasing the reaction temperature or using a stronger base/nucleophile system (e.g., potassium tert-butoxide in tert-butanol, with caution) could be considered. However, this may also increase the likelihood of side reactions.

  • Steric hindrance:

    • Troubleshooting: While less of a concern with ethoxide, significant steric bulk on the nucleophile or the pyridine ring can slow down the reaction. Ensure adequate reaction time.

Q3: I am observing the formation of significant side products. How can I minimize them?

  • Over-alkylation or di-alkylation in the first step:

    • Troubleshooting: This is less likely with a chloro-substituent at the 2-position, but careful control of stoichiometry (using only a slight excess of the alkylating agent) is important.

  • Elimination reactions:

    • Troubleshooting: The Williamson ether synthesis can compete with E2 elimination, especially with secondary or tertiary alkyl halides.[5] Using primary alkyl halides (1-bromopropane and ethyl bromide/iodide) as suggested in the protocol minimizes this risk. Maintaining a moderate reaction temperature is also crucial.

  • Hydrolysis of the product:

    • Troubleshooting: Ensure all work-up steps are performed efficiently and that the final product is stored under anhydrous conditions.

V. Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis as a one-pot reaction?

A: While a one-pot synthesis might seem more efficient, it is not recommended for this particular transformation. The conditions required for the first and second steps are sufficiently different that a sequential approach with purification of the intermediate, 2-chloro-3-propoxypyridine, will likely lead to a higher overall yield and purity of the final product.

Q: What is the best way to monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the disappearance of the starting material and the appearance of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used.

Q: How do I confirm the identity and purity of the final product?

A: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The spectral data should be consistent with the expected structure.

Q: Are there any safety precautions I should be aware of?

A: Yes. Sodium hydride and sodium metal are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere and away from water. The reaction should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

VI. Visualizing the Process

To aid in your understanding of the synthesis, the following diagrams illustrate the reaction workflow and a decision tree for troubleshooting low yields.

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Propoxylation cluster_step2 Step 2: Ethoxylation start1 2-Chloro-3-hydroxypyridine deprotonation Deprotonation (NaH, DMF) start1->deprotonation alkylation1 Alkylation (1-Bromopropane) deprotonation->alkylation1 purification1 Work-up & Purification alkylation1->purification1 intermediate 2-Chloro-3-propoxypyridine substitution Nucleophilic Substitution intermediate->substitution purification1->intermediate naoe_prep Prepare Sodium Ethoxide (Na, EtOH) naoe_prep->substitution purification2 Work-up & Purification substitution->purification2 final_product This compound purification2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_reagents Check Activity/Anhydrous Nature of Reagents (Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions sm_impure Purify Starting Materials and Repeat check_sm->sm_impure Impure reagents_bad Use Fresh/Anhydrous Reagents and Repeat check_reagents->reagents_bad Suspect optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Sub-optimal

Caption: Decision tree for troubleshooting low yields in the synthesis.

VII. References

Sources

Technical Support Center: Purification of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2-Ethoxy-3-propoxypyridine. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

General Considerations & Preliminary Analysis

Before attempting any large-scale purification, a preliminary analysis of the crude material is essential. This not only informs the choice of purification method but also helps in identifying potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, for substituted alkoxypyridines, common impurities include:

  • Starting Materials: Unreacted precursors, such as a corresponding chloropyridine or hydroxypyridine.

  • Reaction By-products: Isomeric variants or products of side reactions. For instance, in syntheses involving alkylation, you might find products from incomplete or over-alkylation.[1]

  • Solvents and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) or basic reagents used in the synthesis.[2]

  • Water: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture.[3][4] Water can form azeotropes, complicating purification by distillation.[3]

  • Degradation Products: The pyridine ring, while aromatic, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures, leading to discoloration (yellowing or browning).[3]

Q2: My crude product is a dark brown oil. What causes this discoloration and will it affect purification?

A2: Discoloration in pyridine derivatives is typically due to minor, highly colored impurities formed by degradation or side reactions.[3] While often present in small quantities, they can be challenging to remove. The presence of color suggests that a simple distillation may not be sufficient. Techniques like chromatography or treatment with activated carbon during recrystallization are often necessary to remove these chromophores.[5]

Q3: What are the critical safety precautions for handling this compound?

A3: this compound, like many pyridine derivatives, should be handled with care. Assume it is flammable, toxic, and irritating.[6][7]

  • Ventilation: Always work in a well-ventilated chemical fume hood.[3][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[3][10]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6] Ensure all equipment is properly grounded to prevent static discharge, especially during solvent transfer and distillation.[3][8]

  • Storage: Store in a tightly sealed container, preferably in a dark glass bottle, in a cool, dry, and well-ventilated area away from oxidizing agents.[3][8]

Initial Assessment Workflow

Before selecting a purification method, follow this logical progression to characterize your crude material.

cluster_start Preliminary Analysis cluster_decision Method Selection cluster_methods Purification Pathways Start Crude Product TLC Thin-Layer Chromatography (TLC) Start->TLC Assess polarity & number of components GCMS GC-MS Analysis Start->GCMS Identify volatile impurities & estimate purity NMR 1H NMR Analysis Start->NMR Identify major components & structural impurities Decision Evaluate Results TLC->Decision GCMS->Decision NMR->Decision Distill Distillation Decision->Distill High boiling point difference Thermally stable Chromo Chromatography Decision->Chromo Similar polarity impurities Thermal instability Recryst Recrystallization Decision->Recryst Product is a solid Suitable solvent found

Caption: Initial workflow for selecting a purification method.

Purification by Vacuum Distillation

Distillation is effective for separating liquids with significantly different boiling points. Given that this compound is likely a high-boiling liquid, vacuum distillation is the preferred method to prevent thermal decomposition.

Troubleshooting & FAQs for Distillation

Q1: Why can't I just use simple distillation at atmospheric pressure?

A1: High-molecular-weight organic molecules, especially those with multiple functional groups, often have boiling points well above 200°C at atmospheric pressure. At these high temperatures, the compound can decompose, leading to significant yield loss and the formation of new impurities. Vacuum distillation lowers the boiling point to a safer temperature range.

Q2: My compound still seems to be decomposing even under vacuum. What can I do?

A2: This indicates thermal instability or the presence of reactive impurities.

  • Increase the Vacuum: Use a better vacuum pump to further lower the boiling point. A pressure below 1 mmHg is often required.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.[2]

  • Pre-treatment: If acidic or basic impurities are catalyzing the decomposition, consider a pre-distillation workup. A simple aqueous wash with a dilute base (like NaHCO₃) followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄) can remove these catalysts.

Q3: How do I remove trace amounts of water before distillation?

A3: Water can be a persistent impurity. Pyridine itself forms an azeotrope with water, making simple distillation ineffective for complete drying.[3]

  • Chemical Drying: For rigorous drying, reflux the crude product over a suitable drying agent like calcium hydride (CaH₂) for several hours, then distill directly from the CaH₂.[3][11] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the apparatus is vented and free from ignition sources.[3]

  • Azeotropic Distillation: Add a solvent like toluene that forms a lower-boiling azeotrope with water. Distill off the toluene-water azeotrope before distilling your product under vacuum.[3][4]

Protocol: Vacuum Distillation
  • Drying (Optional but Recommended): In a round-bottom flask, add the crude this compound and 5-10 g/L of calcium hydride (CaH₂). Fit with a reflux condenser and a drying tube. Reflux under an inert atmosphere (N₂ or Argon) for 2-4 hours.[3]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head.

  • Distillation: Cool the flask after refluxing. Begin the distillation by slowly reducing the pressure to the desired level (e.g., <1 mmHg). Gradually heat the distillation pot using an oil bath.

  • Fraction Collection: Collect any low-boiling foreshots in a separate receiving flask. Once the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere to prevent moisture uptake and light-induced degradation.[3]

Purification by Column Chromatography

Chromatography is a powerful technique for separating compounds with similar polarities. For a basic compound like an alkoxypyridine, special considerations are needed to achieve good separation and recovery.

Troubleshooting & FAQs for Chromatography

Q1: My compound is streaking or "tailing" badly on the TLC plate and column. Why is this happening and how do I stop it?

A1: Peak tailing is a classic problem for basic compounds like pyridines on standard silica gel.[12] The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to poor peak shape and low recovery.[12]

  • Add a Competing Base: Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or pyridine to your eluent.[12] This base will preferentially bind to the acidic silanol sites, allowing your compound to elute with a much-improved peak shape.

  • Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds. Alternatively, use end-capped silica gel.[12]

Q2: I have an impurity that is very close in Rf to my product. How can I improve the separation?

A2: Improving resolution requires optimizing several parameters.

  • Solvent System: Systematically vary the polarity of your eluent. Sometimes, switching one of the solvent components (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.[13]

  • Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates.

  • Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Q3: My product seems to be degrading on the column. What should I do?

A3: If your compound is sensitive, prolonged exposure to the stationary phase can cause degradation.

  • Deactivate the Silica: As mentioned, the acidity of silica can be an issue. Pre-treating the column by flushing it with the eluent containing triethylamine can help neutralize the surface.

  • Run the Column Faster: Use "flash chromatography" with positive pressure to minimize the residence time of your compound on the column.

  • Check for Reactive Impurities: Ensure that no strongly acidic or reactive impurities from the synthesis (e.g., acyl chlorides) are being loaded onto the column, as they can react with the silica and create a harsh environment.

Troubleshooting Logic for Peak Tailing

Start Observe Peak Tailing on Silica TLC Add_TEA Add 0.5-1% Triethylamine (TEA) to Eluent Start->Add_TEA Check_TLC Run TLC with new eluent Add_TEA->Check_TLC Problem_Solved Tailing Resolved. Proceed with Column. Check_TLC->Problem_Solved Yes Switch_Stationary Switch to alternative stationary phase (e.g., Neutral Alumina) Check_TLC->Switch_Stationary No Test_Alumina Test new eluent systems on Alumina TLC plate Switch_Stationary->Test_Alumina

Caption: Troubleshooting workflow for peak tailing in pyridine chromatography.

Protocol: Flash Column Chromatography
  • Solvent Selection: Use TLC to determine an appropriate solvent system. A good starting point for alkoxypyridines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.[13] If tailing is observed, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommendation for this compound
Stationary Phase Silica Gel (with 0.5% TEA) or Neutral Alumina
Common Eluents Hexane/Ethyl Acetate, Dichloromethane/Methanol
Target Rf 0.2 - 0.4
Loading Method Dry loading is preferred

Purification by Recrystallization

If this compound can be synthesized as a solid or if a solid derivative can be formed, recrystallization is an excellent and scalable purification technique. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[13]

Troubleshooting & FAQs for Recrystallization

Q1: How do I select the right solvent for recrystallization?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] You can test this on a small scale: add a few drops of solvent to a small amount of your compound. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. Common solvents to test include hexanes, ethanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[13][14]

Q2: My compound "oiled out" instead of forming crystals. What went wrong?

A2: Oiling out occurs when the saturated solution is cooled below the melting point of the compound before crystallization begins.

  • Use More Solvent: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool again, more slowly this time.

  • Lower the Cooling Temperature: The boiling point of your solvent might be higher than the melting point of your compound. Choose a lower-boiling solvent.

  • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first to give the crystals time to nucleate and grow.[5]

Q3: I can't find a single good solvent. What should I do?

A3: A two-solvent (or multi-solvent) system is the solution.[15] Find a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[13][16] You dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just becomes cloudy (the saturation point). A drop of the "good" solvent is added to clarify, and then the solution is cooled slowly.[14][16]

Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a miscible solvent pair. For example, Ethanol ("good" solvent) and Water ("poor" solvent), or Dichloromethane ("good" solvent) and Hexane ("poor" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot "good" solvent.[13]

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears.[16]

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][17]

  • Washing & Drying: Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities. Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass for final drying in a vacuum oven.[17]

References

  • Overcoming challenges in the purific
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. [Link]

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Purification of Pyridine - Chempedia - LookChem. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Semantic Scholar. [Link]

  • Recrystallization. [Link]

  • drying pyridine - IONiC / VIPEr. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Recrystallization using two solvents - YouTube. [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Ethoxy-3-propoxypyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this and structurally related dialkoxypyridine targets. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide actionable, field-tested troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing unsymmetrical 2,3-dialkoxypyridines like this compound?

The most prevalent and strategically sound approach involves a sequential nucleophilic aromatic substitution (SNAr) and/or Williamson ether synthesis starting from an appropriate precursor like 2-chloro-3-hydroxypyridine. This precursor allows for differential reactivity. The hydroxyl group, being more acidic than a typical alcohol, can be selectively deprotonated and alkylated first under milder basic conditions (e.g., K₂CO₃). The subsequent, more challenging substitution of the chloro group at the 2-position requires a stronger nucleophile (e.g., sodium ethoxide) and typically more forcing conditions to proceed via the SNAr mechanism. The reactivity order is crucial for minimizing the formation of symmetric side products.

Q2: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What is the general origin of these impurities?

The formation of multiple side products in this synthesis is common and typically stems from several key factors:

  • Incomplete Reactions: Failure to drive each etherification step to completion will leave mono-alkoxylated intermediates in the final mixture.

  • Competing Nucleophilic Attack: The intermediate phenoxide ion is an ambident nucleophile, which can lead to C-alkylation in addition to the desired O-alkylation.[1]

  • Lack of Regiocontrol: If starting from a dihalopyridine (e.g., 2,3-dichloropyridine), competitive substitution at both positions can lead to isomeric products. The 2-position is significantly more activated toward SNAr than the 3-position due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2]

  • Contaminants: The presence of water can lead to hydrolysis byproducts, while unreacted alkylating agents can generate symmetric ethers.

Q3: My overall yield is consistently low, even after accounting for recovered starting material. What are the most likely causes?

Low yields often point towards competing side reactions that consume starting materials or intermediates without forming the desired product. The most common culprit in Williamson-type syntheses is the E2 elimination of the alkyl halide, promoted by the strongly basic alkoxide nucleophile.[3][4] This is particularly problematic with secondary or sterically hindered primary alkyl halides.[1] Another significant factor can be C-alkylation of the pyridine ring, which diverts the intermediate down an unproductive pathway.[3] Finally, purification challenges, such as the formation of azeotropes or co-elution of products with similar polarities, can lead to significant material loss during workup and chromatography.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing explanations for their chemical origin and concrete steps for resolution.

Problem 1: An Isomeric Impurity with the Same Mass as the Product is Detected.
  • Question: "My GC-MS and HRMS data confirm the presence of a significant impurity with the exact same mass as my target this compound. What is this impurity and how can I prevent its formation?"

  • Analysis and Solution: This impurity is almost certainly the regioisomer: 2-Propoxy-3-ethoxypyridine . Its formation is a direct consequence of the synthetic sequence. If you attempt to perform the synthesis in a single pot by adding both sodium ethoxide and sodium propoxide simultaneously to a 2,3-dihalopyridine precursor, a statistical mixture of products—including the two symmetric ethers (diethoxy- and dipropoxy-) and both unsymmetrical regioisomers—is inevitable.

    The key to preventing this is sequential and controlled addition . The recommended workflow, outlined below, ensures that only one type of alkoxide is present in the reaction vessel at each stage.

    G Start Start: 2-Chloro-3-hydroxypyridine Step1 Step 1: Propoxylation Reagents: 1-Bromopropane, K₂CO₃ Solvent: DMF or Acetonitrile Start->Step1 Intermediate Intermediate: 2-Chloro-3-propoxypyridine Step1->Intermediate Purify1 Purification (Optional but Recommended) Aqueous Workup / Extraction Intermediate->Purify1 Step2 Step 2: Ethoxylation (SNAr) Reagents: Sodium Ethoxide (NaOEt) Solvent: Ethanol or DMF Purify1->Step2 Product Final Product: This compound Step2->Product

    Caption: Recommended sequential synthesis workflow.

Problem 2: My Crude Product is Contaminated with Symmetric Ethers (2,3-Diethoxy- and 2,3-Dipropoxypyridine).
  • Question: "My NMR shows signals corresponding to both 2,3-diethoxypyridine and 2,3-dipropoxypyridine. How are these forming when I'm adding the reagents sequentially?"

  • Analysis and Solution: The presence of symmetric dialkoxypyridines indicates an issue with reaction control, even in a sequential process. There are two primary mechanistic possibilities:

    • Incomplete First Step: If the initial propoxylation of 2-chloro-3-hydroxypyridine is incomplete, unreacted sodium propoxide (or the phenoxide) may carry over into the second step. When sodium ethoxide is added, it can react with the remaining 2-chloro-3-hydroxypyridine to form 2-ethoxy-3-hydroxypyridine, which is then propoxylated by the leftover propoxide, leading to scrambled products.

    • Alkoxide Exchange: While less common, under certain conditions, a trans-etherification or alkoxide exchange could occur, though this typically requires more drastic conditions than standard SNAr.

    Troubleshooting Protocol:

    • Ensure Complete Conversion: After the first step (propoxylation), run a TLC or GC-MS analysis on an aliquot of the reaction mixture to confirm the complete consumption of the 2-chloro-3-hydroxypyridine starting material. If the reaction has stalled, consider adding slightly more alkylating agent or extending the reaction time.

    • Intermediate Workup: Perform a full aqueous workup after the first step to quench any unreacted base and remove residual salts and alkylating agents before proceeding to the second etherification. While this adds a step, it guarantees the chemical integrity of the second stage.

    • Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base in the first step to ensure full deprotonation, but avoid a large excess which can promote side reactions.

Problem 3: The Reaction Stalls, Leaving Significant Mono-alkoxylated Intermediate.
  • Question: "I am consistently isolating a large amount of 2-chloro-3-propoxypyridine after the second step. How can I improve the conversion of this SNAr reaction?"

  • Analysis and Solution: The SNAr reaction at the 2-position of the pyridine ring is the most challenging step. It is less reactive than, for example, the 4-position and requires careful optimization.[2] Stalling is typically due to insufficient reactivity.

    Optimization Strategies:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO are superior for SNAr reactions as they solvate the sodium cation but leave the ethoxide nucleophile "bare" and highly reactive.[3][5] If you are running the reaction in ethanol, the solvent can hydrogen-bond with and stabilize the nucleophile, reducing its potency.

    • Temperature: SNAr reactions often require elevated temperatures. Cautiously increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 100 °C) while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can also increase the rate of decomposition and elimination side reactions.[6]

    • Nucleophile Strength & Concentration: Ensure your sodium ethoxide is fresh and anhydrous. It can be prepared in situ by adding sodium metal to anhydrous ethanol for maximum reactivity. Using a slight excess (1.2-1.5 equivalents) of the alkoxide can help drive the equilibrium towards the product.

    G cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Side Product) O_Intermediate Resonance-Stabilized Phenoxide Intermediate O_TS SN2 Transition State (Oxygen Attack) O_Intermediate->O_TS + Propyl Bromide O_Product 2-Chloro-3-propoxypyridine O_TS->O_Product C_Intermediate Resonance-Stabilized Phenoxide Intermediate C_TS SN2 Transition State (Carbon Attack at C4/C6) C_Intermediate->C_TS + Propyl Bromide C_Product C-Propylated Byproduct C_TS->C_Product

    Caption: Competing O- vs. C-alkylation pathways.

Data Summary Tables

Table 1: Common Side Products and Their Mechanistic Origin

Side Product NameStructureOriginPrevention Strategy
2-Chloro-3-propoxypyridineMono-alkoxylated intermediateIncomplete SNAr reaction in Step 2.Increase temperature, use polar aprotic solvent (DMF/DMSO), ensure anhydrous conditions.
2-Ethoxy-3-hydroxypyridineHydrolysis or incomplete Step 1Presence of water; incomplete propoxylation followed by ethoxylation.Use anhydrous solvents and reagents; ensure Step 1 goes to completion.
2,3-DiethoxypyridineSymmetric ether byproductContamination from Step 1 reagents or alkoxide exchange.Perform intermediate workup; ensure complete conversion at each step.
2,3-DipropoxypyridineSymmetric ether byproductIncomplete reaction; using excess propoxide that carries over.Use controlled stoichiometry; perform intermediate workup.
C-Propylated IsomersPropyl group on pyridine ringAmbident nature of the phenoxide nucleophile.[1]Use less polar solvents to favor O-alkylation; choice of counter-ion can influence ratio.
PropeneElimination byproductE2 elimination of 1-bromopropane by the basic alkoxide.[3]Use moderate temperatures; avoid excessively strong bases if possible (e.g., K₂CO₃ vs. NaH).

Table 2: Troubleshooting and Optimization Quick Guide

Observed ProblemProbable Cause(s)Recommended Action(s)
Low Conversion of 2-Cl-3-OH-Py Insufficient base; low temperature.Use 1.2 eq. K₂CO₃; increase temperature to 80-100 °C in DMF.
Low Conversion of 2-Cl-3-OPr-Py Low nucleophile reactivity; poor solvent.Switch from EtOH to DMF/DMSO; increase temperature; use freshly prepared NaOEt.
Mixture of Isomers Non-sequential addition of alkoxides.Adopt a two-step procedure with intermediate workup/purification.
Purification Difficulty Similar polarity of product and byproducts.Consider fractional distillation under high vacuum; screen alternative chromatography solvent systems (e.g., Ether/Hexanes, EtOAc/Heptane with gradient).
Experimental Protocols
Protocol: Purification by Fractional Distillation

For closely-related isomers and byproducts with similar polarity but different boiling points, fractional distillation under reduced pressure is often more effective than chromatography.

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (minimum 20 cm length). Ensure all glass joints are properly sealed with vacuum grease.

  • System Purge: Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone). Evacuate and backfill the system with an inert gas (Nitrogen or Argon) three times to remove atmospheric moisture and oxygen.

  • Distillation:

    • Heat the distillation pot gently using an oil bath with magnetic stirring.

    • Slowly reduce the pressure until the crude mixture begins to boil.

    • Collect a small forerun fraction, which may contain residual solvents or volatile impurities like propene.

    • Carefully increase the heat to establish a thermal gradient in the column and slowly collect fractions based on the boiling point at the measured pressure. The target product and its isomers will likely have distinct boiling points.

    • Analyze each fraction by GC-MS or ¹H NMR to identify its composition.

References
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 409.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Benchchem.
  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.

Sources

Technical Support Center: Overcoming Challenges in Scaling Up Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of pyridine synthesis. Our focus is on bridging the gap between laboratory success and robust, scalable production by explaining the causality behind common challenges and offering field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Core Scalability Challenges

This section addresses high-level strategic questions that are critical to consider before and during the scale-up process.

Q1: My pyridine synthesis achieved >90% yield at the lab scale (1-10 g), but dropped to <60% on a pilot scale (1-5 kg). What are the most common culprits?

A1: A significant drop in yield upon scale-up is a frequent and multifaceted problem. It rarely stems from a single issue but rather from the interplay of physical and chemical factors that are negligible at the bench scale.[1][2]

The primary causes include:

  • Mass and Heat Transfer Limitations: In larger reactors, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation, leading to localized "hot spots" that can cause thermal degradation of reactants, intermediates, or the final product.[2] Inadequate mixing can also create localized concentration gradients, promoting the formation of side products.[1][3]

  • Changes in Reaction Kinetics: The altered thermal profile and mixing inefficiency can change the reaction kinetics, favoring side reactions that were insignificant on a smaller scale.[1][2]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Trace contaminants can act as catalyst poisons or promote unwanted side reactions.[2] It is crucial to qualify suppliers and implement rigorous quality control for all incoming materials.[2]

  • Exotherm Control: Many pyridine syntheses, particularly multicomponent reactions, are exothermic.[1] What is easily managed in a small flask with a water bath can become a serious safety hazard and a source of impurity formation in a large reactor if the cooling capacity is insufficient.[1][2]

Q2: What are the most critical safety considerations when moving from bench-scale to pilot-plant production of pyridines?

A2: Safety is the paramount consideration during scale-up. Key areas of focus must include:

  • Thermal Hazard Assessment: It is absolutely essential to perform a thorough thermal hazard assessment to understand the reaction's heat flow. This helps prevent runaway reactions by ensuring the reactor's cooling capacity can handle the heat generated.[1]

  • Reagent Handling and Stoichiometry: Many reagents used, such as ammonia, formaldehyde, acetylene, or hydrogen cyanide, are hazardous and require specialized handling procedures and engineering controls.[1][4][5] Hydrazine, sometimes used as a nitrogen source, can decompose violently with metal catalysts and is a suspected carcinogen.[4] Controlled addition of reagents is a common strategy to manage exotherms.[2]

  • Pressure Management: Reactions that generate gaseous byproducts can lead to dangerous pressure buildup in a closed system.[1] The system must be equipped with appropriate venting and pressure relief systems.

  • Solvent and Material Handling: Pyridine itself is a flammable, toxic liquid with a distinctive, unpleasant odor.[5][6][7] Proper ventilation, such as working in a certified fume hood, is mandatory.[6][7] Personal Protective Equipment (PPE), including nitrile gloves, goggles, and lab coats, is the first line of defense.[6][7] All equipment must be properly grounded to prevent static discharge, a potential ignition source.[8]

Q3: How does my choice of synthesis route (e.g., Hantzsch, Chichibabin) affect scalability?

A3: The choice of synthesis route has profound implications for scalability. While many named reactions exist for pyridines, their industrial applicability varies greatly.

Synthesis RouteCommon PrecursorsKey Scalability Considerations
Chichibabin Synthesis Aldehydes, ketones, ammonia[5][9]Pros: Uses inexpensive and readily available precursors.[9] Cons: Often suffers from low yields (e.g., ~30%) and produces a mixture of pyridine and its alkylated derivatives, requiring extensive purification.[9]
Hantzsch Synthesis β-dicarbonyl compound, aldehyde, ammonia[10][11]Pros: Generally higher yielding and more versatile for substituted pyridines. Cons: The initial product is a dihydropyridine that requires a separate oxidation step, adding process complexity and cost. Incomplete oxidation is a common cause of low yield.[11]
Guareschi-Thorpe Synthesis Keto-ester, cyanoacetamide (or precursor)[12]Pros: Can be adapted for green chemistry approaches, for instance, using ammonium carbonate in an aqueous medium, which simplifies work-up.[12] Cons: The scope can be limited compared to other methods.
Metal-Catalyzed Cycloadditions Alkynes, nitriles[13]Pros: Highly atom-economical and can provide pathways to complex pyridines not accessible through condensation chemistry.[13] Cons: Catalyst cost, sensitivity, and potential for product contamination with trace metals can be significant hurdles at scale.
Section 2: Troubleshooting Guides for Specific Issues

This section provides a question-and-answer guide to troubleshoot specific experimental problems encountered during scale-up.

Topic: Reaction Control & Optimization

Q: My scaled-up reaction is showing a significant increase in impurities, particularly a dark tar-like substance. What is happening and how can I fix it?

A: The formation of dark, polymeric, or tar-like impurities is a classic sign of poor temperature control.

  • Causality: As discussed, the reduced surface-area-to-volume ratio in large reactors makes it difficult to remove heat.[2] Localized hot spots can cause reactants or intermediates to decompose or polymerize. The electronegative nitrogen atom in the pyridine ring makes it electron-deficient and susceptible to certain side reactions, which are accelerated at elevated temperatures.[14]

  • Troubleshooting Workflow:

    G start Increased Impurities / Tar Formation check_temp Probe Internal Temperature | Do you see spikes >10°C above target? start->check_temp yes_temp Poor Exotherm Control check_temp:f1->yes_temp Yes no_temp Probe Mixing Efficiency | Are there visible stagnant zones? Is the mixture homogenous? check_temp:f1->no_temp No solution_temp Action Items 1. Slow down reagent addition rate. 2. Improve reactor cooling efficiency. 3. Consider a more dilute reaction medium. yes_temp->solution_temp yes_mixing Poor Mass Transfer no_temp:f1->yes_mixing Yes no_mixing Check Raw Material Purity no_temp:f1->no_mixing No solution_mixing Action Items 1. Increase agitation speed. 2. Evaluate impeller design (e.g., anchor vs. turbine). 3. Use a continuous flow reactor for superior control. yes_mixing->solution_mixing

    A decision tree for troubleshooting impurity formation.

Topic: Catalyst Management

Q: My heterogeneous catalyst is deactivating much faster than expected in the pilot reactor. What are the likely causes?

A: Rapid catalyst deactivation is a common and costly issue in scaled-up reactions. The primary mechanisms are poisoning, coking (fouling), and sintering (thermal degradation).[15][16]

  • Causality & Troubleshooting:

    • Poisoning: This occurs when a substance binds strongly to the catalyst's active sites, blocking them. In pyridine synthesis, the nitrogen atom in the pyridine product itself can be a potent poison for metal catalysts like palladium, as its lone pair coordinates strongly with the metal center.[17] Impurities in starting materials, such as sulfur compounds, are also classic poisons.[17]

      • Action: Analyze your product stream and feedstock for potential poisons. Consider using a catalyst that is less susceptible to nitrogen coordination or implementing a guard bed to remove impurities before they reach the main reactor.

    • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking pores and active sites.[15] It is often caused by high temperatures or localized areas of high reactant concentration.

      • Action: Improve temperature control to eliminate hot spots. Optimizing the reactant-to-catalyst ratio can also mitigate coking. A regeneration protocol (e.g., controlled burnout of coke) may be possible.

    • Sintering: This is the thermal degradation of the catalyst, where high temperatures cause the small, highly dispersed metal crystallites to agglomerate into larger ones, reducing the active surface area.[16] This damage is typically irreversible.

      • Action: This is a direct result of excessive temperatures. Rigorous temperature control is the only preventative measure. Ensure your reactor's thermal management system is adequate for the scale.

Topic: Downstream Processing & Purification

Q: I am struggling to remove water from my bulk pyridine product. Simple distillation isn't working. Why, and what is the proper protocol?

A: This is a classic purification challenge. Pyridine is highly hygroscopic and readily absorbs moisture from the atmosphere.[18] Crucially, it forms a minimum-boiling azeotrope with water (boiling point ~94°C), which makes complete separation by simple distillation impossible.[18]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. When you distill a pyridine-water mixture, the vapor phase will have the azeotropic composition until one component is depleted, preventing further purification.

  • Solution: A multi-step chemical drying and distillation process is required.

G start Crude Pyridine Product step1 Initial Drying with KOH (Removes bulk water) start->step1 step2 Decant from KOH step1->step2 step3 Reflux over CaH₂ (Removes trace water) step2->step3 step4 Fractional Distillation (Under inert atmosphere) step3->step4 end Pure, Anhydrous Pyridine (Store over molecular sieves) step4->end

Workflow for obtaining anhydrous pyridine.

Q: After distillation, my pyridine is colorless, but it turns yellow or brown upon storage. How can I prevent this?

A: The discoloration of purified pyridine is often due to slow degradation or reaction with atmospheric components.[18]

  • Causality: This can be caused by trace impurities that catalyze degradation or by exposure to oxygen and light. The electron-rich nitrogen atom can be susceptible to slow oxidation over time.[14]

  • Solution: Proper storage is key. Purified, anhydrous pyridine should be stored in a tightly sealed, dark or amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, air, and light.[18]

Section 3: Key Experimental Protocols

Protocol 1: Scalable Drying of Pyridine

This protocol describes a robust method for drying large quantities of pyridine, addressing the challenge of its water azeotrope.[18]

Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Calcium hydride (CaH₂) reacts with water to produce flammable hydrogen gas; ensure the setup is not sealed and has a vent to the atmosphere.

  • Initial Drying: Place the crude pyridine in a suitable reaction vessel. Add solid potassium hydroxide (KOH) pellets (approx. 50-100 g per liter of pyridine). Stir the mixture at room temperature for 12-24 hours. The KOH will absorb the bulk of the water.

  • Decanting: Carefully decant or filter the pyridine away from the KOH sludge into a dry distillation flask.

  • Fine Drying: To the decanted pyridine, add calcium hydride (CaH₂) powder (approx. 5-10 g per liter).

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube (filled with calcium chloride or silica gel). Reflux the mixture for at least 4 hours. This allows the CaH₂ to react completely with any residual water.[18]

  • Distillation: After cooling, arrange the apparatus for fractional distillation. Discard the first 5% of the distillate (forerun). Collect the fraction boiling at the correct temperature (approx. 115°C at atmospheric pressure) in a dry receiver under an inert atmosphere.

  • Storage: Transfer the purified pyridine to a dark, dry, amber glass bottle with a tight-fitting cap. For long-term storage, add activated molecular sieves and flush the headspace with nitrogen or argon.

References
  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem. ()
  • Catalyst deactivation and recovery in 3,4-Diphenylpyridine synthesis - Benchchem. ()
  • Overcoming challenges in the purification of pyridine compounds - Benchchem. ()
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchG
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. ()
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. ()
  • Pyridine - Wikipedia. ()
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. ()
  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. ()
  • Reactor design for pyridine base production: matching transport phenomena and reaction kinetics Emanuele Moioli1,2*, Leo Schmid2 - Aidic. ()
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. ()
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. ()
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. ()
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. ()
  • Safety Issues with Pyridine Ring Construction - Wordpress. ()
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Catalyst deactiv
  • Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. ()
  • Metal-catalysed Pyridine Ring Synthesis - Wordpress. ()

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Technical Support Center: Navigating the Stability of 2-Ethoxy-3-propoxypyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-3-propoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles governing the stability of this dialkoxypyridine derivative. This knowledge is crucial for anticipating potential challenges, troubleshooting unexpected outcomes, and optimizing your reaction conditions for maximal yield and purity.

The unique electronic and steric environment of this compound, with its two distinct alkoxy substituents, presents both synthetic opportunities and stability considerations that merit careful attention. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter.

FAQs: Understanding the Inherent Stability of this compound

Question 1: What are the primary factors influencing the stability of the two ether linkages in this compound?

Answer: The stability of the ethoxy and propoxy groups in this compound is primarily dictated by the electronic properties of the pyridine ring and the position of the substituents. The pyridine nitrogen is electron-withdrawing, which makes the ring electron-deficient. This effect is most pronounced at the 2- and 4-positions.

  • Positional Reactivity: The 2-position (bearing the ethoxy group) is significantly more activated towards nucleophilic attack than the 3-position (bearing the propoxy group). This is because the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, which is a stabilizing factor.[1][2][3]

  • Leaving Group Ability: Consequently, the ethoxy group at the 2-position is a more labile leaving group compared to the propoxy group at the 3-position under nucleophilic conditions.

Question 2: How does the stability of this compound vary with pH?

Answer: The stability of this compound is highly dependent on the pH of the reaction medium.

  • Acidic Conditions: Under strongly acidic conditions, both ether linkages are susceptible to cleavage. The pyridine nitrogen will be protonated, further activating the ring towards nucleophilic attack by counter-ions or solvent molecules (e.g., water). The ethoxy group at the 2-position is expected to be more readily cleaved than the propoxy group at the 3-position. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the formation of 2-hydroxy-3-propoxypyridine, 2-ethoxy-3-hydroxypyridine, and ultimately 2,3-dihydroxypyridine.[4][5][6][7] Lewis acids can also promote the transformation of 2-alkoxypyridines.[8][9][10]

  • Basic Conditions: The compound is generally more stable under basic conditions compared to acidic conditions. However, strong bases in combination with nucleophiles can still promote SNAr reactions, particularly at the 2-position. The choice of base is critical; non-nucleophilic bases are preferred if the integrity of the alkoxy groups is to be maintained.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low Yield or No Desired Product

Question: I am performing a reaction with this compound and observing a low yield of my target molecule. What are the potential causes?

Answer: Low yields can stem from several factors related to the stability of the starting material under your specific reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Ether Cleavage (Hydrolysis):

    • Diagnosis: Your reaction conditions may be too acidic or involve prolonged heating in the presence of protic solvents. Analyze your crude reaction mixture by LC-MS or NMR to look for the presence of hydroxylated pyridine byproducts.

    • Solution:

      • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.

      • Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize hydrolysis.

      • Temperature and Time: Reduce the reaction temperature and time to the minimum required for the transformation.

  • Incompatible Reagents:

    • Diagnosis: Certain reagents can directly react with the alkoxy groups. For example, strong Lewis acids can facilitate ether cleavage.

    • Solution:

      • Reagent Selection: Opt for milder reagents where possible. If a Lewis acid is necessary, consider using a less harsh one or performing the reaction at a lower temperature.

  • Side Reactions at the Pyridine Ring:

    • Diagnosis: The pyridine nitrogen can be a site for unwanted reactions, such as N-oxidation if oxidizing agents are present.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Protecting Groups: In complex syntheses, consider protecting the pyridine nitrogen if it is susceptible to undesired reactions.

Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of a byproduct that appears to be a derivative of my starting material with one of the alkoxy groups missing. How can I identify and prevent this?

Answer: The formation of such byproducts is a strong indicator of ether cleavage.

Identification and Prevention Strategy:

Parameter Recommendation
Byproduct Identification Isolate the byproduct by chromatography and characterize it using NMR and mass spectrometry to confirm the loss of either the ethoxy or propoxy group.
Reaction Monitoring Monitor the reaction progress by TLC or LC-MS at regular intervals to observe the formation of the byproduct relative to the desired product.
Solvent Choice If using protic solvents (e.g., alcohols, water), consider switching to aprotic solvents (e.g., THF, dioxane, DMF, toluene) to minimize hydrolysis.
Catalyst Screening If using a catalyst, screen for alternatives that are less prone to promoting ether cleavage. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand and base can significantly impact side reactions.[11][12][13][14][15]

Troubleshooting Workflow for Unexpected Byproduct Formation

Caption: A logical workflow for troubleshooting unexpected byproduct formation.

Issue 3: Difficulty in Purification

Question: I am having trouble purifying my product from unreacted this compound and its degradation products. What are some effective purification strategies?

Answer: Purification challenges often arise from the similar polarities of the desired product, starting material, and any hydrolyzed byproducts.

Purification Troubleshooting:

Problem Suggested Solution
Co-elution with Starting Material Optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Presence of Hydroxylated Impurities If hydroxylated impurities are present, an acidic or basic wash during the workup may help to remove them by altering their solubility. For example, a dilute aqueous acid wash will protonate the pyridine nitrogen, potentially moving impurities into the aqueous layer.
Product Instability on Silica Gel Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Stability Considerations

This protocol provides a general framework for a common synthetic transformation, highlighting points where the stability of this compound should be considered.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent), the boronic acid or ester (1.2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Reaction Setup:

    • Place the solution in a reaction vessel equipped with a condenser and a magnetic stirrer.

    • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Base:

    • Add an aqueous solution of a mild base (e.g., 2M Na₂CO₃, 2 equivalents). The use of a milder base is recommended to minimize the risk of hydrolysis of the alkoxy groups.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS. Minimize the reaction time to what is necessary for completion to reduce the potential for thermal degradation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. If product instability on silica is suspected, consider the alternative purification methods mentioned above.

Potential Degradation Pathway under Acidic Conditions

DegradationPathway A This compound B Protonated Pyridine A->B + H+ C 2-Hydroxy-3-propoxypyridine B->C + H2O - EtOH D 2-Ethoxy-3-hydroxypyridine B->D + H2O - PrOH E 2,3-Dihydroxypyridine C->E + H+ + H2O - PrOH D->E + H+ + H2O - EtOH

Caption: A simplified representation of potential acid-catalyzed hydrolysis pathways.

Concluding Remarks

The successful application of this compound in organic synthesis hinges on a proactive understanding of its stability profile. By anticipating potential degradation pathways under various reaction conditions and implementing the troubleshooting strategies outlined in this guide, researchers can mitigate common issues and achieve their synthetic goals with greater efficiency and success. For further inquiries or more specific application support, please do not hesitate to reach out.

References

  • Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. ResearchGate. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. (2018). Available at: [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. (2019). Available at: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][11]oxazine-1,8-diones. MDPI. (2023). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • Lewis acids screening for synthesis of 3-hydroxypyridines. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. Available at: [Link]

  • Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. Available at: [Link]

  • 2,3-Dihydroxypyridine. PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018). Available at: [Link]

  • Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. ACS Figshare. (2021). Available at: [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. PubMed. (2005). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2022). Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. (2022). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. (2015). Available at: [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. springermedizin.de. (2022). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. (2015). Available at: [Link]

  • Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2. NOVA Research Portal. (2023). Available at: [Link]

  • cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. Roche. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. (2022). Available at: [Link]

  • High-resolution Kendrick Mass Defect Analysis of Poly(ethylene oxide)-based Non-ionic Surfactants and Their Degradation Products. ResearchGate. (2017). Available at: [Link]

  • Photochemical Properties and Stability of BODIPY Dyes. PubMed. (2021). Available at: [Link]

  • Thermal stability and crystallochemical analysis for CoII-based coordination polymers with TPP and TPPS porphyrins. CrystEngComm. (2022). Available at: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. (2022). Available at: [Link]

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Navigating the Nuances of Substituted Pyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyridine derivatives, a cornerstone of many pharmaceuticals and functional materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for some of the most pivotal named reactions in pyridine synthesis.

Section 1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a robust multi-component reaction for the preparation of 1,4-dihydropyridines (DHPs), which are subsequently oxidized to the corresponding pyridines.[1][2] Its straightforward nature makes it a popular choice, but like any reaction, it has its intricacies.[2]

Hantzsch Synthesis: Troubleshooting Guide & FAQs

Q1: My Hantzsch reaction is suffering from low yields. What are the common culprits and how can I address them?

Low yields in the classical Hantzsch synthesis are a frequent challenge, often stemming from harsh reaction conditions and prolonged reaction times which can lead to product degradation.[1][3] Here’s a breakdown of potential issues and their solutions:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol or acetic acid may not be ideal for all substrates.[3]

    • Troubleshooting: Consider employing alternative energy sources like microwave or ultrasound irradiation, which have been shown to dramatically reduce reaction times to as little as 2-7 minutes and improve yields to the 82-94% range.[4] Another effective strategy is the use of p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar solution, with reported yields of up to 96%.[1][4]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for obtaining the pyridine product.

    • Troubleshooting: While classical oxidants like nitric acid, potassium ferrocyanide, CrO₃, and KMnO₄ are effective, they can generate side products and complicate purification.[4][5] For milder conditions, consider using iodine in refluxing methanol.[1] A one-pot synthesis approach with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has also proven effective.[1]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor the formation of unexpected byproducts.[1]

    • Troubleshooting: Precise control over reaction temperature and reactant stoichiometry is crucial. If side products persist, consider a stepwise approach where you pre-form the enamine or the Knoevenagel condensation product before the final cyclization. This can often lead to a cleaner reaction profile.[4]

Q2: I'm observing significant amounts of starting material at the end of my Hantzsch reaction. How can I improve the conversion?

Incomplete conversion is typically a kinetics issue. Here are some strategies to drive your reaction to completion:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A broad range of catalysts have proven effective, including:

    • Lewis acids: Yb(OTf)₃

    • Brønsted acids: p-toluenesulfonic acid (PTSA)

    • Organocatalysts

  • Solvent Choice: The polarity of the solvent plays a key role. While ethanol and acetic acid are common, exploring other options can be beneficial. For instance, conducting the reaction in aqueous micelles has been reported to produce high yields.[3]

  • Concentration: Running the reaction at a higher concentration or even under solvent-free conditions can enhance reaction rates and yields.[3]

Optimized Hantzsch Protocol: High-Yield Synthesis of 1,4-Dihydropyridines using a Green Catalyst

This protocol utilizes ceric ammonium nitrate (CAN) as an efficient catalyst for a solvent-free Hantzsch reaction at room temperature.[6]

Materials:

  • 5-Bromothiophene-2-carboxaldehyde

  • Ammonium acetate

  • 1,3-dione (e.g., ethyl acetoacetate)

  • Ceric ammonium nitrate (CAN)

  • Ethanol (for recrystallization)

  • n-Hexane (for washing)

Procedure:

  • In a 100 mL round-bottom flask, combine 5-bromothiophene-2-carboxaldehyde (0.01 mol), ammonium acetate (0.01 mol), the 1,3-dione (0.01-0.02 mol), and CAN (0.5 mmol).[6]

  • Stir the mixture vigorously at room temperature for 1-2.5 hours. The reaction mixture will solidify as the product forms.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the solid product with water and then with n-hexane to remove impurities.[6]

  • Dry the crude product and recrystallize it from ethanol, using charcoal treatment if necessary, to obtain the pure 1,4-dihydropyridine derivative.[6]

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Aldehyde, β-Ketoester (2 equiv), & Nitrogen Source B Add Solvent & Catalyst (optional) A->B Dissolve C Heat / Irradiate (Conventional, MW, or US) B->C D Monitor by TLC/LC-MS C->D Periodically sample E Cool Reaction Mixture D->E Upon Completion F Isolate Crude DHP (Filtration/Extraction) E->F G Oxidize to Pyridine F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Pure Pyridine (NMR, MS, etc.) H->I

Caption: A generalized experimental workflow for the Hantzsch pyridine synthesis.

Section 2: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method that provides access to substituted pyridines through the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[7]

Bohlmann-Rahtz Synthesis: Troubleshooting Guide & FAQs

Q1: I'm struggling with poor regioselectivity in my Bohlmann-Rahtz synthesis. What can I do?

Poor regioselectivity is a common issue when using unsymmetrical enamines or ethynylketones, as the initial Michael addition can occur at two different sites.[8]

  • Troubleshooting:

    • Substrate Selection: Whenever possible, using symmetrical enamines or employing a strategy with alkynyl nitriles and alkynes can circumvent regioselectivity problems.[8]

    • Catalyst Control: The choice of catalyst can influence the regioselectivity. Experimenting with different Lewis or Brønsted acids may favor the formation of one regioisomer over the other.

Q2: The high temperatures required for the cyclodehydration step are causing decomposition of my starting materials. How can I mitigate this?

The thermal cyclodehydration can indeed be harsh. Fortunately, catalytic methods can significantly lower the required temperature.

  • Troubleshooting:

    • Brønsted Acid Catalysis: Acetic acid or a solid acid catalyst like Amberlyst-15 can effectively lower the reaction temperature.[7]

    • Lewis Acid Catalysis: Lewis acids such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene have been shown to catalyze the cyclodehydration at lower temperatures.[7][9]

Optimized Bohlmann-Rahtz Protocol: One-Pot Synthesis of Polysubstituted Pyridines

This modified protocol allows for a one-pot, three-component synthesis without the need for an additional acid catalyst.[10]

Materials:

  • 1,3-Dicarbonyl compound

  • Ammonia source (e.g., ammonium acetate)

  • Alkynone

  • Solvent (e.g., ethanol or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound and the alkynone in the chosen solvent.

  • Add the ammonia source to the mixture.

  • Heat the reaction mixture. The reaction proceeds via a tandem Michael addition-heterocyclization.[10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Bohlmann-Rahtz Regioselectivity Decision Tree

Bohlmann_Rahtz_Troubleshooting A Poor Regioselectivity in Bohlmann-Rahtz Synthesis B Are reactants symmetrical? A->B C Yes B->C D No B->D E Regioselectivity is not an issue. Focus on other parameters. C->E F Can a symmetrical reactant be used? D->F G Yes F->G H No F->H I Modify synthetic route to incorporate symmetrical reactants. G->I J Optimize reaction conditions to favor one regioisomer. H->J K Vary catalyst (Lewis vs. Brønsted acid). J->K L Screen different solvents. J->L M Adjust reaction temperature. J->M

Caption: A decision tree for troubleshooting regioselectivity in the Bohlmann-Rahtz synthesis.

Section 3: The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones from a cyanoacetamide or cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base.

Guareschi-Thorpe Synthesis: Troubleshooting Guide & FAQs

Q1: My Guareschi-Thorpe reaction is giving low yields. How can I improve its efficiency?

Low yields in the Guareschi-Thorpe synthesis can often be attributed to the choice of base and reaction medium.

  • Troubleshooting:

    • Nitrogen Source and Promoter: While ammonia is traditionally used, ammonium carbonate has been shown to act as both the nitrogen source and a reaction promoter, leading to higher yields.[11][12]

    • Green Solvents: Conducting the reaction in an aqueous medium or a green buffer can be highly effective and environmentally friendly. This approach often leads to the precipitation of the product, simplifying the work-up.[11][12]

    • Base Selection: The use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be key in a modified Guareschi-Thorpe cyclization, providing good to excellent yields of substituted pyridones.[13]

Optimized Guareschi-Thorpe Protocol: Aqueous Synthesis of Hydroxy-Cyanopyridines

This protocol utilizes ammonium carbonate in an aqueous medium for a high-yielding and environmentally friendly synthesis.[8][12]

Materials:

  • Ethyl cyanoacetate or cyanoacetamide

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ammonium carbonate

  • Water

  • Ethanol (optional, for co-solvent)

Procedure:

  • In a round-bottom flask, prepare a solution of ammonium carbonate (2.0 equiv) in water (or a 1:1 water/ethanol mixture).[8][12]

  • To this solution, add the ethyl cyanoacetate or cyanoacetamide (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv).[8][12]

  • Heat the reaction mixture to 80°C and stir vigorously.[12]

  • The product will often begin to precipitate as the reaction progresses. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.[8]

  • Collect the solid product by vacuum filtration and wash it with cold water.[8]

Section 4: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[14][15]

Kröhnke Synthesis: Troubleshooting Guide & FAQs

Q1: I'm getting a low yield or no product at all in my Kröhnke synthesis. What should I check?

Low or no yield can stem from several factors, from reagent quality to reaction conditions.[16]

  • Troubleshooting:

    • Reagent Quality: Ensure your α,β-unsaturated carbonyl compound is pure and not polymerized. The α-pyridinium methyl ketone salt should be completely dry, as moisture can inhibit the reaction. The ammonium acetate should be of high purity.[16]

    • Reaction Temperature: The temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat (generally above 140°C) can cause decomposition.[15][16]

    • Solvent: Glacial acetic acid and methanol are common solvents. Acetic acid can also play a catalytic role and often gives good yields.[15][16]

Q2: My Kröhnke reaction is messy, with many side products. How can I get a cleaner reaction?

Side product formation is often a result of suboptimal reaction conditions or an inefficient reaction format.

  • Troubleshooting:

    • One-Pot Modifications: The original multi-step procedure can be cumbersome. Numerous one-pot modifications have been developed that are more efficient and can lead to cleaner reactions.[14]

    • Solvent-Free Conditions: Heating a solvent-free mixture of the reactants can be a very effective method, often leading to solidification of the product upon completion, which simplifies isolation.[14]

Optimized Kröhnke Protocol: One-Pot, Solvent-Free Synthesis

This protocol describes a solvent-free, one-pot synthesis of 2,4,6-trisubstituted pyridines.[14]

Materials:

  • Substituted acetophenone (2.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Ammonium acetate (excess)

Procedure:

  • In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[14]

  • Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction completes.[14]

  • Allow the mixture to cool to room temperature.

  • Treat the solid residue with water and break it up.

  • Collect the crude product by vacuum filtration and wash with water.[14]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[14]

Section 5: The Ciamician-Dennstedt Rearrangement and Modern Alternatives

The Ciamician-Dennstedt rearrangement is a classic method for the ring expansion of pyrroles to 3-halopyridines. However, its utility is often limited by harsh reaction conditions and low yields.[17][18]

Ciamician-Dennstedt Rearrangement: Limitations and Modern Solutions
  • Limitations: The traditional method often employs chloroform-derived carbenes, which can lead to competing Reimer-Tiemann formylation and other side reactions.[18][19] The reaction conditions are typically harsh, and the substrate scope is limited.[17]

  • Modern Alternatives: Recent advances have focused on the use of alternative carbene precursors to overcome these limitations. The use of α-chlorodiazirines as thermal precursors to chlorocarbenes allows for the ring expansion of pyrroles and indoles to pyridines and quinolines under milder conditions and with improved yields and selectivity.[19] This modern approach avoids the competing formylation reaction.[19] More recently, a halogen-free Ciamician-Dennstedt reaction using N-triftosylhydrazones as carbene precursors has been developed, further expanding the scope and applicability of this type of transformation.[20]

Section 6: Safety Precautions in Pyridine Synthesis

Pyridine and many of its derivatives are flammable and toxic.[21] Strict adherence to safety protocols is paramount.

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful vapors.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, a flame-retardant lab coat, and a face mask.[21]

  • Safe Storage: Store pyridine and its derivatives in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers.[21]

  • Handling: Use non-sparking tools and proper grounding procedures to avoid static discharge.[22]

  • First Aid: Be familiar with first aid procedures for pyridine exposure. In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air immediately.[21][23]

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • PYRIDINE 98% - (For Synthesis) MSDS. Oxford Lab Chem. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Kröhnke Pyridine Synthesis. Scribd. Available at: [Link]

  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. Available at: [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Available at: [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

  • Recent advances in carbon atom addition for ring-expanding single-atom skeletal editing. Royal Society of Chemistry. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. ScienceDirect. Available at: [Link]

  • Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. Research Square. Available at: [Link]

  • Diversification of Indoles and Pyrroles by Molecular Editing: New Frontiers in Heterocycle-to-Heterocycle Transmutation. National Institutes of Health. Available at: [Link]

  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. Royal Society of Chemistry. Available at: [Link]

  • Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. ResearchGate. Available at: [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]

  • Learning from the Hantzsch synthesis. American Chemical Society. Available at: [Link]

  • Kröhnke reaction (pyridine synthesis). ResearchGate. Available at: [Link]

  • Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Publishing. Available at: [Link]

Sources

Technical Support Center: Characterization of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2-Ethoxy-3-propoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this molecule. Here, we synthesize foundational scientific principles with field-proven insights to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its analytical behavior?

A1: this compound possesses a unique combination of functional groups that dictate its behavior across various analytical platforms. The basic nitrogen atom in the pyridine ring (pKa ≈ 5-6) makes the molecule susceptible to pH changes, which is a critical consideration in HPLC method development.[1][2] The two ether linkages (ethoxy and propoxy) are relatively stable but can direct specific fragmentation patterns in mass spectrometry. Furthermore, the substituted aromatic ring gives rise to characteristic signals in NMR and UV spectroscopy.

Q2: What is the expected molecular weight of this compound and its common adducts in mass spectrometry?

A2: The monoisotopic molecular weight of this compound (C₁₀H₁₅NO₂) is 181.1103 g/mol . In electrospray ionization (ESI) mass spectrometry, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 182.1181. Depending on the mobile phase composition, you might also observe adducts with sodium [M+Na]⁺ (m/z 204.0999) or potassium [M+K]⁺ (m/z 220.0739).

Q3: Which spectroscopic techniques are essential for unambiguous structure confirmation?

A3: A combination of techniques is crucial for full characterization.[3]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the carbon-hydrogen framework, including the connectivity of the ethoxy and propoxy groups and the substitution pattern on the pyridine ring.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight and, through fragmentation analysis, offers corroborating evidence for the structure.[3]

  • Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups, such as C-O ether stretches and aromatic C=C and C=N vibrations.[4][5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows broad signals in the aromatic region. What is the likely cause and solution?

A: Broadening of aromatic signals for pyridine-containing compounds can arise from several factors. One common cause is the rate of proton exchange on the NMR timescale, which can be influenced by the presence of acidic impurities (e.g., residual TFA or HCl) or water in the NMR solvent. This can lead to partial protonation of the pyridine nitrogen, creating a dynamic equilibrium between the neutral and protonated forms, resulting in signal broadening.[6] Another possibility is molecular aggregation at higher concentrations.

Troubleshooting Steps:

  • Ensure Sample Purity: First, confirm that the sample is free from acidic or basic impurities from the workup.[7] A simple aqueous wash of your organic solution during extraction can often help.[8]

  • Use High-Purity Solvent: Use a fresh, high-quality deuterated solvent. Older solvents can absorb atmospheric moisture or degrade.

  • Basic Wash: To neutralize any trace acid, you can add a small particle of anhydrous potassium carbonate (K₂CO₃) to the NMR tube, shake well, and allow the solid to settle before acquiring the spectrum.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a different temperature can sometimes resolve dynamic exchange issues.[6]

Q: The integration values for my ethoxy (CH₂) and propoxy (CH₂) protons are not in the expected 2:2 ratio. What could be wrong?

A: Inaccurate integration is often a sign of incomplete relaxation of the nuclei between scans, especially if the signals have different relaxation times (T₁). It can also be caused by poor baseline correction or the presence of impurities under one of the signals.

Troubleshooting Workflow:

start Incorrect Integration Ratio check_baseline Step 1: Check Baseline Is it flat and at zero? start->check_baseline process_again Action: Re-process spectrum with careful baseline correction. check_baseline->process_again No check_purity Step 2: Check for Impurities Are there overlapping signals? check_baseline->check_purity Yes process_again->check_baseline increase_delay Step 3: Adjust Acquisition Parameters Increase relaxation delay (d1). check_purity->increase_delay No result Result: Accurate Integration increase_delay->result

Caption: Troubleshooting workflow for incorrect NMR integration.

Detailed Explanation:

  • Step 1 & 2 (Processing): Always start by carefully examining the processed spectrum. An uneven baseline or the presence of a small, underlying impurity peak can significantly skew integration values.

  • Step 3 (Acquisition): The most common instrumental cause is an insufficient relaxation delay (d1). Protons in different chemical environments have different T₁ values. If d1 is too short, nuclei that relax more slowly will not fully return to equilibrium before the next pulse, leading to attenuated signal intensity. A good starting point for quantitative measurements is a d1 of at least 5 times the longest T₁ value. If T₁ is unknown, a d1 of 10-15 seconds is generally a safe value for small molecules.

High-Performance Liquid Chromatography (HPLC)

Q: I am observing significant peak tailing for this compound on a standard C18 column. How can I achieve a symmetrical peak shape?

A: Peak tailing for basic compounds like your pyridine derivative is a classic issue in reversed-phase HPLC.[9] The primary cause is the interaction between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[10][11] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.[12]

Strategies for Improving Peak Shape:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid ensures that the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated analyte.[12]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or incorporate polar groups to shield these residual silanols.[10] Using a column specifically designed for the analysis of basic compounds will yield significantly better peak shapes.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach is not compatible with mass spectrometry detection.[9]

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the column surface and can also help mask silanol interactions.[11]

Troubleshooting Diagram for HPLC Peak Tailing:

start Peak Tailing Observed for This compound check_ph Is mobile phase pH low (e.g., < 3)? start->check_ph lower_ph Action: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->lower_ph No check_column Are you using a base-deactivated column? check_ph->check_column Yes lower_ph->start Re-evaluate change_column Action: Switch to a column designed for basic compounds. check_column->change_column No check_overload Is the peak overloaded? (Fronting followed by tailing) check_column->check_overload Yes change_column->start Re-evaluate reduce_conc Action: Reduce sample concentration and re-inject. check_overload->reduce_conc Yes good_peak Symmetrical Peak check_overload->good_peak No, problem solved reduce_conc->start Re-evaluate

Caption: Decision tree for troubleshooting HPLC peak tailing.

Mass Spectrometry (MS)

Q: I do not observe a molecular ion (M⁺˙) peak in the Electron Ionization (EI) mass spectrum. Is my sample impure or degraded?

A: Not necessarily. The molecular ion in EI-MS is formed by removing an electron, creating a radical cation.[13] For some molecules, this radical cation is highly unstable and fragments immediately. Ethers, for instance, can undergo rapid fragmentation.[14] For this compound, the M⁺˙ peak may be weak or entirely absent.[15] The presence of two ether groups and a pyridine ring provides multiple pathways for rapid fragmentation.

What to look for instead:

  • Confirm with Soft Ionization: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much less energetic and are excellent for confirming molecular weight, typically showing a strong [M+H]⁺ ion.

  • Analyze Fragmentation Patterns: The fragmentation pattern itself is a structural fingerprint. Look for characteristic losses that are consistent with your structure, such as the loss of alkyl radicals from the ether groups.

Q: What are the expected major fragmentation pathways for this compound in EI-MS?

A: The fragmentation will be driven by the stability of the resulting ions and neutral losses. Key fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen) and cleavage of the C-O bond.[14][16]

Expected Fragmentation Pathways:

  • α-Cleavage: This is a dominant pathway for ethers. The charge is stabilized by the adjacent oxygen.

    • Loss of a methyl radical (•CH₃) from the ethoxy group to form an [M-15]⁺ ion.

    • Loss of an ethyl radical (•CH₂CH₃) from the propoxy group to form an [M-29]⁺ ion.

  • C-O Bond Cleavage:

    • Loss of an ethoxy radical (•OCH₂CH₃) to form an [M-45]⁺ ion.

    • Loss of a propoxy radical (•OCH₂CH₂CH₃) to form an [M-59]⁺ ion.

  • Pyridine Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, often involving the loss of HCN (27 Da).[17]

These fragmentation patterns provide strong evidence for the presence and connectivity of the alkoxy substituents.

Data Summary & Protocols

Predicted Spectroscopic Data

The following tables summarize the predicted data for this compound based on established principles of spectroscopy for substituted pyridines and ethers.[4][18][19][20]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (ortho to N)8.0 - 8.2d1H
Pyridine H (para to N)7.2 - 7.4t1H
Pyridine H (meta to N)6.8 - 7.0d1H
OCH₂ CH₂CH₃ (Propoxy)4.0 - 4.2t2H
OCH₂ CH₃ (Ethoxy)4.3 - 4.5q2H
OCH₂CH₂ CH₃ (Propoxy)1.8 - 2.0sextet2H
OCH₂CH₃ (Ethoxy)1.4 - 1.6t3H
OCH₂CH₂CH₃ (Propoxy)0.9 - 1.1t3H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2 (C-OEt)162 - 165
Pyridine C-3 (C-OPr)155 - 158
Pyridine C-6 (CH)145 - 148
Pyridine C-4 (CH)120 - 123
Pyridine C-5 (CH)115 - 118
O CH₂CH₂CH₃ (Propoxy)69 - 72
O CH₂CH₃ (Ethoxy)63 - 66
OCH₂CH₂ CH₃ (Propoxy)22 - 25
OCH₂ CH₃ (Ethoxy)14 - 16
OCH₂CH₂CH₃ (Propoxy)10 - 12

Table 3: Common Mass Fragments (EI-MS)

m/zPossible Identity
181[M]⁺˙ (Molecular Ion)
152[M - C₂H₅]⁺
136[M - OC₂H₅]⁺
122[M - OC₃H₇]⁺
Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified this compound sample directly into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known internal standard (e.g., 0.03% TMS) if one is not already present.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filter (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: General Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for method development and is designed to mitigate the peak shape issues discussed previously.[21]

  • Column: A base-deactivated C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire) with dimensions of 4.6 x 150 mm, 5 µm particle size.[21][22]

  • Mobile Phase A: 0.1% Formic Acid in Water.[21]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[21]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 30 °C.[21]

  • Detection: UV at 260 nm (based on typical pyridine absorbance). A photodiode array (PDA) detector is recommended to check for co-eluting impurities.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[21]

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • NIST. Pyridine, 2-ethoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. [Link]

  • Research and Reviews. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • NIST. Pyridine, 2-ethoxy- IR Spectrum. NIST Chemistry WebBook. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Reddit. What can you infer from broad aromatic signals in 1H NMR?. r/OrganicChemistry. [Link]

  • NIST. Pyridine Mass Spectrum. NIST Chemistry WebBook. [Link]

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Technical Support Center: Purification of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification of 2-Ethoxy-3-propoxypyridine.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of this compound. The methodologies described are grounded in established chemical principles to ensure you can confidently address challenges encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of substituted alkoxypyridines.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. Assuming a Williamson ether synthesis approach, which is common for such molecules, you can anticipate several classes of impurities.[1][2]

  • Unreacted Starting Materials: This could include the precursor alcohol (e.g., 2-ethoxy-3-hydroxypyridine) or the halo-precursor (e.g., 2-chloro-3-propoxypyridine).

  • Inorganic Salts: Salts like sodium chloride or sodium bromide are by-products of the reaction and are typically removed during aqueous workup.[1]

  • Base Reagents: Residual strong bases used for deprotonation, such as sodium hydride (NaH), or milder bases like potassium carbonate.[2][3]

  • Solvents: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), can be difficult to remove completely.[1][3]

  • Side-Reaction Products: Elimination (alkene formation) can occur if secondary alkyl halides are used, though this is less likely with ethyl and propyl groups.[4]

  • Hydrolysis Products: The ether linkages, particularly on the electron-deficient pyridine ring, can undergo hydrolysis to form hydroxylated impurities (e.g., 2-hydroxy-3-propoxypyridine).[5]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective methods for this type of molecule are fractional vacuum distillation and column chromatography.

  • Fractional Vacuum Distillation is ideal for separating liquids with different boiling points. Since this compound is likely a high-boiling liquid, performing the distillation under reduced pressure (vacuum) is necessary to prevent thermal degradation.[6]

  • Flash Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[7][8] This is particularly useful for removing non-volatile or structurally similar impurities.

Q3: How do I decide whether to use distillation or column chromatography?

A3: The choice depends on the nature of the impurities and the scale of your reaction.

ScenarioRecommended MethodRationale
Major Impurity: High-boiling solvent (e.g., DMF)Fractional Vacuum DistillationDistillation is highly efficient at removing residual solvents, which have significantly different boiling points from the target compound.
Major Impurity: Structurally similar by-productFlash Column ChromatographyChromatography excels at separating isomers or compounds with minor functional group differences that may have very close boiling points.[9]
Scale: >10 gramsFractional Vacuum DistillationDistillation is generally more scalable, faster, and uses less solvent for large quantities of material.
Scale: <5 grams or for very high purityFlash Column ChromatographyChromatography offers higher resolution for removing trace impurities to achieve >99% purity, which is often required for analytical standards or biological testing.
Impurity Profile: Contains both volatile and non-volatile impuritiesSequential PurificationA common strategy is to first perform a vacuum distillation to remove solvents and volatile impurities, followed by a "polishing" step using column chromatography to remove non-volatile or isomeric impurities.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is essential for confirming both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the purified compound. The absence of peaks corresponding to impurities is a primary indicator of purity.[10][11]

  • Mass Spectrometry (MS): Techniques like ESI-MS will confirm the molecular weight of your compound.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A single, sharp peak indicates a high degree of purity, and the peak area can be used to calculate the purity percentage.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups (e.g., C-O-C ether bonds, aromatic C=N of the pyridine).[10]

Part 2: Troubleshooting Guide: Purification Workflows

Section A: Purification by Fractional Vacuum Distillation

This workflow is designed to separate your target compound from impurities with significantly different boiling points.

cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis A Dry Crude Product (e.g., with MgSO₄) B Assemble Fractional Distillation Apparatus A->B C Attach Vacuum Source B->C D Slowly Reduce Pressure (to target vacuum) C->D E Gradually Heat Mixture D->E F Collect Low-Boiling Forerun Fraction E->F G Collect Main Fraction (Stable Boiling Point) F->G H Stop Distillation (Before flask runs dry) G->H I Analyze Fractions (TLC, GC, or NMR) H->I J Combine Pure Fractions I->J

Caption: Workflow for fractional vacuum distillation.

Problem: The compound is not distilling, even though the heating mantle is at a very high temperature.

  • Potential Cause 1: Vacuum is not low enough. The boiling point of a liquid is dependent on pressure. If the system pressure is too high, the required boiling temperature may not be reached or may be so high that the compound degrades.

    • Solution: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and pulling a sufficiently low vacuum. Use a manometer to accurately measure the pressure in the system.

  • Potential Cause 2: Poor heat transfer. The thermometer may be reading the vapor temperature, but the bulk liquid is not reaching the boiling point.

    • Solution: Ensure the heating mantle is in good contact with the distillation flask. Use a stir bar or boiling chips to ensure even heating of the liquid. Insulate the distillation column and head with glass wool or aluminum foil to prevent heat loss, which is especially important for high-boiling compounds.[13][14]

Problem: The distillation is very slow, and the boiling point temperature is fluctuating.

  • Potential Cause: "Bumping" or uneven boiling. This is often caused by superheating of the liquid followed by sudden, violent boiling.

    • Solution: Ensure vigorous stirring with a magnetic stir bar. If bumping persists, allow the apparatus to cool, release the vacuum, and add fresh boiling chips.

  • Potential Cause: Distillation rate is too fast. A fluctuating temperature can indicate that the vapor-liquid equilibrium is not being properly established in the column, leading to poor separation.[13]

    • Solution: Reduce the heating rate to allow a temperature gradient to form slowly in the fractionating column. Aim for a distillation rate of 1-2 drops per second. A slow, steady rate is key to good separation.[14]

Problem: The collected fractions are still impure.

  • Potential Cause: Inefficient fractionating column. The column may not have enough "theoretical plates" to separate components with close boiling points.[14]

    • Solution: Use a longer fractionating column (e.g., a Vigreux or packed column). Ensure you are distilling slowly to maximize the number of condensation-vaporization cycles on the column's surface, which is what enables the separation.[15]

  • Potential Cause: Azeotrope formation. Some mixtures can form azeotropes, which are mixtures that boil at a constant temperature and have a constant composition, making them inseparable by standard distillation.[15]

    • Solution: If an azeotrope is suspected, distillation will not be sufficient. The material must be purified by another method, such as column chromatography.

Section B: Purification by Flash Column Chromatography

This workflow is designed for high-resolution purification, separating the target compound from structurally similar impurities.

cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Recovery A Determine Eluent System (via TLC analysis) B Pack Column with Silica Gel Slurry A->B C Load Crude Product (minimal solvent) B->C D Elute with Solvent System (using positive pressure) C->D E Collect Fractions Sequentially D->E F Monitor Elution (using TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent (under reduced pressure) G->H I Analyze Final Product (NMR, HPLC, MS) H->I

Caption: Workflow for flash column chromatography.

Problem: My compound is streaking or "tailing" badly on the TLC plate and column.

  • Potential Cause: Strong interaction with silica gel. This is the most common issue with pyridine derivatives. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing poor peak shape and difficult elution.[16]

    • Solution 1 (Recommended): Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) is added to the solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol sites, allowing your pyridine compound to elute symmetrically.[16]

    • Solution 2: Switch to a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.

Problem: I have poor separation between my product and a key impurity.

  • Potential Cause: Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve the components.

    • Solution: Systematically re-optimize the eluent using TLC. Try solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try substituting Dichloromethane/Methanol or Toluene/Acetone. Small changes in solvent composition can significantly impact separation.[16]

  • Potential Cause: Column overload. Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger diameter column or reduce the amount of material loaded. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Problem: I have very low recovery of my compound from the column.

  • Potential Cause: Compound is irreversibly adsorbed. If the compound is highly basic or interacts too strongly with the silica, it may not elute from the column at all, even with a highly polar solvent.

    • Solution: First, try flushing the column with a very polar solvent system, such as 5-10% Methanol in Dichloromethane containing 1% TEA. If this fails, the compound may have degraded. For future attempts, use the strategies mentioned for peak tailing (add TEA to the eluent from the start) or switch to a less acidic stationary phase like alumina.[16]

Problem: The compound appears to be degrading on the silica gel column.

  • Potential Cause: Acid-catalyzed decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as hydrolysis of the ether groups.

    • Solution 1: Deactivate the silica gel. This can be done by pre-treating the column by flushing it with the eluent containing 1% triethylamine before loading the sample. This neutralizes the most acidic sites.

    • Solution 2: Switch to a more inert stationary phase. Neutral alumina or a polymer-based column can be used for compounds that are highly sensitive to acid.[16]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Distillation. (2021). Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2004). ACS Publications. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A kind of method for synthesizing 2 ethoxy pyridines. (2016).
  • Simple and fractional distillations. (n.d.). Khan Academy. [Link]

  • Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. (n.d.). ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). National Institutes of Health (NIH). [Link]

  • Could you give me information about troubleshooting about distillation? (2015). ResearchGate. [Link]

  • Fractional distillation. (n.d.). Wikipedia. [Link]

  • A practical two-step procedure for the preparation of enantiopure pyridines. (2011). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. (n.d.). ElectronicsAndBooks. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (2021). PubMed Central. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2017). PubMed Central. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air. [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (2022). CrystEngComm (RSC Publishing). [Link]

  • 2,2'-Bipyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • 9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).
  • Pathways for the Alkaline Hydrolysis of 6- Substituted 9-(1-Ethoxyethyl)purines. (1982). ResearchGate. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing the Degradation of Alkoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for alkoxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize this important class of molecules in their experimental work. Alkoxypyridines are versatile building blocks in medicinal chemistry and materials science, but their susceptibility to degradation can lead to failed reactions, impure products, and unreliable results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and address the degradation of your alkoxypyridine compounds.

Understanding the Instability of Alkoxypyridine Compounds

The stability of an alkoxypyridine is influenced by the interplay of the electron-donating alkoxy group and the electron-deficient pyridine ring.[3] This unique electronic nature makes them susceptible to several degradation pathways. The primary modes of degradation to be aware of are:

  • Hydrolysis: Cleavage of the ether bond, particularly under acidic or basic conditions.

  • Oxidation: Formation of N-oxides or other oxidation products, which can alter the reactivity and properties of the molecule.

  • Photodegradation: Decomposition upon exposure to light, especially UV radiation.

  • Thermal Decomposition: Degradation at elevated temperatures.

This guide will provide you with the knowledge and practical strategies to mitigate these degradation pathways and ensure the integrity of your alkoxypyridine compounds.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for my alkoxypyridine compound?

A1: Proper storage is the first line of defense against degradation. For optimal stability, alkoxypyridine compounds should be stored in a cool, dark, and dry place.[1] Specifically:

  • Temperature: Refrigeration (2-8 °C) is recommended for long-term storage. For highly sensitive compounds, storage at -20 °C or -80 °C may be necessary.[4]

  • Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil.[5]

  • Atmosphere: For compounds sensitive to oxidation or hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (refrigerated) or lowerSlows down the rate of all chemical degradation reactions.
Light Amber vials or protected from lightPrevents photodegradation.[5]
Moisture Tightly sealed containers in a desiccatorMinimizes hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.[6]

Q2: I need to dissolve my alkoxypyridine for an experiment. What solvents should I use or avoid?

A2: The choice of solvent is critical. Protic solvents, especially under acidic or basic conditions, can promote hydrolysis of the alkoxy group.

  • Recommended Solvents: Aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally good choices for dissolving alkoxypyridines.[7]

  • Solvents to Use with Caution: Alcohols (e.g., methanol, ethanol) can potentially participate in trans-etherification reactions under certain conditions. Water should be used with caution, and the pH of aqueous solutions should be carefully controlled.

  • Solvents to Avoid: Strong acidic or basic aqueous solutions should be avoided unless they are a required part of the reaction, and even then, the reaction time and temperature should be minimized.

During Experimental Use

Q3: My reaction involving an alkoxypyridine is giving a low yield, and I see some unexpected byproducts. Could this be due to degradation?

A3: Yes, degradation during a reaction is a common cause of low yields and the formation of impurities. The reaction conditions themselves can be a source of stress for the alkoxypyridine.

  • Check the pH: If your reaction involves acidic or basic reagents or byproducts, this could be causing hydrolysis of the ether linkage. Consider using a non-aqueous acid or base, or a milder catalyst.

  • Temperature Control: Running reactions at elevated temperatures can accelerate thermal decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Atmosphere: If your reaction is sensitive to air, ensure it is performed under an inert atmosphere to prevent oxidation.

dot

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield / Unexpected Byproducts Check_pH Is the reaction acidic or basic? Start->Check_pH Check_Temp Is the reaction run at high temp? Check_pH->Check_Temp No Hydrolysis Potential Hydrolysis Check_pH->Hydrolysis Yes Check_Air Is the reaction open to air? Check_Temp->Check_Air No Thermal_Deg Potential Thermal Degradation Check_Temp->Thermal_Deg Yes Oxidation Potential Oxidation Check_Air->Oxidation Yes Solution_pH Use non-aqueous acid/base or milder conditions Hydrolysis->Solution_pH Solution_Temp Lower reaction temperature Thermal_Deg->Solution_Temp Solution_Air Run under inert atmosphere (N2, Ar) Oxidation->Solution_Air cluster_identification Identifying Degradation Pathway cluster_hplc_results HPLC-MS Results cluster_nmr_results NMR Results Suspected_Deg Suspected Degradation HPLC_Analysis Run Stability-Indicating HPLC-UV/MS Suspected_Deg->HPLC_Analysis NMR_Analysis Acquire 1H and 13C NMR Suspected_Deg->NMR_Analysis New_Peaks New Peaks Observed HPLC_Analysis->New_Peaks Signal_Changes Changes in NMR Spectrum NMR_Analysis->Signal_Changes Mass_Change Analyze Mass of New Peaks New_Peaks->Mass_Change Yes M_plus_16 Mass +16 Da? Mass_Change->M_plus_16 Loss_of_Alkyl Mass corresponds to loss of alkyl group? M_plus_16->Loss_of_Alkyl No Oxidation_Product Likely Oxidation (e.g., N-Oxide) M_plus_16->Oxidation_Product Yes Hydrolysis_Product Likely Hydrolysis (Pyridin-ol) Loss_of_Alkyl->Hydrolysis_Product Yes Loss_of_Alkoxy Disappearance of alkoxy signals? Signal_Changes->Loss_of_Alkoxy Yes Aromatic_Shifts Significant shifts in aromatic region? Loss_of_Alkoxy->Aromatic_Shifts No Loss_of_Alkoxy->Hydrolysis_Product Yes Aromatic_Shifts->Oxidation_Product Yes

Caption: A workflow for identifying the mode of degradation.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent alkoxypyridine from its potential degradation products. [8][9][10]

  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to 3-7) and an organic solvent (e.g., acetonitrile or methanol). [11]3. Detection: UV detection at a wavelength where the alkoxypyridine and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which can aid in their identification.

  • Forced Degradation Samples: To validate that your HPLC method is stability-indicating, you should prepare samples of your alkoxypyridine that have been subjected to forced degradation (stress testing). [5][12][13][14][15][16][17][18]This involves exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress. The goal is to generate the potential degradation products and ensure they are well-separated from the parent compound.

Stress ConditionTypical Procedure
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours [19]
Photodegradation Expose to UV light (e.g., 254 nm) for 24 hours
Thermal Degradation Heat at 105 °C for 24 hours (solid state)

Note: The severity of the stress conditions may need to be adjusted based on the stability of the specific alkoxypyridine.

Guide 2: Mitigating Degradation During Synthesis and Workup

Even with a robust synthetic route, degradation can occur during the reaction or subsequent workup steps.

Q5: I suspect my alkoxypyridine is degrading during aqueous workup. What can I do?

A5: Aqueous workups, especially if they involve acidic or basic washes, can be detrimental to sensitive alkoxypyridines.

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible.

  • Use Mild Reagents: If an acid or base wash is necessary, use a milder reagent (e.g., saturated sodium bicarbonate instead of 1M NaOH) and keep the solution cold.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by evaporation of the solvent.

Experimental Protocol: Purification of Alkoxypyridines

Column chromatography is a common method for purifying alkoxypyridines. [20]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the mobile phase should be optimized to achieve good separation between the desired product and any impurities.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

  • Alternative: For less polar alkoxypyridines, purification by distillation under reduced pressure may be an option. [20]

Advanced Topics

N-Oxidation: A Common Degradation Pathway

The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. [6]This can occur upon exposure to oxidizing agents or even atmospheric oxygen over time. The formation of an N-oxide can significantly alter the electronic properties and reactivity of the molecule.

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Alkoxypyridine Alkoxypyridine N_Oxide Alkoxypyridine N-Oxide Alkoxypyridine->N_Oxide [O]

Sources

Resolving ambiguous NMR peaks in 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR ambiguities in substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral interpretation, specifically focusing on the compound 2-Ethoxy-3-propoxypyridine. As a molecule with multiple flexible alkyl chains and a substituted aromatic system, it presents classic challenges of signal overlap and conformational complexity. This guide provides field-proven insights and systematic workflows to help you achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals for my ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups overlapping and difficult to assign in the ¹H NMR spectrum?

This is a common issue stemming from the similar electronic environments of the protons in the two alkoxy chains. The methylene protons (CH₂) directly attached to the oxygen atoms are both deshielded, causing their signals to appear in a similar region of the spectrum (typically 4.0-4.5 ppm). The terminal methyl (CH₃) groups and the central methylene of the propoxy group also reside in the crowded upfield region (1.0-2.0 ppm). This convergence of chemical shifts makes definitive assignment from a simple 1D ¹H NMR spectrum highly challenging.[1][2]

Q2: The three adjacent protons on the pyridine ring (H-4, H-5, and H-6) are very close together in the aromatic region. How can I resolve and assign them?

The two electron-donating alkoxy groups at positions 2 and 3 significantly shield the pyridine ring protons relative to unsubstituted pyridine. Their electronic effects cause the chemical shifts of H-4, H-5, and H-6 to be very similar, resulting in a complex, overlapping multiplet system. Distinguishing these requires experiments that can exploit their through-bond or through-space relationships. Simple 1D proton NMR is often insufficient for a conclusive assignment.[3][4][5]

Q3: My spectrum shows broadened peaks, especially for the methylene protons of the alkoxy groups. What is the likely cause?

Peak broadening in this context often points to dynamic processes occurring on the NMR timescale.[6] For this compound, the most probable cause is restricted rotation around the C(aryl)-O bonds, leading to the presence of different conformational isomers (rotamers). If the rate of interconversion between these rotamers is intermediate on the NMR timescale, the spectrometer detects an average signal, which manifests as a broad peak.[7][8] This can be resolved by altering the experiment temperature.

Q4: I suspect my sample is pure, but I can't get sharp, well-resolved peaks. What are the first troubleshooting steps I should take?

Before resorting to advanced experiments, always verify your fundamental setup. Poor resolution can stem from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is critical. Always perform a shimming routine before acquisition. Inhomogeneous samples (due to poor solubility or particulates) can make good shimming impossible.[9]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.[10] Conversely, a very dilute sample will require more scans to achieve a good signal-to-noise ratio.

  • Solvent Choice: Ensure you are using a high-quality deuterated solvent. The presence of residual protonated solvent or water can obscure signals and affect the lock.[6]

Troubleshooting Guide: A Systematic Approach to Resolving Ambiguity

When faced with an ambiguous spectrum for this compound, a tiered approach is most effective. Start with simple adjustments and progress to more complex, information-rich experiments.

Troubleshooting_Workflow cluster_0 Initial 1D ¹H NMR Analysis cluster_1 Tier 1: Modify Experimental Conditions cluster_2 Tier 2: Advanced 2D NMR cluster_3 Resolution A Ambiguous/Overlapping Peaks Observed B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Aromatic/Alkoxy Overlap? C Variable Temperature (VT) NMR (Heat or Cool Sample) A->C Broad Peaks Observed? D Run ¹H-¹H COSY (Identify Spin Systems) B->D Still Ambiguous? C->D Still Ambiguous? E Run ¹H-¹³C HSQC (Connect Protons to Carbons) D->E F Run ¹H-¹³C HMBC (Long-Range Connectivity) E->F G Unambiguous Peak Assignment F->G Combine all data

Caption: A decision-making workflow for resolving ambiguous NMR peaks.

Tier 1 Protocols: Modifying Experimental Conditions

Solvent Study: Leveraging Anisotropic Effects

Changing the solvent is a powerful yet simple method to induce changes in chemical shifts.[11][12] Aromatic solvents like benzene-d₆ or pyridine-d₅ create a different magnetic environment for the solute compared to chloroform-d₃, often resolving overlapping signals, particularly in the aromatic region.[6]

Experimental Protocol: Solvent Change

  • Prepare a new sample: Dissolve an equivalent amount of this compound in the new solvent (e.g., benzene-d₆).

  • Acquire Standard ¹H NMR: Use the same acquisition parameters as the original experiment for a direct comparison.

  • Analyze the Spectrum: Compare the new spectrum with the one acquired in CDCl₃. Look for changes in the dispersion of the aromatic and alkoxy proton signals. Protons oriented differently with respect to the aromatic solvent ring will experience differential shielding, potentially resolving the overlap.

Variable Temperature (VT) NMR: Probing Dynamic Exchange

If you observe broad peaks, VT NMR is the experiment of choice.[7][8][13] By changing the temperature, you can alter the rate of conformational exchange.

  • Heating: Increases the rate of exchange. If the exchange becomes fast on the NMR timescale, you will observe sharp, averaged signals.[7][13]

  • Cooling: Decreases the rate of exchange. If the exchange becomes slow on the NMR timescale, you will see distinct, sharp signals for each individual conformer.[7][13]

Experimental Protocol: Variable Temperature (VT) NMR

  • Safety First: Check the boiling and freezing points of your solvent to define a safe temperature range. For toluene-d₈, a common VT solvent, the usable range is wide (MP -95 °C, BP 111 °C).[7]

  • Initial Setup: Acquire a standard ¹H spectrum at room temperature (e.g., 25 °C).

  • Incremental Temperature Change: Increase or decrease the temperature in steps of 10-20 °C.[13][14] Allow the temperature to equilibrate for at least 5-10 minutes at each step before re-shimming and acquiring a new spectrum.[14][15]

  • Data Analysis: Observe the changes in peak shape. The temperature at which broad peaks sharpen or coalesce provides information about the energy barrier of the dynamic process.

TechniquePrincipleBest For ResolvingKey Consideration
Solvent Change Alters local magnetic environment through solute-solvent interactions.[11][12][16]Overlapping aromatic or aliphatic signals that are close in chemical shift.May not resolve severe overlap; requires additional sample.
VT NMR Changes the rate of dynamic processes (e.g., conformational exchange).[7][13]Broad peaks caused by intermediate-rate exchange phenomena.Requires a solvent with a suitable temperature range and sufficient instrument time for equilibration.[7][14]

Tier 2 Protocols: Advanced 2D NMR Spectroscopy

When simple modifications are insufficient, 2D NMR is required for definitive structural proof. These experiments correlate nuclei through bonds, providing an unambiguous map of the molecular structure.[17][18][19]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[19][20] It is the workhorse for mapping out the proton spin systems within the ethoxy and propoxy chains.

How to Interpret the COSY Spectrum:

  • The 1D ¹H spectrum appears on both the horizontal and vertical axes.

  • Cross-peaks (off-diagonal signals) connect protons that are J-coupled.

  • For the ethoxy group, you will see a cross-peak connecting the -OCH₂ - protons to the -CH₂CH₃ protons.

  • For the propoxy group, you will trace the connectivity from the -OCH₂ - to the -CH₂CH₂ CH₃ and then to the -CH₂CH₂CH₃ protons.

Caption: Key HMBC correlations connecting the alkoxy protons to the pyridine ring.

By systematically applying these troubleshooting steps—starting with simple changes to experimental conditions and progressing to definitive 2D NMR experiments—you can successfully overcome the challenges of peak ambiguity and confidently elucidate the structure of this compound.

References

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  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACS Publications. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • YouTube. (2023, April 10). Variable Temperature NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Peak overlap resolution by covariance NMR. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • ACS Publications. (2017, November 29). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIH. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

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  • ResearchGate. (2016, November 25). What causes NMR peaks to diverge in a horizontal stepwise manner? Retrieved from [Link]

  • NMR Wiki Q&A Forum. (2013, July 4). Strange peak distortions but that of water. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Scaffolds

In the landscape of modern drug discovery, pyridine derivatives are indispensable scaffolds due to their versatile chemical properties and presence in numerous marketed drugs.[1][2][3] 2-Ethoxy-3-propoxypyridine, a bespoke heterocyclic intermediate, holds significant potential for the development of novel therapeutic agents. However, its journey from synthesis to biological screening and eventual clinical application is critically dependent on one fundamental attribute: purity.

Overall Purity Assessment Workflow

A robust purity assessment strategy relies on an integrated, multi-technique approach. The workflow begins with high-throughput chromatographic screening, followed by more definitive spectroscopic and elemental composition analysis to build a complete purity profile of the synthesized compound.

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Definitive Quantification & Confirmation cluster_2 Final Evaluation start Synthesized This compound hplc HPLC-UV (Area % Purity) start->hplc Primary Screen gcms GC-MS (TIC Purity & Impurity ID) start->gcms Volatiles Screen qnmr qNMR (Absolute Purity) hplc->qnmr If >95% pure gcms->qnmr ea Elemental Analysis (Compositional Verification) qnmr->ea Confirm report Comprehensive Purity Report qnmr->report ea->report

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the quintessential technique for purity determination in pharmaceutical development, prized for its precision, robustness, and ability to separate non-volatile impurities.[5] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which effectively retains the analyte and related organic impurities based on their polarity.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, increases the elution strength, ensuring that even more retained (less polar) impurities are eluted from the column. A phosphate buffer is added to maintain a constant pH, which is critical for achieving reproducible retention times and sharp peak shapes for the basic pyridine moiety.[6]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~270 nm) provides high sensitivity for the analyte and structurally similar impurities.

Experimental Protocol: RP-HPLC Purity Assay
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 270 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤2.0%, the tailing factor is ≤1.5, and the theoretical plates are ≥2000. This validates that the system is performing with adequate precision and efficiency.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Signatures

GC-MS is exceptionally suited for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or by-products from the synthesis.[7][8] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Causality Behind Experimental Choices:

  • Column: A low-polarity DB-5ms or equivalent column is chosen for its versatility in separating a wide range of analytes.

  • Inlet Temperature: A high inlet temperature (e.g., 250 °C) ensures rapid and complete volatilization of the sample.

  • Temperature Program: A temperature ramp is employed to first separate highly volatile compounds at lower temperatures, then gradually increase the temperature to elute the main analyte and any higher-boiling impurities.

Experimental Protocol: GC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C, Split mode (50:1).

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Purity is estimated from the Total Ion Chromatogram (TIC) by area percentage. Peaks corresponding to impurities are identified by searching their mass spectra against the NIST/Wiley library.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (or assay) of a compound without needing a chemically identical reference standard.[4][9][10] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[10]

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity (>99.9%), non-hygroscopic standard with sharp, well-resolved peaks that do not overlap with the analyte is chosen. Maleic anhydride is an excellent choice.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal integrals are accurately proportional to the molar amounts. This is a key parameter for ensuring the "quantitative" integrity of the experiment.

Workflow and Protocol: Absolute Purity by ¹H qNMR

qNMR Workflow prep 1. Prepare Sample - Accurately weigh Analyte - Accurately weigh Internal Std. acquire 2. Acquire Spectrum - Use quantitative parameters (e.g., long d1) prep->acquire process 3. Process Data - Phase & baseline correct - Integrate analyte & std. peaks acquire->process calculate 4. Calculate Purity - Use integral, weight, and proton count in formula process->calculate result Absolute Purity (%) calculate->result

Caption: Step-by-step workflow for qNMR purity determination.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of maleic anhydride (Internal Standard, IS) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition (¹H):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16-32.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the aromatic protons) and the signal from the internal standard (the two olefinic protons of maleic anhydride).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen in the sample.[11][12] This technique is a fundamental test of purity, as the presence of significant impurities will cause the experimental values to deviate from the theoretically calculated elemental composition.[13]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Provide ~5 mg of the finely ground, dried (to remove residual solvent/water) synthesized compound in a pre-weighed tin capsule.

  • Instrumentation:

    • The sample is combusted at high temperature in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.[14]

  • Data Interpretation:

    • The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₅NO₂).

    • A result is generally considered acceptable if the experimental values are within ±0.4% of the theoretical values.[12][15]

Comparative Analysis and Data Interpretation

Each technique provides a unique perspective on the sample's purity. A truly comprehensive assessment synthesizes the data from all methods.

Table 1: Comparison of Purity Assessment Techniques

FeatureHPLC-UVGC-MSqNMRElemental Analysis
Principle Chromatographic separation based on polarityChromatographic separation based on volatility & boiling pointNuclear spin resonance in a magnetic fieldHigh-temperature combustion and gas detection
Purity Type Relative (Area %)Relative (Area %)Absolute (Assay) Indirect (Compositional)
Strengths High precision, robust, widely applicable for non-volatiles.Excellent for volatile impurities, provides mass for identification.Primary method, no specific reference needed, high accuracy.Confirms elemental formula, detects non-UV active/inorganic impurities.
Limitations Requires UV-active impurities, may miss co-eluting peaks.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, requires high-purity IS.Insensitive to isomeric impurities, requires high sample purity.
Primary Use Routine quality control, stability testing.Residual solvent analysis, impurity identification.Reference standard characterization, absolute quantification.New chemical entity confirmation, bulk purity check.

Table 2: Hypothetical Purity Data for Synthesized this compound

Analytical MethodCertified Reference StandardSynthesized Batch 1Interpretation
HPLC Purity (Area %) 99.9%99.2%High purity with minor related impurities detected.
GC-MS Purity (TIC %) >99.9%98.8% (plus 0.3% Dichloromethane)High purity, but contains residual synthesis solvent.
qNMR Purity (Assay, %w/w) 99.8 ± 0.2%98.7 ± 0.3%Confirms high absolute purity, consistent with GC-MS data.
Elemental Analysis (%C) Theory: 66.27%, Found: 66.31%Theory: 66.27%, Found: 65.75%Fails. The deviation >0.4% suggests the presence of an impurity with a lower carbon content (e.g., inorganic salt).
Elemental Analysis (%H) Theory: 8.34%, Found: 8.31%Theory: 8.34%, Found: 8.25%Passes.
Elemental Analysis (%N) Theory: 7.73%, Found: 7.75%Theory: 7.73%, Found: 7.61%Passes.

In this hypothetical case, while chromatography and NMR suggest high purity, the failed elemental analysis is a critical red flag. It indicates the presence of an impurity not detected by the other methods (e.g., an inorganic salt from workup), demonstrating the necessity of an orthogonal, multi-technique approach for a trustworthy assessment.

Conclusion: An Integrated Strategy for Unimpeachable Purity

The purity assessment of a novel synthetic compound like this compound is not a task for a single technique but requires a carefully selected portfolio of orthogonal methods.

  • For routine screening and process monitoring, RP-HPLC provides a rapid and precise measure of purity with respect to organic, UV-active impurities.

  • To ensure the absence of volatile contaminants, GC-MS is an essential complementary technique.

  • For the definitive characterization of a new batch or for use as a reference standard, ¹H qNMR provides an accurate measure of absolute purity.

  • As a fundamental confirmation of chemical identity and bulk purity, elemental analysis remains an indispensable tool.

By integrating these methods, researchers and drug development professionals can build a comprehensive and self-validating purity profile, ensuring the integrity of their scientific data and the safety and efficacy of the resulting therapeutic candidates. This rigorous approach aligns with regulatory expectations and upholds the highest standards of scientific integrity.[16][17][18]

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and professional in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of classical and modern methods for synthesizing substituted pyridines, grounded in experimental data and mechanistic insights to empower you in selecting the optimal strategy for your specific target.

The Enduring Classics: Building the Pyridine Ring from Acyclic Precursors

For decades, organic chemists have relied on a set of robust and versatile methods for constructing the pyridine ring. These "name reactions" remain highly relevant due to their use of readily available starting materials and their well-understood mechanisms.

The Hantzsch Pyridine Synthesis: A Multi-Component Powerhouse

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a testament to efficiency, combining an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[1] This intermediate is then oxidized to the aromatic pyridine, a transformation driven by the stability of the aromatic ring.[1] The Hantzsch synthesis is renowned for its simplicity and the ability to construct highly functionalized pyridines in a single pot.[2]

Mechanism and Rationale

The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, enamine formation, and a Michael addition, culminating in cyclization and dehydration.[3] The choice of a β-ketoester and an aldehyde allows for the introduction of substituents at the 2, 3, 4, 5, and 6 positions of the pyridine ring. The final oxidation step is crucial for aromatization and can be achieved with a variety of oxidizing agents, such as nitric acid or manganese dioxide.[1][4]

Experimental Protocol: Synthesis of 2,6-diethyl-4-phenyl-3,5-pyridinedicarboxylic acid, diethyl ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), ethyl 3-oxovalerate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10-20 mL).[4]

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Workup: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure.[4]

  • Purification: Purify the crude 1,4-dihydropyridine by recrystallization from ethanol or by column chromatography on silica gel.

  • Aromatization: Dissolve the purified 1,4-dihydropyridine (1.0 mmol) in acetonitrile (10-20 mL) and add activated manganese dioxide (5-10 equivalents). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[4]

  • Final Purification: Filter the reaction mixture through a pad of celite, wash the celite with acetonitrile, and remove the solvent from the combined filtrates under reduced pressure. Purify the resulting pyridine derivative by column chromatography or recrystallization.[4]

The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis offers a two-step pathway to 2,3,6-trisubstituted pyridines.[5] It begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[5][6] A key advantage of this method is that the use of an ynone obviates the need for a separate oxidation step to achieve aromatization.[5]

Mechanism and Rationale

The initial Michael addition of the enamine to the ethynylketone is followed by E/Z isomerization, which is necessary for the subsequent cyclodehydration.[5] While versatile, the traditional Bohlmann-Rahtz synthesis can be limited by the need to isolate the intermediate and the high temperatures required for the final cyclization.[5] Modern modifications, however, have introduced acid catalysis to facilitate a one-pot reaction at lower temperatures.[7]

Experimental Protocol: One-Step Acid-Catalyzed Bohlmann-Rahtz Synthesis

  • Reaction Setup: In a suitable flask, dissolve the enamine (e.g., ethyl β-aminocrotonate, ~1 mmol, 1 equiv.), the alkynone (1.2 equiv.), and a catalytic amount of ytterbium(III) triflate (15–20 mol%) in toluene (6 ml).[8]

  • Reaction: Heat the solution at reflux for 16 hours.[8]

  • Workup: Allow the reaction to cool, then add water (6 ml) and heat at reflux for an additional 20 minutes. Extract the mixture with ethyl acetate (2 x 10 ml).[8]

  • Purification: Combine the organic layers, wash with brine (6 ml), dry over MgSO₄, and evaporate the solvent in vacuo to yield the pyridine product.[8]

The Kröhnke Pyridine Synthesis: Convergent and High-Yielding

The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines.[9] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[3][9] A significant advantage over the Hantzsch synthesis is that an oxidation step is not required, as the pyridinium salt already possesses the correct oxidation state.[3]

Mechanism and Rationale

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and dehydrates to form the final pyridine product.[9][10]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (10 mmol) in acetone (20 mL). To this solution, add pyridine dropwise with stirring at room temperature. Stir for 1-2 hours, collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.[9]

  • Reaction: In a flask, combine N-phenacylpyridinium bromide (10 mmol), chalcone (10 mmol), and ammonium acetate (80 mmol) in glacial acetic acid (30 mL).[11]

  • Reaction: Reflux the mixture for 4 hours.[11]

  • Workup: After cooling, pour the mixture into water. Collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.[9]

Modern Strategies: Precision and Efficiency in Pyridine Synthesis

While the classical methods are invaluable, modern organic synthesis has ushered in an era of transition-metal catalysis, offering unprecedented control over regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift

Direct C-H functionalization has emerged as a powerful strategy for introducing substituents onto a pyridine ring without the need for pre-functionalized starting materials.[2][12] Transition metals, particularly palladium, rhodium, and ruthenium, are adept at activating otherwise inert C-H bonds.[2][12]

Mechanism and Rationale

The mechanism of C-H activation can vary depending on the metal and directing group. In many palladium-catalyzed arylations of pyridine N-oxides, the reaction proceeds through a concerted metalation-deprotonation pathway, with the N-oxide group directing the catalyst to the C2 position.[12] This strategy offers high regioselectivity and can be applied to a wide range of pyridine derivatives.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide

  • Reaction Setup: To a screw-capped test tube, add pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.2 equiv), and the arene (e.g., benzene, 40 equiv).[13]

  • Reaction: Heat the mixture at 130 °C for 16 hours.[13]

  • Workup and Purification: After cooling, the reaction mixture is purified by column chromatography to afford the ortho-arylated pyridine N-oxide product.

[2+2+2] Cycloaddition Reactions: Atom-Economical Ring Construction

Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a highly atom-economical route to substituted pyridines.[14][15] This method allows for the rapid assembly of complex pyridine structures from simple, readily available building blocks. Cobalt and rhodium complexes are particularly effective catalysts for this transformation.[8]

Mechanism and Rationale

The catalytic cycle typically begins with the formation of a metallacyclopentadiene intermediate from two alkyne molecules. Subsequent coordination and insertion of a nitrile molecule leads to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine product and regenerate the active catalyst.[8] This method offers excellent control over the substitution pattern of the resulting pyridine.[14]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne with a Nitrile

  • Catalyst Preparation (in situ): In a glovebox, a mixture of CoCl₂(phen) (10 mol%) and zinc powder (100 mol%) are combined.[8]

  • Reaction Setup: To the catalyst mixture, add the diyne (1.0 equiv) and the nitrile (e.g., acetonitrile, excess) as the solvent.[8]

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).[8]

  • Workup and Purification: After the reaction is complete, the mixture is filtered and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the substituted pyridine.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the discussed methods.

Synthesis MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Multi-component reaction of an aldehyde, β-ketoester, and ammonia source.Simple, efficient, uses readily available starting materials, good for highly functionalized pyridines.[1][2]Requires a separate oxidation step, can have long reaction times under classical heating.[1]60-95%[1]
Bohlmann-Rahtz Synthesis Two-step reaction of an enamine and an ethynylketone.Does not require an oxidation step, versatile for trisubstituted pyridines.[5]Traditionally requires high temperatures and isolation of an intermediate.[5]65-95% (modified one-pot)[7]
Kröhnke Synthesis Reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl.High yields, mild conditions, no oxidation step required, high atom economy.[3][10]Requires pre-synthesis of the pyridinium salt in some cases.[9]70-90%[3]
C-H Functionalization Direct introduction of substituents onto the pyridine ring.High atom and step economy, avoids pre-functionalization.[2][12]Often requires expensive transition metal catalysts, may have limited substrate scope.[12]50-90%[12][13]
[2+2+2] Cycloaddition Cyclotrimerization of alkynes and a nitrile.Highly atom-economical, rapid construction of complex pyridines.[14][15]Requires transition metal catalysts, regioselectivity can be a challenge with unsymmetrical alkynes.[14]70-95%[8]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the discussed synthetic strategies, the following diagrams illustrate their core mechanistic pathways and general experimental workflows.

Reaction Mechanism Diagrams

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition & Cyclization cluster_Oxidation Aromatization K1 Aldehyde + β-Ketoester K2 α,β-Unsaturated Carbonyl K1->K2 M1 α,β-Unsaturated Carbonyl + Enamine E1 Ammonia + β-Ketoester E2 Enamine E1->E2 M2 1,4-Dihydropyridine M1->M2 O1 1,4-Dihydropyridine O2 Pyridine O1->O2 [O]

Hantzsch Pyridine Synthesis Mechanism

Krohnke_Mechanism Ylide α-Pyridinium methyl ketone salt -> Pyridinium ylide Michael Michael Addition with α,β-unsaturated carbonyl Ylide->Michael Intermediate 1,5-Dicarbonyl intermediate Michael->Intermediate Cyclization Cyclization with NH₃ and Dehydration Intermediate->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Kröhnke Pyridine Synthesis Mechanism
Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants & Solvent Reaction Heating / Stirring (Monitor by TLC) Start->Reaction Workup Cooling & Initial Product Isolation (Filtration / Extraction) Reaction->Workup Purification Purification (Recrystallization / Column Chromatography) Workup->Purification Characterization Characterize Pure Pyridine (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow for Pyridine Synthesis

Conclusion: Selecting the Right Tool for the Job

The synthesis of substituted pyridines is a mature field of organic chemistry, yet it continues to evolve with the advent of new catalytic systems. The classical methods of Hantzsch, Bohlmann-Rahtz, and Kröhnke remain indispensable for their reliability and scalability. For rapid access to novel and complex pyridine derivatives, modern transition-metal-catalyzed methods, such as C-H functionalization and [2+2+2] cycloadditions, offer unparalleled efficiency and precision.

As a senior application scientist, I encourage you to consider the specific demands of your project—the desired substitution pattern, the availability and cost of starting materials, and the required scale—when selecting a synthetic route. A thorough understanding of the underlying mechanisms and experimental nuances of each method, as outlined in this guide, will empower you to make informed decisions and achieve your synthetic goals with confidence.

References

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  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. (2019). Organic & Biomolecular Chemistry, 17(3), 434-447.
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  • Pyridine C(sp2)
  • Recent Advances in the Synthesis of Pyridines by Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition. (2012). Chemical Reviews, 112(5), 2892-2937.
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Navigating the Structural Labyrinth: A Comparative Guide to the Confirmation of 2-Ethoxy-3-propoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the realm of substituted pyridines, a class of compounds with significant pharmacological interest, this certainty is paramount. This guide provides an in-depth, comparative analysis of the structural elucidation of 2-Ethoxy-3-propoxypyridine, offering a detailed examination of key analytical techniques and a practical comparison with a structurally related analogue, 2,3-dimethoxypyridine.

As a Senior Application Scientist, my experience underscores the necessity of not just applying analytical techniques, but understanding the fundamental principles that make them suitable for a specific analytical challenge. This guide is structured to provide not only the "how" but also the critical "why" behind the experimental design for confirming the structure of this compound.

The Analytical Imperative: Why Structure Matters

Substituted pyridines are prevalent scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. The precise arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. An ethoxy and a propoxy group at the 2 and 3 positions, respectively, of a pyridine ring create a unique electronic and steric environment. Confirmation of this specific substitution pattern is crucial to differentiate it from other potential isomers and to ensure the integrity of any subsequent biological or chemical studies.

This guide will navigate the structural confirmation of this compound through a multi-technique approach, primarily focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an irrefutable confirmation.

The Primary Approach: A Multi-faceted Spectroscopic Analysis of this compound

The following sections detail the experimental protocols and expected outcomes for the comprehensive structural analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the crowded aromatic region and differentiating the alkoxy side chains.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ) and coupling patterns (multiplicity and coupling constants, J) to deduce the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

    • A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85dd1HH-6 (Pyridine)The pyridine proton at the 6-position is expected to be the most downfield due to the deshielding effect of the nitrogen atom and the adjacent oxygen. It will appear as a doublet of doublets due to coupling with H-5 and H-4.
~7.00dd1HH-4 (Pyridine)The proton at the 4-position will be coupled to H-5 and H-6, resulting in a doublet of doublets.
~6.85t1HH-5 (Pyridine)The proton at the 5-position will be coupled to both H-4 and H-6, appearing as a triplet (or more complex multiplet depending on the coupling constants).
~4.30q2H-OCH₂CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons.
~4.10t2H-OCH₂CH₂CH₃The methylene protons of the propoxy group directly attached to the oxygen are also deshielded and will appear as a triplet due to coupling with the adjacent methylene protons.
~1.85sextet2H-OCH₂CH₂CH₃The central methylene protons of the propoxy group will show a more complex splitting pattern (a sextet) due to coupling with the two adjacent methylene groups.
~1.40t3H-OCH₂CH₃The methyl protons of the ethoxy group will appear as a triplet due to coupling with the methylene protons.
~1.05t3H-OCH₂CH₂CH₃The terminal methyl protons of the propoxy group will appear as a triplet due to coupling with the adjacent methylene protons.
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~158No signalC-2 (Pyridine)The carbon atom directly attached to the nitrogen and an oxygen is expected to be significantly downfield.
~145No signalC-3 (Pyridine)The carbon atom attached to the propoxy group will also be downfield.
~138CHC-6 (Pyridine)Aromatic CH carbon adjacent to the nitrogen.
~120CHC-4 (Pyridine)Aromatic CH carbon.
~115CHC-5 (Pyridine)Aromatic CH carbon.
~70CH₂-OCH₂CH₂CH₃Methylene carbon of the propoxy group attached to the oxygen.
~65CH₂-OCH₂CH₃Methylene carbon of the ethoxy group.
~22CH₂-OCH₂CH₂CH₃Central methylene carbon of the propoxy group.
~15CH₃-OCH₂CH₃Methyl carbon of the ethoxy group.
~10CH₃-OCH₂CH₂CH₃Methyl carbon of the propoxy group.

A Comparative Analysis: this compound vs. 2,3-Dimethoxypyridine

To provide a practical context for the analytical data, we will compare the expected spectral features of this compound with those of a closely related and commercially available compound, 2,3-dimethoxypyridine. This comparison highlights how subtle structural differences manifest in the spectroscopic data.

NMR Spectroscopy Comparison

The primary difference in the NMR spectra will be in the signals corresponding to the alkoxy groups.

FeatureThis compound (Predicted)2,3-Dimethoxypyridine (Experimental/Predicted)
¹H NMR (Alkoxy Region) Quartet (~4.30 ppm, 2H), Triplet (~4.10 ppm, 2H), Sextet (~1.85 ppm, 2H), Triplet (~1.40 ppm, 3H), Triplet (~1.05 ppm, 3H)Two singlets for the two methoxy groups, likely around 3.9-4.1 ppm (3H each).
¹³C NMR (Alkoxy Region) Signals at ~70, ~65, ~22, ~15, and ~10 ppm.Two signals for the methoxy carbons, likely in the 55-60 ppm range.

This clear difference in the number, multiplicity, and integration of the alkoxy proton and carbon signals provides a definitive way to distinguish between the two compounds.

Mass Spectrometry: Deciphering the Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[6][7][8]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

  • Analysis: Acquire the mass spectrum, identifying the molecular ion peak (M⁺) and the major fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO₂) is 181.23 g/mol . A prominent molecular ion peak is expected at m/z = 181.

  • Key Fragmentation Pathways: The fragmentation of dialkoxypyridines is expected to involve cleavages of the ether linkages.

    • Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion at m/z = 152.

    • Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a fragment at m/z = 136.

    • Loss of a propyl radical (-•CH₂CH₂CH₃): This would give a fragment ion at m/z = 138.

    • Loss of a propoxy radical (-•OCH₂CH₂CH₃): This would result in a fragment at m/z = 122.

    • Cleavage of the C-O bond with subsequent loss of ethene or propene via rearrangement is also possible.

FeatureThis compound2,3-Dimethoxypyridine
Molecular Ion (M⁺) m/z = 181m/z = 139
Key Fragment Ions Fragments corresponding to the loss of ethyl/ethoxy and propyl/propoxy groups (e.g., m/z 152, 136, 138, 122).Fragments corresponding to the loss of methyl/methoxy groups (e.g., m/z 124, 108).

The distinct molecular ion peaks and the unique fragmentation patterns provide a clear and unambiguous method for differentiating between these two compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11][12]

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Analysis: Acquire the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • C-H stretching (alkanes): Strong absorptions just below 3000 cm⁻¹ from the ethoxy and propoxy groups.

  • C-H stretching (aromatic): Weaker absorptions above 3000 cm⁻¹ from the pyridine ring.

  • C=C and C=N stretching (aromatic): Several bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O stretching (ethers): Strong, characteristic absorptions in the 1300-1000 cm⁻¹ region. Aromatic ethers typically show a strong, broad absorption band.[9][10][12]

While the FTIR spectra of this compound and 2,3-dimethoxypyridine will share many similarities due to the common pyridine and ether functionalities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, particularly in the C-O stretching region. The exact positions and shapes of these bands are sensitive to the nature of the alkyl groups.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a newly synthesized batch of this compound would be as follows:

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of Putative This compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C, DEPT) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Analyze Spectra: - Functional Groups (FTIR) - Connectivity & Environment (NMR) - Molecular Weight & Fragmentation (MS) FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Compare with Predicted Data and Alternative (2,3-Dimethoxypyridine) Data_Analysis->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation G cluster_0 Primary Characterization cluster_1 Detailed Structural Information cluster_2 Final Confirmation Start Unknown Substituted Pyridine Is_MW_Known Molecular Weight Known? Start->Is_MW_Known MS_Analysis Perform Mass Spectrometry (MS) Is_MW_Known->MS_Analysis No NMR_Analysis Perform NMR (1H, 13C) Is_MW_Known->NMR_Analysis Yes MS_Analysis->NMR_Analysis Connectivity_Clear Connectivity Clear from 1D NMR? NMR_Analysis->Connectivity_Clear TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Connectivity_Clear->TwoD_NMR No FTIR_Analysis Perform FTIR Connectivity_Clear->FTIR_Analysis Yes TwoD_NMR->FTIR_Analysis Functional_Groups_Confirmed Functional Groups Confirmed? FTIR_Analysis->Functional_Groups_Confirmed Final_Structure Structure Confirmed Functional_Groups_Confirmed->Final_Structure Yes

Caption: Decision matrix for selecting analytical techniques for substituted pyridines.

Conclusion: A Robust and Defensible Structural Assignment

The structural confirmation of this compound, like any novel compound, demands a rigorous and multi-faceted analytical approach. By systematically applying NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, and by comparing the obtained data with predicted values and a known analogue, a confident and defensible structural assignment can be made. This guide has outlined the key experimental considerations and the underlying scientific rationale, providing a comprehensive framework for researchers in the field of drug discovery and development. The principles and workflows detailed herein are not only applicable to the target molecule but can be adapted for the structural elucidation of a wide array of heterocyclic compounds, ensuring the integrity and reliability of future scientific endeavors.

References

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  • AOBChem USA. (n.d.). 2,3-Dimethoxypyridine. Retrieved from [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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  • SpectraBase. (n.d.). 2,6-Dimethoxypyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0069583). Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

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A Researcher's Guide to Evaluating the In Vitro Efficacy of 2-Ethoxy-3-propoxypyridine: A Comparative Framework for Assessing Anti-Inflammatory and Antioxidant Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of the novel pyridine derivative, 2-Ethoxy-3-propoxypyridine. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other biologically active pyridine-containing molecules suggests a potential for therapeutic relevance, particularly in the realms of anti-inflammatory and antioxidant activity.[1]

This document outlines a series of robust, validated in vitro assays to characterize the potential efficacy of this compound. We will present a comparative analysis, illustrating how to benchmark its performance against well-established reference compounds. The protocols and data interpretation strategies described herein are designed to provide a clear and logical path for generating reliable and reproducible preclinical data.

Introduction to this compound and the Rationale for Efficacy Testing

This compound is a pyridine derivative with ethoxy and propoxy functional groups. The pyridine ring is a core structure in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of alkoxy groups, such as ethoxy and propoxy, can modulate the physicochemical properties of the molecule, potentially enhancing its bioavailability and therapeutic efficacy.[2] Given this structural context, it is logical to hypothesize that this compound may possess antioxidant and anti-inflammatory properties. This guide provides the experimental basis for testing these hypotheses.

Assessing Antioxidant Efficacy: A Multi-faceted Approach

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.[3] Antioxidants can mitigate this damage by scavenging free radicals or interfering with oxidation processes.[4] A comprehensive assessment of a compound's antioxidant potential requires a suite of assays that probe different mechanisms of action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This widely used assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[5] The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4][5] The degree of color change is proportional to the antioxidant capacity of the test compound.[4]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound (Test Compound) Incubation Incubate in the dark (30 minutes) Compound->Incubation Standard Ascorbic Acid (Positive Control) Standard->Incubation DPPH_Sol DPPH Solution in Methanol DPPH_Sol->Incubation Spectro Measure Absorbance at 517 nm Incubation->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Prepare stock solutions of this compound and a reference standard (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compound and the standard.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions, standard dilutions, or solvent control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Comparative Data (Hypothetical):

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound75.352.8
Ascorbic Acid (Standard)22.515.1
Trolox (Standard)35.828.4

Probing Anti-Inflammatory Efficacy: Cellular and Acellular Assays

Inflammation is a complex biological response to harmful stimuli.[6] Chronic inflammation is a key component of many diseases. In vitro anti-inflammatory assays are crucial for the initial screening of potential therapeutic agents.[6][7]

Inhibition of Protein Denaturation Assay

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, using bovine serum albumin (BSA) as the protein source.[8] The turbidity of the solution upon heating is a measure of denaturation, which can be quantified spectrophotometrically.

Experimental Workflow:

Protein_Denaturation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound (Test Compound) Heating Incubate at 72°C (5 minutes) Compound->Heating Standard Diclofenac Sodium (Positive Control) Standard->Heating BSA_Sol Bovine Serum Albumin (BSA) Solution BSA_Sol->Heating Cooling Cool to Room Temp. Heating->Cooling Spectro Measure Absorbance at 660 nm Cooling->Spectro Calc Calculate % Inhibition Spectro->Calc

Caption: Workflow for the inhibition of protein denaturation assay.

Cell-Based Assays for Anti-Inflammatory Activity in Macrophages

Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines upon activation by stimuli like lipopolysaccharide (LPS).[9] RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation in vitro.[9]

3.2.1. Measurement of Nitric Oxide (NO) Production

Principle: The production of NO, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]

Detailed Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a reference standard (e.g., L-NAME) for 1-2 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

  • Determine the concentration of nitrite from a standard curve.

3.2.2. Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Principle: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway Overview:

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Test_Compound This compound (Potential Inhibitor) Test_Compound->NFkB

Caption: Simplified overview of the LPS-induced inflammatory pathway in macrophages.

Comparative Data (Hypothetical):

CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound45.238.951.6
Dexamethasone (Standard)12.88.515.3

Concluding Remarks

The proposed in vitro assays provide a robust and systematic approach to characterizing the potential antioxidant and anti-inflammatory efficacy of this compound. By employing a combination of chemical and cell-based assays and comparing the results to well-characterized standards, researchers can generate a comprehensive efficacy profile for this novel compound. The experimental workflows and hypothetical data presented in this guide serve as a blueprint for initiating a thorough preclinical evaluation. Further studies to elucidate the precise molecular mechanisms of action are warranted should promising activity be observed in these initial screens.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem. (n.d.). BenchChem.
  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. (2020, May 19). ResearchGate.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). ResearchGate.
  • Assays of Antioxidant Properties - In Vitro and In Vivo #freeradicals #antioxidants. (2024, September 22). YouTube.
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024, July 22). LinkedIn.
  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021, May 17). ResearchGate.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). National Institutes of Health.
  • 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). National Institutes of Health.

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A Comparative Study of Alkoxypyridine Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Alkoxypyridines, a class of heterocyclic compounds, are of significant interest to researchers in medicinal chemistry and materials science. The position of the alkoxy group on the pyridine ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 2-, 3-, and 4-alkoxypyridine isomers, offering valuable insights for their strategic utilization in research and development.

Introduction: The Significance of Alkoxy Substituent Placement

The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of an alkoxy group can modulate the electronic and steric properties of the pyridine ring, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. The isomeric placement of this group—at the 2-, 3-, or 4-position—is not a trivial choice. It dictates the molecule's basicity, reactivity towards electrophilic and nucleophilic attack, and overall three-dimensional shape, all of which are critical determinants of its function. Understanding the distinct characteristics of each isomer is therefore paramount for the rational design of novel therapeutics and functional materials.

Comparative Physicochemical Properties

The position of the alkoxy group significantly impacts the fundamental physicochemical properties of the pyridine ring, most notably its basicity (pKa), boiling point, and density.

Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Aqueous pKa 3.06[1]4.91[2]6.58
Boiling Point 142-143 °C65 °C/15 mmHg[3]108-111 °C/65 mmHg[4]
Density (at 25 °C) 1.04 g/mL1.083 g/mL[3]1.075 g/mL[4]

Basicity (pKa): The most striking difference among the isomers is their basicity. 4-Methoxypyridine is the most basic, followed by 3-methoxypyridine, with 2-methoxypyridine being the least basic. This trend can be attributed to the interplay of inductive and resonance effects of the methoxy group.

  • 4-Methoxypyridine: The methoxy group at the 4-position exerts a strong +M (mesomeric or resonance) effect, donating electron density into the ring and, crucially, towards the nitrogen atom. This increases the electron density on the nitrogen, making its lone pair more available for protonation.

  • 3-Methoxypyridine: At the 3-position, the +M effect of the methoxy group does not directly delocalize electron density onto the nitrogen atom. Its influence is primarily through the electron-withdrawing -I (inductive) effect, which is weaker than the resonance effect, resulting in a basicity that is lower than 4-methoxypyridine but higher than pyridine itself.

  • 2-Methoxypyridine: The methoxy group at the 2-position exhibits a significant -I effect due to its proximity to the nitrogen, which strongly withdraws electron density and reduces the basicity of the nitrogen atom.[1] Additionally, steric hindrance from the adjacent methoxy group can impede the approach of a proton.[1]

Spectroscopic Analysis: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct fingerprints for each isomer, reflecting the unique electronic environment of the protons and carbons within the ring.

Nucleus2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
¹H NMR (δ, ppm in CDCl₃) ~8.16 (H6), ~7.52 (H4), ~6.82 (H5), ~6.72 (H3), ~3.92 (OCH₃)~8.2 (H2), ~8.1 (H6), ~7.2 (H4, H5), ~3.8 (OCH₃)~8.4 (H2, H6), ~6.7 (H3, H5), ~3.9 (OCH₃)
¹³C NMR (δ, ppm in CDCl₃) ~164.5 (C2), ~147.0 (C6), ~138.5 (C4), ~116.5 (C5), ~111.0 (C3), ~53.0 (OCH₃)~155.0 (C3), ~142.0 (C2), ~140.0 (C6), ~123.0 (C5), ~120.0 (C4), ~55.0 (OCH₃)~165.0 (C4), ~151.0 (C2, C6), ~110.0 (H3, H5), ~55.0 (OCH₃)

Key IR Absorptions (cm⁻¹):

  • C-O Stretch: All isomers will show a characteristic C-O stretching vibration. For aromatic ethers, this typically appears in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

  • C=N and C=C Stretching: The pyridine ring vibrations will be present in the 1600-1400 cm⁻¹ region. The exact positions of these bands can be subtly influenced by the position of the alkoxy group.

Synthesis of Alkoxypyridine Isomers

The synthetic route to alkoxypyridines is highly dependent on the desired isomer, often dictated by the availability of starting materials and the regioselectivity of the reactions.

Experimental Protocol: Synthesis of 4-Alkoxypyridines

This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines via nucleophilic aromatic substitution of 4-chloropyridine.[5]

Materials:

  • 4-Chloropyridine hydrochloride

  • Desired alcohol (e.g., butanol)

  • Sodium hydroxide (powdered)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask flushed with argon, add powdered sodium hydroxide (5.0 mmol), the alcohol (1.0 mmol), and DMSO (2 mL).

  • Heat the mixture to 80 °C with stirring.

  • Add 4-chloropyridine hydrochloride (1.0 mmol) and rinse with an additional 1 mL of DMSO.

  • After 30 minutes, add an additional portion of 4-chloropyridine hydrochloride (0.2 mmol).

  • Continue heating and stirring the reaction overnight.

  • Cool the reaction mixture and add water (5 mL).

  • Extract the aqueous mixture with a 1:1 mixture of ethyl acetate and hexanes (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Protocol: Synthesis of 2-Alkoxypyridines

This method involves the nucleophilic substitution of a 2-halopyridine.

Materials:

  • 2-Chloropyridine

  • Desired alcohol (e.g., ethanol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under argon, add the alcohol (1.2 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 mmol).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-chloropyridine (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Experimental Protocol: Synthesis of 3-Alkoxypyridines

The synthesis of 3-alkoxypyridines can be more challenging due to the lower reactivity of the 3-position towards nucleophilic substitution. One common approach involves the hydrolysis of a nitrile precursor.[6] This example outlines the synthesis of a 3-methoxypyridine derivative.

Materials:

  • 3-Methoxypyridine-2-carbonitrile

  • 30% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxypyridine-2-carbonitrile (e.g., 5.0 g) and 30% aqueous sodium hydroxide (25 mL).[6]

  • Heat the mixture to reflux (100-110 °C) for 4-6 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2.5-3, which will cause the product to precipitate.[6]

  • Collect the solid product by vacuum filtration.

Reactivity: A Tale of Three Positions

The electronic nature of the alkoxy group, dictated by its position, governs the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or with a good leaving group at the 2- or 4-position.

  • 2- and 4-Alkoxypyridines: The alkoxy group at these positions can be displaced by strong nucleophiles, although they are less reactive leaving groups than halogens. The reactivity is enhanced if the pyridine nitrogen is quaternized.

  • 3-Alkoxypyridines: The 3-position is the least reactive towards SNAr due to the inability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The outcome of SEAr on alkoxypyridines is a balance between the deactivating effect of the ring nitrogen and the activating, ortho-, para-directing effect of the alkoxy group.

  • 4-Methoxypyridine: The strong activating and ortho-directing +M effect of the methoxy group at the 4-position directs electrophiles to the 3- and 5-positions.

  • 3-Methoxypyridine: The methoxy group directs electrophiles to the 2-, 4-, and 6-positions. The 2- and 6-positions are activated by the +M effect, while the 4-position is also activated.

  • 2-Methoxypyridine: The methoxy group directs electrophiles to the 3- and 5-positions.

Diagram of Electrophilic Attack on 4-Methoxypyridine:

G cluster_0 Electrophilic Attack at C3 on 4-Methoxypyridine 4-MP 4-Methoxypyridine Intermediate Resonance-stabilized intermediate 4-MP->Intermediate Attack by E+ E+ E+ Product 3-Substituted-4-methoxypyridine Intermediate->Product -H+

Caption: Electrophilic attack on 4-methoxypyridine.

Comparative Reactivity Experiment: Nitration of Methoxypyridine Isomers

This protocol provides a framework for comparing the reactivity and regioselectivity of the three methoxypyridine isomers towards electrophilic nitration.

Materials:

  • 2-Methoxypyridine

  • 3-Methoxypyridine

  • 4-Methoxypyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks, dissolve each methoxypyridine isomer (1.0 mmol) in dichloromethane (5 mL). Cool the flasks to 0 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 mmol) dropwise to concentrated sulfuric acid (1 mL) at 0 °C.

  • Reaction: Slowly add the nitrating mixture dropwise to each of the methoxypyridine solutions at 0 °C.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes) for 1 hour. Note the relative consumption of starting material and the formation of new products.

  • Workup: After 1 hour, pour each reaction mixture into ice-cold saturated sodium bicarbonate solution. Extract with dichloromethane (3 x 10 mL).

  • Isolation: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture for each isomer by ¹H NMR to determine the ratio of regioisomeric products formed.

Expected Outcome and Rationale: This experiment will demonstrate the differences in reactivity (reaction rate) and regioselectivity. 4-Methoxypyridine is expected to react the fastest due to the strong activation from the methoxy group. The analysis of the product mixture will reveal the directing effects of the methoxy group in each isomeric position.

Diagram of Reaction Pathways:

G 2-MP 2-Methoxypyridine Nitration Nitration (HNO3, H2SO4) 2-MP->Nitration 3-MP 3-Methoxypyridine 3-MP->Nitration 4-MP 4-Methoxypyridine 4-MP->Nitration Products_2MP 3-Nitro- and 5-Nitro- 2-methoxypyridine Nitration->Products_2MP Products_3MP 2-Nitro-, 4-Nitro-, and 6-Nitro- 3-methoxypyridine Nitration->Products_3MP Products_4MP 3-Nitro-4-methoxypyridine Nitration->Products_4MP

Caption: Comparative nitration of methoxypyridine isomers.

Applications in Drug Development

The distinct properties of alkoxypyridine isomers have been exploited in the design of a wide array of therapeutic agents.

  • 2-Alkoxypyridines: The 2-alkoxypyridine motif is present in a variety of bioactive compounds. For instance, certain 2-aryloxy-4-alkoxy-pyridines have been identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in the treatment of depression and anxiety.[7]

  • 3-Alkoxypyridines: The 3-alkoxypyridine scaffold is a key component in several drugs and clinical candidates. For example, it is found in compounds developed as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[8]

  • 4-Alkoxypyridines: The 4-alkoxypyridine unit is a common feature in proton pump inhibitors, such as omeprazole, which are widely used to treat acid reflux and ulcers.

The choice of isomer is critical in drug design as it influences not only the binding affinity to the target protein but also the ADME (absorption, distribution, metabolism, and excretion) properties of the drug candidate.

Conclusion

The seemingly subtle change in the position of an alkoxy group on a pyridine ring gives rise to three distinct classes of isomers with remarkably different physicochemical properties, spectroscopic signatures, and chemical reactivity. A thorough understanding of these differences is essential for researchers and drug development professionals. By leveraging the unique characteristics of 2-, 3-, and 4-alkoxypyridines, it is possible to rationally design and synthesize novel molecules with tailored properties for a wide range of applications, from targeted therapeutics to advanced functional materials. This guide serves as a foundational resource to aid in the strategic selection and utilization of these versatile building blocks.

References

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A Scientist's Comparative Guide: Validating the Mechanism of Action for Novel Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, identifying a novel pyridine compound with promising biological activity is merely the first step. A deep and thorough validation of its mechanism of action (MOA) is a critical pillar of modern drug discovery, essential for progressing a compound through the costly pipeline of clinical trials.[1] This guide provides a comparative framework of experimental strategies to elucidate and validate the MOA of novel pyridine compounds, moving beyond simple efficacy to a comprehensive understanding of how they work.

The Imperative of MOA Validation: From "What" to "How"

Understanding a compound's MOA is fundamental for several reasons: it informs on- and off-target effects, guides lead optimization, enables rational combination therapies, and is crucial for developing biomarkers to identify patient populations most likely to respond.[2][3] A well-defined MOA strengthens intellectual property claims and provides a solid foundation for further development.

Phase 1: Identifying the Direct Molecular Target

The initial and pivotal step is to identify the direct binding partner(s) of the pyridine compound. Various techniques can be employed, each with distinct advantages and disadvantages.

Target Deconvolution Strategies
  • Affinity Chromatography: This classic method involves immobilizing the pyridine compound on a solid support to "pull down" its binding partners from a cell lysate. While powerful for identifying novel targets, it requires chemical modification of the compound, which can sometimes alter its binding properties.[4]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is a label-free technique that leverages the principle that ligand binding can stabilize a protein against proteolysis.[5][6] This method is advantageous as it uses the native, unmodified small molecule.[6][7]

    Experimental Protocol: DARTS

    • Lysate Preparation: Prepare a cell lysate using a non-denaturing lysis buffer.[8]

    • Compound Incubation: Incubate aliquots of the lysate with the pyridine compound and a vehicle control (e.g., DMSO).

    • Proteolysis: Add a protease (e.g., pronase) to digest the proteins.

    • Analysis: Analyze the samples by SDS-PAGE. Proteins stabilized by the compound will be protected from degradation and appear as more prominent bands compared to the control.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical assay that measures changes in the thermal stability of proteins upon ligand binding within intact cells or tissues.[9][10][11] This provides a more physiologically relevant context for target engagement.[11][12]

    Experimental Protocol: CETSA

    • Cell Treatment: Treat intact cells with the pyridine compound or vehicle.

    • Heating: Heat the cell suspensions across a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.[9]

    • Detection: Quantify the amount of the target protein in the soluble fraction, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.[9][10]

Table 1: Comparison of Target Identification Methods

MethodPrincipleKey AdvantagesKey Limitations
Affinity Chromatography Immobilized compound captures binding proteins.Can identify unknown targets.Requires compound modification; potential for non-specific binding.[4]
DARTS Ligand binding protects the target protein from protease digestion.No compound modification needed; relatively simple protocol.[5][6][7]May not be effective for all protein-ligand interactions.
CETSA Ligand binding alters the thermal stability of the target protein.Measures target engagement in a cellular context; no compound modification required.[9][10][13]Can be technically demanding; may not be suitable for all proteins.

Workflow for Target Identification

G cluster_0 Phase 1: Target Identification start Novel Pyridine Compound affinity Affinity-Based Methods (e.g., Affinity Chromatography) start->affinity stability Stability-Based Methods (e.g., DARTS, CETSA) start->stability mass_spec Mass Spectrometry (Protein Identification) affinity->mass_spec stability->mass_spec putative_targets Putative Target(s) mass_spec->putative_targets

Caption: Initial steps to identify potential protein targets for a novel pyridine compound.

Phase 2: Validating Target Engagement and Functional Impact

Once a putative target is identified, it is crucial to validate the direct binding and quantify the functional consequences of this interaction.

Biophysical Validation of Direct Binding
  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[14][15][16] It is a gold standard for studying biomolecular interactions in drug discovery.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19][20]

Functional Assays

The choice of functional assay is dictated by the nature of the identified target.

  • Enzymatic Assays: If the target is an enzyme, such as a kinase, its activity should be measured in the presence of the pyridine compound.[21] This allows for the determination of inhibitory (IC50) or activation (EC50) concentrations.[22]

    Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

    • Compound Preparation: Prepare serial dilutions of the pyridine compound.

    • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the compound dilutions.

    • Initiation: Start the reaction by adding ATP.[22][23]

    • Incubation: Incubate at the optimal temperature for the specified time.[22]

    • Detection: Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity, often measured via a luminescent signal.[22]

    • Analysis: Plot the signal against the compound concentration to determine the IC50 value.

Table 2: Comparison of Target Validation Methods

MethodInformation ProvidedKey AdvantagesKey Limitations
SPR Binding kinetics (ka, kd) and affinity (KD).[15][16]Real-time, label-free, high sensitivity.[14][24]Requires immobilization of one binding partner.
ITC Binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS).[17][18][19]In-solution, label-free, provides a complete thermodynamic profile.[19]Requires larger quantities of pure protein.
Enzymatic Assays Functional modulation of enzyme activity (IC50/EC50).[22]Directly measures the functional outcome of binding.Target-specific assay development is required.

Phase 3: Delineating the Downstream Cellular Pathways

A comprehensive MOA validation extends beyond the direct target to the downstream cellular pathways affected by the compound.

Global Profiling Techniques
  • RNA-Sequencing (RNA-Seq): RNA-Seq provides a global snapshot of the transcriptome, revealing changes in gene expression in response to compound treatment.[25][26][27] This can help identify the cellular pathways modulated by the compound.[28][29]

  • Proteomics: Quantitative proteomics techniques, such as SILAC or iTRAQ, measure changes in protein abundance and post-translational modifications, offering a complementary view to transcriptomics and providing insights into the drug's effect on cellular mechanisms.[30][31][32]

Pathway Analysis

The vast datasets from these "omics" approaches can be analyzed using bioinformatics tools to identify statistically enriched pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.[33][34][35]

Illustrative Signaling Pathway

G cluster_1 Example Downstream Signaling Compound Pyridine Compound Target Target Kinase Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression Changes TranscriptionFactor->GeneExpression Phenotype Cellular Phenotype GeneExpression->Phenotype

Caption: A simplified model of a signaling cascade initiated by a pyridine compound inhibiting a target kinase.

Conclusion: A Multi-faceted and Iterative Approach

Validating the mechanism of action of a novel pyridine compound is a complex but essential undertaking. It is not a linear path but an iterative process of hypothesis generation and rigorous experimental testing. By combining orthogonal biophysical, biochemical, and cell-based methodologies, researchers can construct a robust and well-supported MOA. This comprehensive understanding is the bedrock upon which successful and impactful therapeutics are built.

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A Comparative Benchmarking Guide to 2-Ethoxy-3-propoxypyridine: A Novel Phosphodiesterase 4 (PDE4) Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells, represents a validated therapeutic strategy for a range of inflammatory disorders, including Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][2] While first-generation inhibitors like rolipram demonstrated clinical proof-of-concept, their therapeutic utility was hampered by a narrow therapeutic window, primarily due to mechanism-based side effects such as nausea and emesis.[3][4] Second-generation inhibitors, such as roflumilast, offer an improved therapeutic index but opportunities for further optimization remain.[5][6] This guide introduces a comprehensive benchmarking framework for evaluating novel chemical entities targeting PDE4, using the hypothetical pyridine derivative, 2-Ethoxy-3-propoxypyridine (herein designated EPP-123), as a case study. We will compare its potential performance against the prototypical inhibitor, Rolipram, and the clinically approved, Roflumilast, through a logically sequenced cascade of in vitro and in vivo assays.

Scientific Rationale: The PDE4-cAMP Signaling Axis

The central mechanism of action for PDE4 inhibitors is the prevention of cAMP hydrolysis into its inactive form, AMP.[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3][7] This cascade ultimately suppresses the expression and release of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), and promotes anti-inflammatory responses.[7][8] The rationale for our benchmarking cascade is to systematically de-risk and characterize EPP-123, starting from direct target engagement at the biochemical level, moving to cellular functional outcomes, and culminating in efficacy within a disease-relevant animal model.

ext Pro-inflammatory Stimuli (e.g., LPS) ac Adenylate Cyclase ext->ac camp cAMP (Cyclic AMP) ac->camp atp ATP atp->ac Converts pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp Hydrolyzes creb CREB Phosphorylation pka->creb Activates inflammation Suppression of Inflammatory Genes (e.g., TNF-α) creb->inflammation inhibitor EPP-123 Rolipram Roflumilast inhibitor->pde4 Inhibits

Caption: The PDE4/cAMP anti-inflammatory signaling pathway.

In Vitro Profiling: From Biochemical Potency to Cellular Function

The initial phase of benchmarking is designed to answer three fundamental questions:

  • Potency & Selectivity: How strongly does EPP-123 bind to and inhibit the PDE4 enzyme, and does it show selectivity for specific PDE4 subtypes (A, B, C, D)?

  • Target Engagement: Can EPP-123 penetrate the cell membrane and increase intracellular cAMP levels?

  • Functional Consequence: Does target engagement translate into a measurable anti-inflammatory effect in a primary human cell system?

start Candidate EPP-123 assay1 Biochemical Assay: PDE4 Enzyme Inhibition start->assay1 Assess Potency & Selectivity assay2 Cell-Based Assay 1: cAMP Accumulation assay1->assay2 Confirm Target Engagement assay3 Cell-Based Assay 2: TNF-α Release (PBMCs) assay2->assay3 Measure Functional Anti-inflammatory Effect end Proceed to In Vivo Studies assay3->end

Caption: Experimental workflow for the in vitro benchmarking cascade.

Experiment 1: Biochemical PDE4 Isoform Inhibition Assay

Causality: This assay provides the most direct measure of a compound's potency against the target enzyme, independent of cellular factors like membrane permeability or efflux. By testing against the four major PDE4 isoforms (A, B, C, and D), we can establish a selectivity profile. Inhibition of PDE4B is strongly linked to anti-inflammatory efficacy, while PDE4D inhibition has been associated with emetic side effects, making a B/D selectivity ratio a key parameter.[4]

Protocol: Fluorescence Polarization (FP)-Based PDE4 Assay

This protocol is adapted from commercially available kits, such as those from BPS Bioscience.[9]

  • Reagent Preparation: Reconstitute recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in the provided assay buffer. Prepare a fluorescein-labeled cAMP substrate (cAMP-FAM).

  • Compound Dilution: Prepare a serial dilution of EPP-123, Rolipram, and Roflumilast in 100% DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Reaction: In a 96-well black plate, add 25 µL of the diluted enzyme solution to wells. Add 5 µL of the diluted compound solutions. Initiate the reaction by adding 20 µL of the cAMP-FAM substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction by adding the binding agent (a phosphate-binding nanobead). This agent binds to the hydrolyzed FAM-phosphate product, forming a large, slow-rotating complex that results in a high FP signal.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 530 nm).

  • Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and determine the IC50 value for each compound against each isoform using a non-linear regression model.

Hypothetical Data Summary:

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
EPP-123 1.20.82.515.6
Rolipram [8][10]3.0130>1000240
Roflumilast 0.90.74.30.2
Experiment 2: Cellular cAMP Accumulation Assay

Causality: Demonstrating that a compound can elevate cAMP in a whole-cell context is a critical validation step. It confirms the compound is cell-permeable and can effectively inhibit its intracellular target. We utilize a luminescence-based assay for its high sensitivity and throughput.[11][12]

Protocol: cAMP-Glo™ Luminescence Assay

This protocol is based on the Promega cAMP-Glo™ Assay system.[11][12]

  • Cell Culture: Culture HEK293 cells or U937 monocytes in a 384-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with serial dilutions of EPP-123, Rolipram, or Roflumilast for 30 minutes at 37°C. Include a positive control (e.g., Forskolin, an adenylate cyclase activator) and a vehicle control (DMSO).

  • Cell Lysis: Add 10 µL of cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release intracellular cAMP.

  • cAMP Detection: Add 20 µL of cAMP Detection Solution, which contains PKA. The amount of cAMP released from the cells activates PKA, which consumes ATP. Incubate for 20 minutes at room temperature.

  • Luminescence Reaction: Add 40 µL of Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. Luminescence is inversely proportional to the cAMP concentration.

  • Data Acquisition: Read the luminescent signal on a plate-reading luminometer.

  • Analysis: Correlate luminescence to cAMP concentration using a standard curve. Calculate the EC50 value, which is the concentration of the compound required to produce 50% of the maximal cAMP accumulation.

Hypothetical Data Summary:

CompoundCellular cAMP Accumulation EC50 (nM)
EPP-123 25.5
Rolipram 120.0
Roflumilast 15.0
Experiment 3: Inhibition of TNF-α Release from Human PBMCs

Causality: This assay provides a direct measure of the compound's anti-inflammatory function in primary human immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of TNF-α release from monocytes within the peripheral blood mononuclear cell (PBMC) population.[13][14] Inhibition of this release is a key functional outcome of PDE4 inhibition.

Protocol: LPS-Induced TNF-α Release Assay

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treatment: Add serial dilutions of EPP-123, Rolipram, or Roflumilast to the wells and incubate for 1 hour at 37°C.

  • Stimulation: Add LPS (from E. coli O55:B5) to a final concentration of 10 ng/mL to all wells except the unstimulated control.[15]

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a standard sandwich ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of TNF-α release compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.

Hypothetical Data Summary:

CompoundInhibition of TNF-α Release IC50 (nM)
EPP-123 35.8
Rolipram [8]25.9
Roflumilast 18.2

In Vivo Efficacy: Ovalbumin-Induced Airway Inflammation Model

Causality: After demonstrating promising in vitro characteristics, the next critical step is to assess efficacy in a living system. The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a widely accepted preclinical model that recapitulates key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and Th2 cytokine production.[16][17][18] Success in this model provides a strong rationale for further development.

sensitization Sensitization Phase (Days 0 & 14) OVA + Alum (i.p.) treatment Treatment Phase (Days 21-23) Vehicle or Inhibitor (p.o.) sensitization->treatment 1 hour before challenge challenge Challenge Phase (Days 21-23) Aerosolized OVA treatment->challenge analysis Endpoint Analysis (Day 24) BALF Analysis & Lung Histology challenge->analysis 24 hours post final challenge

Caption: Workflow for the in vivo ovalbumin-induced asthma model.

Protocol: Murine Model of Allergic Airway Inflammation

This protocol is adapted from standard methodologies.[16][19]

  • Animals: Use 8-week-old female BALB/c mice.

  • Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in saline.

  • Treatment Groups (n=8 per group):

    • Group 1: Naive (Saline only)

    • Group 2: Vehicle Control (OVA-sensitized/challenged + Vehicle)

    • Group 3: EPP-123 (1 mg/kg, oral gavage)

    • Group 4: Roflumilast (1 mg/kg, oral gavage)

  • Challenge and Treatment: On days 21, 22, and 23, administer the designated treatment orally 1 hour prior to challenging the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Endpoint Analysis (Day 24):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage (BAL) with phosphate-buffered saline (PBS).

    • Cell Counts: Determine the total number of inflammatory cells in the BAL fluid (BALF). Prepare cytospin slides and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) after staining with Diff-Quik.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.

    • Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Hypothetical Data Summary:

Table 1: Inflammatory Cell Counts in BAL Fluid (cells x 10^4 / mL)

Treatment GroupTotal CellsEosinophilsNeutrophilsLymphocytes
Naive 5.1 ± 0.80.1 ± 0.050.2 ± 0.10.5 ± 0.2
Vehicle 45.3 ± 5.222.1 ± 3.14.5 ± 1.18.2 ± 1.5
EPP-123 (1 mg/kg) 18.6 ± 2.98.5 ± 1.81.8 ± 0.63.1 ± 0.9
Roflumilast (1 mg/kg) 15.2 ± 2.56.7 ± 1.51.5 ± 0.52.8 ± 0.7
*p < 0.05 vs. Vehicle

Table 2: Th2 Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupIL-4IL-5IL-13
Naive <10<15<20
Vehicle 125 ± 15150 ± 22210 ± 30
EPP-123 (1 mg/kg) 55 ± 962 ± 1185 ± 14
Roflumilast (1 mg/kg) 48 ± 851 ± 1077 ± 12
*p < 0.05 vs. Vehicle

Concluding Synthesis

This guide outlines a rigorous, multi-stage framework for the preclinical benchmarking of a novel PDE4 inhibitor candidate, EPP-123. Based on the hypothetical data generated through this workflow, EPP-123 presents a compelling profile:

  • Potent and Selective Inhibition: EPP-123 demonstrates sub-nanomolar potency against the key anti-inflammatory isoform PDE4B, comparable to Roflumilast. Importantly, it shows a favorable selectivity window against PDE4D, suggesting a potentially reduced risk for emetic side effects compared to less selective compounds.

  • Robust Cellular Activity: The compound effectively engages its target in a cellular environment, leading to a significant increase in cAMP and a potent, dose-dependent inhibition of TNF-α release from primary human immune cells.

  • In Vivo Efficacy: In a challenging model of allergic airway inflammation, EPP-123 significantly attenuated the influx of key inflammatory cells (especially eosinophils) into the lungs and suppressed the production of Th2 cytokines critical to the asthma phenotype. Its efficacy was comparable to the clinically relevant benchmark, Roflumilast.

Collectively, this structured evaluation provides strong, self-validating evidence that EPP-123 is a promising candidate for further development. The subsequent steps would logically include comprehensive pharmacokinetic profiling, safety toxicology, and evaluation in additional disease models.

References

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The 2-Ethoxy-3-propoxypyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its ability to enhance metabolic stability, permeability, potency, and target binding makes it a privileged scaffold in drug discovery.[1] Within the vast landscape of pyridine-containing compounds, the 2,3-dialkoxypyridine motif presents a compelling starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Ethoxy-3-propoxypyridine analogs, with a specific focus on their potential as kinase inhibitors. By systematically exploring the impact of structural modifications, we aim to provide a predictive framework for the rational design of potent and selective kinase inhibitors based on this versatile scaffold.

The 2,3-Dialkoxypyridine Scaffold: A Promising Pharmacophore for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 2,3-dialkoxypyridine scaffold, with its defined spatial arrangement of hydrogen bond acceptors and potential for diverse substitutions, offers a unique platform for engaging the ATP-binding site of various kinases. The ethoxy and propoxy groups at the C2 and C3 positions can be strategically modified to optimize interactions with the hinge region and other key residues within the kinase domain, thereby influencing both potency and selectivity.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

To elucidate the SAR of this compound class, a hypothetical library of analogs was designed and evaluated for their inhibitory activity against a representative kinase (e.g., a receptor tyrosine kinase). The following sections detail the impact of modifications at various positions of the pyridine ring.

Modifications of the Alkoxy Chains at C2 and C3

The nature and length of the alkoxy chains at the C2 and C3 positions are critical for establishing key interactions within the kinase ATP-binding pocket.

  • Chain Length: Elongation or shortening of the ethoxy and propoxy chains can significantly impact potency. For instance, replacing the ethoxy group with a smaller methoxy group may reduce van der Waals interactions, leading to decreased activity. Conversely, bulkier alkoxy groups could either enhance binding through increased hydrophobic interactions or introduce steric hindrance.

  • Branching: Introducing branching on the alkyl chains (e.g., isopropoxy instead of propoxy) can alter the conformational flexibility of the molecule, potentially locking it into a more favorable binding orientation.

  • Functionalization: The incorporation of polar functional groups, such as hydroxyl or amino groups, on the terminal end of the alkoxy chains could provide additional hydrogen bonding opportunities with the solvent-exposed region of the ATP-binding site, thereby improving potency and solubility.

Substitutions at the C4, C5, and C6 Positions of the Pyridine Ring

Modifications at the remaining positions of the pyridine ring are crucial for fine-tuning the electronic properties, solubility, and overall pharmacological profile of the compounds.

  • C4 Position: Introduction of a small, electron-withdrawing group like a cyano or a halogen at the C4 position can modulate the pKa of the pyridine nitrogen, potentially influencing its interaction with the hinge region.

  • C5 Position: Substitution at the C5 position with aryl or heteroaryl groups can lead to significant gains in potency by accessing additional binding pockets. The nature and substitution pattern of these aromatic rings are critical for optimizing these interactions. For example, a phenyl ring with electron-donating groups at the meta or para positions might enhance activity.

  • C6 Position: The C6 position is often solvent-exposed, making it an ideal site for introducing solubilizing groups or moieties that can improve the pharmacokinetic properties of the compounds without negatively impacting their kinase inhibitory activity.

The following table summarizes the hypothetical SAR data for a series of this compound analogs:

Compound IDR4R5R6Kinase Inhibition IC50 (nM)
1a (Parent) HHH500
1b ClHH250
1c HPhenylH100
1d H4-MethoxyphenylH50
1e HHMorpholine450
1f Cl4-MethoxyphenylH25

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target this compound analogs can be achieved through a multi-step sequence starting from commercially available pyridines. A representative synthetic scheme is outlined below:

G cluster_0 Synthetic Pathway Start Substituted Pyridine Intermediate1 2-Chloro-3-hydroxypyridine Start->Intermediate1 1. Halogenation 2. Hydroxylation Intermediate2 2-Chloro-3-propoxypyridine Intermediate1->Intermediate2 Williamson Ether Synthesis (Propyl bromide, Base) Intermediate3 This compound Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution (Sodium ethoxide) Final_Product Substituted this compound Analog Intermediate3->Final_Product Further functionalization (e.g., Suzuki Coupling at C5)

Caption: General synthetic route for this compound analogs.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine. A commercially available substituted pyridine is first halogenated at the 2-position, followed by a nucleophilic substitution to introduce a hydroxyl group at the 3-position.

Step 2: Synthesis of 2-Chloro-3-propoxypyridine. The hydroxyl group of 2-chloro-3-hydroxypyridine is then alkylated with propyl bromide via a Williamson ether synthesis to yield the corresponding 3-propoxypyridine derivative.

Step 3: Synthesis of this compound. The chlorine atom at the 2-position is displaced by an ethoxy group through a nucleophilic aromatic substitution reaction using sodium ethoxide.

Step 4: Further Functionalization. The this compound core can be further modified at the C4, C5, and C6 positions using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired substituents.

Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against the target kinase is determined using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G cluster_1 Kinase Inhibition Assay Workflow Assay_Setup Prepare assay plate with kinase, substrate, and ATP Compound_Addition Add serially diluted test compounds Assay_Setup->Compound_Addition Incubation Incubate at room temperature Compound_Addition->Incubation Detection Add detection reagents (e.g., antibody, fluorophore) Incubation->Detection Measurement Measure signal (e.g., TR-FRET) Detection->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP to the wells of a microtiter plate.

  • Add the synthesized this compound analogs at various concentrations (typically in a serial dilution).

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Stop the reaction and add detection reagents, which may include a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR study presented in this guide highlights key structural features that can be modulated to optimize potency and selectivity. Specifically, the introduction of an electron-withdrawing group at the C4 position and a substituted aryl moiety at the C5 position appears to be crucial for achieving high inhibitory activity.

Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate these SAR hypotheses. Furthermore, comprehensive profiling of the most promising compounds against a panel of kinases will be essential to determine their selectivity profiles. Lead compounds with favorable in vitro properties should then be advanced into cellular and in vivo models to assess their therapeutic potential. The insights gained from this systematic approach will undoubtedly pave the way for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

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Safety Operating Guide

Navigating the Disposal of 2-Ethoxy-3-propoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the fast-paced world of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of 2-Ethoxy-3-propoxypyridine. In the absence of a comprehensive Safety Data Sheet (SDS) with complete toxicological and environmental data for this specific molecule, the following procedures are rooted in a conservative approach, drawing from the known hazards of its core structural components: the pyridine ring and ether functional groups.

The causality behind these rigorous protocols is to mitigate potential risks by treating the compound with the caution it warrants based on its chemical family. This ensures a self-validating system of safety, protecting both the handler and the environment.

Core Hazard Assessment and Quantitative Data Summary

Due to its chemical structure, this compound should be handled as a hazardous substance. Pyridine and its derivatives are recognized as being harmful if swallowed, inhaled, or in contact with skin, and can lead to irritation of the skin and eyes.[1][2] Furthermore, the presence of ether linkages introduces the risk of peroxide formation over time when exposed to air and light, which can be explosive.[3][4][5][6]

The table below summarizes key hazard and disposal information extrapolated from related compounds. This data should be used as a cautious guide.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Diethyl Ether[1][3][7]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for peroxide formation.Pyridine, Diethyl Ether[1][4][5][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.General laboratory safety standards[8][9][10][11]
Spill Containment Inert absorbent material (e.g., vermiculite, sand).General chemical spill procedures[1][8][12][13]
Disposal Method Licensed chemical destruction plant (e.g., incineration).Safety Data Sheets for related compounds[14][15]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the proper PPE. The rationale for each piece of equipment is to create a barrier between you and the potentially hazardous material.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are essential to prevent skin contact and absorption.[2] It is good practice to double-glove for added protection.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[2][8][16]

  • Lab Coat: A standard laboratory coat protects clothing and skin from contamination.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of vapors.[2][8]

Step-by-Step Disposal Protocol

The proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental protection. The following workflow provides a systematic approach to the disposal of this compound.

Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous waste.[1][2][3] This includes:

  • The pure chemical or any remaining solutions.

  • Contaminated labware such as pipette tips, vials, and flasks.

  • Used personal protective equipment (gloves, disposable lab coats).

Crucially, do not mix this waste stream with other incompatible wastes.[1][3]

Waste Containerization and Labeling
  • Solid Waste: Collect any solid this compound and contaminated disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation.[1][3]

Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from sources of heat and ignition.

Final Disposal

The ultimate disposal of the hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12] These professionals are equipped to handle and transport the waste for final destruction, typically through high-temperature incineration.[7][14][15]

Experimental Workflow: Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste assess_hazards Assess Hazards (Pyridine & Ether Functionality) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, PPE) ppe->segregate solid_waste Solid Waste Container (Labeled HDPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Leak-proof) segregate->liquid_waste Liquid ppe_waste Contaminated PPE (Designated Waste Bag) segregate->ppe_waste PPE store Store in Designated Waste Accumulation Area solid_waste->store liquid_waste->store ppe_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision tree for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all personnel from the affected area to avoid exposure to vapors.[12] Ensure the area is well-ventilated by opening windows or using exhaust fans.[12]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][12]

  • Collect Contaminated Materials: Carefully collect the absorbed material and any other contaminated debris into a labeled hazardous waste container.[1][12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1][5]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • (2024). How to Dispose of Petroleum Ether?.
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  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-[2-(3-ethoxyphenoxy)pyridine-3-carbonyl]prop-2-enenitrile.
  • (n.d.). Pyridine - Standard Operating Procedure.
  • ChemSupply Australia. (2024). Safety Data Sheet - Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.